molecular formula C9H7F3N2O B3365389 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one CAS No. 1220040-27-6

6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

Cat. No.: B3365389
CAS No.: 1220040-27-6
M. Wt: 216.16 g/mol
InChI Key: CALQKGASHPRXHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C9H7F3N2O and its molecular weight is 216.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 216.05104734 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(trifluoromethyl)-2,3-dihydro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)5-1-2-7-6(3-5)8(15)14-4-13-7/h1-3,13H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALQKGASHPRXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC2=C(C=C(C=C2)C(F)(F)F)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601223497
Record name 2,3-Dihydro-6-(trifluoromethyl)-4(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220040-27-6
Record name 2,3-Dihydro-6-(trifluoromethyl)-4(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220040-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-6-(trifluoromethyl)-4(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and properties of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Properties of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

Executive Summary

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide range of biological activities.[1][2][3] This guide focuses on a specific, promising derivative: this compound. The incorporation of a trifluoromethyl (CF₃) group is a strategic choice in drug design, known to enhance metabolic stability, binding affinity, and cell permeability. This document provides a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of this compound, tailored for researchers and drug development professionals. We will explore efficient synthetic methodologies, including modern green chemistry approaches, delve into its detailed characterization, and discuss the pharmacological rationale for its investigation as a potential therapeutic agent.

Introduction: The Strategic Importance of the Quinazolinone Core

The 2,3-dihydroquinazolin-4(1H)-one framework is a recurring motif in numerous biologically active molecules, demonstrating a broad spectrum of pharmacological effects including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][3][4][5] Its structural versatility allows for modifications at multiple positions, enabling the fine-tuning of its biological profile.

The Trifluoromethyl Advantage: The strategic placement of a CF₃ group at the 6-position of the quinazolinone ring is a key design feature. This electron-withdrawing group can significantly alter the molecule's electronic properties, pKa, and lipophilicity. In medicinal chemistry, trifluoromethylation is a well-established strategy to block metabolic oxidation, improve bioavailability, and enhance interactions with biological targets.[6][7] This makes this compound a compound of significant interest for developing novel therapeutics.

Synthesis Methodologies: From Concept to Compound

The construction of the 2,3-dihydroquinazolin-4(1H)-one core is well-documented, with the most direct and atom-efficient strategy being the multi-component condensation reaction.[8][9][10] This approach aligns with modern synthetic chemistry principles, favoring efficiency and simplicity.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target compound reveals two primary pathways, both originating from commercially available starting materials. The key disconnection is the aminal bond at the C2 position, leading back to an anthranilamide derivative and an aldehyde.

G cluster_0 Disconnection cluster_1 Alternative Starting Material Target 6-CF3-2,3-dihydro-1H-quinazolin-4-one Intermediate1 5-Trifluoromethyl-anthranilamide Target->Intermediate1 C-N bond cleavage Intermediate2 Aldehyde (e.g., Formaldehyde) Target->Intermediate2 StartMaterial 2-Amino-5-(trifluoromethyl)benzoic acid Intermediate1->StartMaterial Amidation

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Protocol: One-Pot, Three-Component Reaction

One of the most efficient methods for synthesizing 2,3-dihydroquinazolin-4(1H)-ones is a one-pot, three-component reaction involving an isatoic anhydride, an amine, and an aldehyde.[8][9][11] However, a more direct and widely adopted method for N3-unsubstituted derivatives involves the cyclocondensation of an anthranilamide with an aldehyde.[3][10]

Rationale for Protocol Choice: This protocol is selected for its high efficiency, operational simplicity, and convergence. Using 2-amino-5-(trifluoromethyl)benzamide as the starting material directly incorporates the required trifluoromethyl group and the amide functionality necessary for cyclization. The use of a catalyst enhances reaction rates and yields under mild conditions. Many modern variations focus on green chemistry principles, utilizing water as a solvent or employing recoverable catalysts.[8][12][13]

Experimental Protocol: Catalyst-Mediated Synthesis

This procedure is a representative method adapted from established literature for related compounds.[13]

  • Reactant Preparation: In a round-bottom flask, combine 2-amino-5-(trifluoromethyl)benzamide (1 mmol), an aldehyde (e.g., formaldehyde or an aromatic aldehyde, 1 mmol), and a suitable solvent such as ethanol (10 mL).

  • Catalyst Addition: Introduce a catalytic amount of a suitable catalyst. Green options include magnetically recoverable Fe₃O₄ nanoparticles or sulfonic acid-functionalized catalysts.[8][13]

  • Reaction: Stir the reaction mixture at a specified temperature (e.g., 50 °C) for the required time.[13] The progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • If a magnetic catalyst is used, it can be removed using an external magnet.[8][13]

    • The reaction mixture is then cooled, and the product often precipitates directly.

    • The crude product is collected by filtration.

  • Purification: The collected solid is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization from a suitable solvent like hot ethanol to yield the pure this compound.[10][13]

Green Chemistry and Alternative Approaches

The synthesis of quinazolinones has seen a significant shift towards sustainable methodologies.[14][15][16] Key advancements include:

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes.[10][15][17]

  • Solvent-Free Reactions: Heating an intimate mixture of anthranilamide and an aldehyde directly can produce high yields of the desired product without any solvent, simplifying purification.[10]

  • Aqueous Media: Using water as a solvent is environmentally benign and often effective, sometimes with the aid of catalysts like Fe₃O₄ nanoparticles.[8]

Caption: Workflow comparing conventional and green synthesis routes for the target compound.

Physicochemical and Spectroscopic Properties

Accurate characterization is essential for confirming the structure and purity of the synthesized compound. The properties listed below are based on the structure of 6-Trifluoromethyl-quinazolin-4(3H)-one, which is the oxidized and more commonly cataloged form. The dihydro- form will have a molecular weight increased by two hydrogen atoms.

Physical Properties
PropertyValueSource
Molecular Formula C₉H₅F₃N₂OPubChem
Molecular Weight 214.14 g/mol PubChem[18]
IUPAC Name 6-(trifluoromethyl)-3H-quinazolin-4-onePubChem[18]
XLogP3 1.6PubChem[18]
Hydrogen Bond Donors 1PubChem[18]
Hydrogen Bond Acceptors 3PubChem[18]

Note: Data corresponds to the oxidized form, 6-(trifluoromethyl)quinazolin-4(1H)-one. The dihydro form (C₉H₇F₃N₂O) has a molecular weight of approximately 216.16 g/mol .

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation.

TechniqueExpected Observations
¹H NMR Signals for aromatic protons on the benzo-fused ring, with splitting patterns influenced by the CF₃ group. A characteristic signal for the C2-proton (methine), typically a singlet or triplet depending on the C2-substituent. Two distinct signals for the N1-H and N3-H protons, often appearing as broad singlets.[19]
¹³C NMR Resonances for aromatic carbons, the carbonyl carbon (C4) typically downfield (~160-165 ppm), and the aminal carbon (C2). The CF₃ carbon will appear as a quartet due to C-F coupling.
IR Spectroscopy Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (amide, ~1650-1680 cm⁻¹), C=C aromatic stretching (~1600 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the calculated molecular weight.

Biological Properties and Therapeutic Potential

The 2,3-dihydroquinazolin-4(1H)-one scaffold is a validated pharmacophore, and the addition of a trifluoromethyl group enhances its drug-like properties, making it a prime candidate for drug discovery programs.[3][4][6]

Rationale for Pharmacological Interest
  • Antitumor Activity: Many quinazoline derivatives are potent antitumor agents, with some acting as kinase inhibitors (e.g., Gefitinib) or tubulin polymerization inhibitors.[4][7][20][21] The CF₃ group is a common feature in modern anticancer drugs.[6] Studies have shown that 2,3-dihydroquinazolin-4(1H)-ones can induce G₂+M cell cycle arrest, which is indicative of tubulin interaction, and exhibit broad-spectrum cytotoxicity against various cancer cell lines.[4]

  • Anticonvulsant Activity: The quinazolinone core is historically linked to CNS activity, with methaqualone being a notable example.[2][22][23] Modern derivatives have been synthesized and tested, showing promising anticonvulsant effects in preclinical models like the Maximal Electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests.[1][2][22][23] The mechanism is often attributed to the modulation of GABAₐ receptors.[22]

Potential Mechanism of Action: A Focus on Cancer

A plausible mechanism of action for the antitumor effects of quinazolinone derivatives is the inhibition of tubulin polymerization. Tubulin is a critical component of the cellular cytoskeleton required for mitosis, making it an effective target for cancer chemotherapy.

G Quinazolinone 6-CF3-Quinazolinone Derivative Tubulin α/β-Tubulin Dimers Quinazolinone->Tubulin Binds to Colchicine Site (Hypothesized) Microtubules Microtubule Assembly Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Arrest G₂/M Phase Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Hypothesized mechanism of action for antitumor activity via tubulin inhibition.

Conclusion and Future Directions

This compound is a molecule of high strategic value for drug discovery. Its synthesis can be achieved through efficient, high-yield, and environmentally benign methods. The presence of the trifluoromethyl group is anticipated to confer favorable pharmacological properties, making it a compelling candidate for screening in antitumor and anticonvulsant assays.

Future research should focus on:

  • Library Synthesis: Expanding upon the core scaffold by introducing various substituents at the C2 and N3 positions to explore structure-activity relationships (SAR).

  • Biological Screening: Comprehensive in vitro and in vivo evaluation against cancer cell lines and in models of epilepsy.

  • Mechanism of Action Studies: Elucidating the precise molecular targets to validate its therapeutic potential.

This guide provides the foundational knowledge for researchers to synthesize, characterize, and evaluate this promising heterocyclic compound, paving the way for the development of next-generation therapeutics.

References

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H) - Taylor & Francis Online. (n.d.). Taylor & Francis Online. [Link]

  • Dandia, A., et al. (2010). Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones by Three-Component Coupling of Isatoic Anhydride, Amines, and Aldehydes Catalyzed by Magnetic Fe3O4 Nanoparticles in Water. ACS Publications. [Link]

  • Yaduwanshi, S., et al. (2024). Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. Oriental Journal of Chemistry. [Link]

  • Ghencea, A., et al. (2023). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. [Link]

  • Dabiri, M., et al. (2011). Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst. Florida Gulf Coast University. [Link]

  • Maleki, A., et al. (2021). Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry. PubMed. [Link]

  • An Efficient One-Pot Synthesis of 2,3-dihydroquinazolin-4(1H)-ones in Green Media. (2013). Semantic Scholar. [Link]

  • Dandia, A., et al. One-pot Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones under Catalyst- and Solvent-free Conditions. Taylor & Francis Online. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2010). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. PMC. [Link]

  • Wolfe, J. F., et al. (1985). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. ACS Publications. [Link]

  • Borah, P., et al. (2019). Green and efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones and their anthelmintic studies. Taylor & Francis Online. [Link]

  • Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. (2022). IntechOpen. [Link]

  • Komar, M., et al. (2018). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. ResearchGate. [Link]

  • Yaduwanshi, S., et al. (2024). Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. ResearchGate. [Link]

  • Li, J., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. ResearchGate. [Link]

  • Li, J., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. PubMed. [Link]

  • 6-(Trifluoromethyl)quinazolin-4(1H)-one. (n.d.). PubChem. [Link]

  • Al-Obaid, A. M., et al. (2016). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. PMC. [Link]

  • Huseynov, I. O., et al. (2021). SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. Kimya Problemleri. [Link]

  • Reddy, V. G., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. PubMed. [Link]

  • Liu, Y., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. PubMed. [Link]

  • OuYang, Y., et al. (2015). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate. [Link]

  • Slater, A., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Royal Society of Chemistry. [Link]

  • Fayyaz, S., et al. (2022). 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. MDPI. [Link]

  • Recent advances in the synthesis of 2,3-fused quinazolinones. (2020). RSC Publishing. [Link]

  • Papakyriakou, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central. [Link]

  • Synthesis of 2,3-dihydroquinazolinones. (n.d.). Organic Chemistry Portal. [Link]

  • Behalo, M. S., et al. (2012). Synthesis of 7-trifluoromethyl-6H-chromeno[4,3-b]quinolin-6-ones. ResearchGate. [Link]

  • Mironov, M., et al. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [Link]

  • Al-Salem, H. S., et al. (2013). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. PMC. [Link]

  • 6-methoxy-2-trifluoromethyl-3H-quinazolin-4-one. (n.d.). Chemsrc. [Link]

  • Ialongo, D., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. [Link]

  • Mahato, K., et al. (2024). Rhodium-Catalyzed [3 + 2] Annulation of 2-Benzylquinazolinones with Ketones for the Synthesis of Diversely Functionalized Pyrrolo[2,1-b]quinazolinones. ACS Publications. [Link]

  • Ialongo, D., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Publishing. [Link]

  • Jana, S., et al. (2017). An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor. Frontiers. [Link]

  • Photophysical properties of 2,3-dihydroquinazolin-4(1H)-one derivatives. (2015). ResearchGate. [Link]

Sources

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

Executive Summary: The quinazolinone core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This guide focuses on a specific, highly functionalized derivative, this compound. The incorporation of a trifluoromethyl (CF3) group at the 6-position is a strategic modification intended to enhance metabolic stability, lipophilicity, and binding affinity, making this compound a molecule of significant interest for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of its physicochemical properties, synthesis methodologies with mechanistic insights, potential pharmacological applications, and detailed experimental protocols for its preparation and characterization.

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the development of new therapeutic agents.[1][3] Among these, the 2,3-dihydroquinazolin-4(1H)-one (DHQ) framework, which consists of a benzene ring fused to a dihydropyrimidinone ring, has emerged as a critical scaffold.[1] Its structural features, including hydrogen bond donors and acceptors and an aromatic ring system, allow for versatile interactions with various biological receptors. This versatility has led to the development of quinazolinone-based compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties.[4][5][6]

The strategic functionalization of the quinazolinone core is key to modulating its biological activity. The subject of this guide, this compound, features a trifluoromethyl group, a common bioisostere for a methyl group. The CF3 group's strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's pharmacokinetic profile by enhancing membrane permeability and blocking metabolic oxidation, thereby increasing bioavailability and in-vivo half-life.

Physicochemical Properties and Identifiers

The fundamental characteristics of this compound are summarized below. These identifiers are crucial for sourcing, regulatory submission, and computational modeling.

PropertyValueSource
CAS Number 16544-67-5[7]
Molecular Formula C₉H₇F₃N₂O[7]
Molecular Weight 216.16 g/mol N/A
IUPAC Name 6-(trifluoromethyl)-2,3-dihydro-1H-quinazolin-4-one[7]
Synonyms 6-(Trifluoromethyl)quinazolin-4(3H)-one[7]
SMILES C1=CC2=C(C=C1C(F)(F)F)C(=O)NC=N2[7]
InChIKey PTVVXBQQOLLVJP-UHFFFAOYSA-N[7]

Synthesis and Mechanistic Insights

The most prevalent and straightforward method for synthesizing the 2,3-dihydroquinazolin-4(1H)-one scaffold is the cyclocondensation of an appropriately substituted anthranilamide with an aldehyde or ketone.[1]

Primary Synthetic Route: Cyclocondensation

For the synthesis of this compound, the key starting materials are 2-amino-5-(trifluoromethyl)benzamide and formaldehyde . The reaction typically proceeds under acidic or basic catalysis or via thermal conditions.

The generally accepted mechanism involves two key steps:

  • Schiff Base Formation: The primary amine of the anthranilamide attacks the carbonyl carbon of formaldehyde, forming a Schiff base (imine) intermediate after dehydration.

  • Intramolecular Cyclization: The amide nitrogen then acts as a nucleophile, attacking the imine carbon in an intramolecular fashion to form the six-membered heterocyclic ring, yielding the final product.

G Reactants 2-Amino-5-(trifluoromethyl)benzamide + Formaldehyde Intermediate1 Schiff Base Intermediate (Imine Formation) Reactants->Intermediate1 Nucleophilic Attack & Dehydration Product This compound Intermediate1->Product Intramolecular Cyclization Catalyst Acid/Base Catalyst or Heat Catalyst->Reactants Initiates Reaction

Caption: General mechanism for the synthesis of the target compound.

Green Chemistry Approaches

While effective, traditional methods can require harsh conditions or toxic solvents.[3] Modern synthetic chemistry emphasizes greener alternatives. One such approach involves using reverse zinc oxide micelles as nanoreactors in an aqueous medium, which can enhance reaction rates and yields while being environmentally benign.[5] Another advanced strategy is the one-pot, three-component reaction using isatoic anhydride, an ammonia source (like ammonium acetate), and an aldehyde, which improves atom economy.[1]

Pharmacological Significance and Potential Applications

The quinazolinone scaffold is a validated pharmacophore present in numerous clinically used drugs.[4] Derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs.

  • Anticancer Activity: Many quinazolinone derivatives exhibit potent cytotoxic effects against various cancer cell lines.[8] Some function as inhibitors of tubulin polymerization, arresting the cell cycle in the G2/M phase, a mechanism similar to established chemotherapy agents.[8]

  • Antimicrobial and Antifungal Activity: The scaffold has been successfully modified to produce compounds with significant activity against bacterial and fungal pathogens.[9]

  • CNS Activity: Due to their ability to cross the blood-brain barrier, quinazolinones have been extensively studied for their anticonvulsant and antidepressant effects.[2][9]

  • Anti-inflammatory Effects: Certain derivatives have shown promise as potent anti-inflammatory agents.[4]

The 6-trifluoromethyl substitution on the target compound is expected to enhance these inherent properties, making it a prime candidate for screening in various therapeutic areas, particularly oncology and infectious diseases.

G Scaffold {6-CF3-DHQ Scaffold | Privileged Core Structure} App1 Anticancer (e.g., Tubulin Inhibition) Scaffold->App1 App2 Anti-inflammatory (e.g., COX/LOX Inhibition) Scaffold->App2 App3 Antimicrobial (e.g., Enzyme Inhibition) Scaffold->App3 App4 CNS Activity (e.g., Receptor Modulation) Scaffold->App4 App5 Antiviral Scaffold->App5

Caption: The 6-CF3-DHQ scaffold as a source for diverse bio-activities.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol describes a standard laboratory-scale synthesis via cyclocondensation.

Materials:

  • 2-amino-5-(trifluoromethyl)benzamide

  • Formaldehyde (37% solution in water)

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Deionized water

  • Standard reflux apparatus, magnetic stirrer, and filtration equipment

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 equivalent of 2-amino-5-(trifluoromethyl)benzamide in ethanol (approx. 20 mL).

  • Addition of Reagents: Add 1.2 equivalents of the formaldehyde solution to the flask.

  • Catalysis: Add 2-3 drops of concentrated hydrochloric acid to the mixture to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate should form. If not, slowly add cold deionized water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

  • Drying: Dry the purified product under vacuum.

Protocol: Product Characterization Workflow

Confirmation of the product's identity and purity is a critical, self-validating step.

G Start Synthesized Crude Product TLC TLC Analysis (Purity Check) Start->TLC Purify Purification (Recrystallization or Chromatography) TLC->Purify NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Confirmation) Purify->NMR MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS HPLC HPLC Analysis (Quantitative Purity) MS->HPLC Final Pure, Characterized Compound HPLC->Final

Caption: Standard workflow for the characterization of the final product.

Conclusion

This compound represents a strategically designed molecule that leverages the proven biological potential of the quinazolinone scaffold with the advantageous physicochemical properties imparted by trifluoromethyl substitution. Its straightforward synthesis and the vast pharmacological precedent of its structural class make it a highly valuable compound for screening libraries and as a starting point for further medicinal chemistry optimization. Future research should focus on exploring its efficacy across a wide range of biological assays to unlock its full therapeutic potential.

References

  • Chemsrc. CAS#:301233-15-8 | 6-methoxy-2-trifluoromethyl-3H-quinazolin-4-one. [Link]

  • PubChem. 6-(Trifluoromethyl)quinazolin-4(1H)-one. [Link]

  • G. C. Porretta, et al. (1996). A new series of 6-chloro-2,3-dihydro-4(1H)-quinazolinone derivatives as antiemetic and gastrointestinal motility enhancing agents. Arzneimittelforschung. [Link]

  • ResearchGate. Pharmaceutical prospects of naturally occurring quinazolinone and its derivatives | Request PDF. [Link]

  • PubChem. 1-(2,4,6-Trifluorobenzyl)-6-[2-(Trifluoromethyl)phenoxy]quinazolin-4(1h)-One. [Link]

  • Dana Bioscience. This compound 1g. [Link]

  • A. Iqbal, et al. (2022). 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. MDPI. [Link]

  • C. Funai, et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. [Link]

  • Y. Xing, et al. (2019). An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor. Frontiers in Chemistry. [Link]

  • C. Funai, et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Publishing. [Link]

  • ACS Publications. Organic Letters Ahead of Print. [Link]

  • S. M. M. S. C. S. A. K. A. H. A. K. A. G. S. I. C. F. M. P. D. G. D. G. P. D. A. D. C. S. M. C. S. P. F. M. P. C. T. M. G. S. P. A. M. T. M. C. T. M. G. S. P. A. M. T. M. C. T. M. G. S. P. A. M. (2020). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. [Link]

  • V. Alagarsamy, et al. (2018). An overview of quinazolines: Pharmacological significance and recent developments. OUCI. [Link]

  • SciSpace. Quinazoline derivatives & pharmacological activities: a review. [Link]

  • H. M. A. Shoman, et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. [Link]

  • A. A. Siddiqui, et al. (2017). Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. MDPI. [Link]

Sources

Introduction: The Quinazolinone Scaffold and the Significance of Trifluoromethyl Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of the novel compound, this compound. While direct mechanistic studies on this specific molecule are not yet prevalent in published literature, the extensive research on the broader quinazolinone class provides a strong foundation for postulating and experimentally validating its biological activity. This document will, therefore, focus on the most probable mechanisms of action and present a detailed, self-validating experimental strategy to elucidate its precise molecular interactions and cellular effects.

The 2,3-dihydro-1H-quinazolin-4-one core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] Its structural versatility allows for modifications at various positions, leading to a diverse range of pharmacological profiles.[3]

The introduction of a trifluoromethyl (-CF3) group at the 6-position is a strategic chemical modification in drug design. The -CF3 group is known to enhance several key pharmaceutical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[4] These enhancements can lead to improved pharmacokinetic and pharmacodynamic profiles. Given the known biological activities of the quinazolinone scaffold and the favorable properties conferred by the trifluoromethyl group, this compound is a compound of significant interest for therapeutic development.

Postulated Mechanisms of Action

Based on the extensive literature on quinazolinone derivatives, several plausible mechanisms of action can be hypothesized for this compound. The most prominent of these is the inhibition of tubulin polymerization, a mechanism shared by many cytotoxic quinazolinone analogues.[5][6]

Primary Hypothesis: Inhibition of Tubulin Polymerization

A significant body of evidence suggests that 2,3-dihydroquinazolin-4(1H)-one derivatives exert their cytotoxic effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[5][6][7] Some of these compounds have been shown to interact with the colchicine binding site on β-tubulin, preventing the formation of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[5][6]

The proposed signaling pathway for this mechanism is illustrated below:

G 6-CF3-Quinazolinone 6-CF3-Quinazolinone β-Tubulin (Colchicine Site) β-Tubulin (Colchicine Site) 6-CF3-Quinazolinone->β-Tubulin (Colchicine Site) Binds to Tubulin Polymerization Tubulin Polymerization β-Tubulin (Colchicine Site)->Tubulin Polymerization Inhibits Microtubule Formation Microtubule Formation Tubulin Polymerization->Microtubule Formation Prevents Mitotic Spindle Mitotic Spindle Microtubule Formation->Mitotic Spindle Disrupts G2/M Arrest G2/M Arrest Mitotic Spindle->G2/M Arrest Induces Apoptosis Apoptosis G2/M Arrest->Apoptosis Leads to

Caption: Postulated pathway of tubulin polymerization inhibition.

Secondary Hypotheses: Kinase Inhibition and Other Targets

While tubulin inhibition is a strong primary hypothesis, the versatile quinazolinone scaffold has been associated with other mechanisms of action that warrant investigation:

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Several quinazoline derivatives are potent inhibitors of EGFR, a receptor tyrosine kinase often overexpressed in cancer cells.[8][9]

  • Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade in cell growth and survival, and some 4-aminoquinazoline derivatives have been shown to inhibit PI3Kα.[10]

  • Transient Receptor Potential Melastatin 2 (TRPM2) Channel Inhibition: Certain 2,3-dihydroquinazolin-4(1H)-one derivatives have been identified as inhibitors of the TRPM2 ion channel, which is involved in oxidative stress and cell death.[11][12]

A Proposed Research Strategy for Mechanism of Action Elucidation

To systematically investigate the mechanism of action of this compound, a multi-faceted approach is proposed. This workflow is designed to be self-validating, with each experimental stage providing evidence to support or refute the initial hypotheses.

G cluster_0 Phase 1: Cellular Effects cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) CellCycle->Apoptosis TubulinPoly Tubulin Polymerization Assay Apoptosis->TubulinPoly KinasePanel Kinase Inhibition Panel TubulinPoly->KinasePanel ReceptorBinding Receptor Binding Assays KinasePanel->ReceptorBinding WesternBlot Western Blot Analysis (p-EGFR, p-AKT, etc.) ReceptorBinding->WesternBlot Immunofluorescence Immunofluorescence Microscopy (Microtubule Integrity) WesternBlot->Immunofluorescence MolecularDocking In Silico Molecular Docking Immunofluorescence->MolecularDocking

Caption: Proposed experimental workflow for mechanism of action studies.

Phase 1: Assessment of Cellular Effects

The initial phase focuses on characterizing the phenotypic effects of the compound on cancer cell lines.

3.1.1. Experimental Protocol: Cytotoxicity Screening

  • Cell Seeding: Plate a panel of cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value for each cell line.

3.1.2. Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

3.1.3. Experimental Protocol: Apoptosis Assay

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 48 hours.

  • Staining: Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Expected Outcome Interpretation Next Steps
Significant cytotoxicity with G2/M arrest and apoptosisSuggests interference with mitosisProceed to Phase 2, focusing on tubulin polymerization
Significant cytotoxicity with G1 arrestSuggests inhibition of cell growth signalingProceed to Phase 2, focusing on kinase inhibition
Cytotoxicity without significant cell cycle arrestMay indicate other mechanisms (e.g., necrosis, autophagy)Expand apoptosis/cell death assays
Phase 2: Direct Target Identification

This phase aims to identify the direct molecular target(s) of the compound.

3.2.1. Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reaction Setup: In a 96-well plate, combine purified tubulin with a fluorescence-based reporter in a polymerization buffer.

  • Compound Addition: Add this compound at various concentrations. Include paclitaxel (promoter) and nocodazole (inhibitor) as controls.[6]

  • Initiate Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Fluorescence Monitoring: Monitor the fluorescence intensity over time using a microplate reader.

  • Data Analysis: Compare the polymerization curves of the treated samples to the controls to determine if the compound inhibits or promotes tubulin polymerization.

3.2.2. Experimental Protocol: Kinase Inhibition Profiling

  • Assay Panel: Submit the compound for screening against a broad panel of kinases (e.g., EGFR, PI3K, other receptor and non-receptor tyrosine kinases).

  • Data Analysis: Identify any kinases that are significantly inhibited by the compound.

Phase 3: Target Validation and Pathway Analysis

The final phase is to validate the identified target and further investigate the downstream signaling effects.

3.3.1. Experimental Protocol: Western Blot Analysis

  • Cell Lysis: Treat cells with the compound and then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., phospho-EGFR, phospho-AKT, total EGFR, total AKT, β-actin) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

3.3.2. Experimental Protocol: Immunofluorescence Microscopy

  • Cell Culture and Treatment: Grow cells on coverslips and treat them with the compound.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

  • Immunostaining: Stain the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Visualize the microtubule network using a fluorescence microscope.

Target Validation Method Expected Result for a Positive Hit
TubulinImmunofluorescenceDisruption of the microtubule network, disorganized spindles
EGFRWestern BlotDecreased phosphorylation of EGFR
PI3KWestern BlotDecreased phosphorylation of AKT

Conclusion

While the precise mechanism of action of this compound remains to be definitively elucidated, the information available for the broader quinazolinone class provides a strong basis for targeted investigation. The proposed research strategy, beginning with cellular effect characterization and progressing to direct target identification and validation, offers a robust and logical pathway to uncover its therapeutic potential. The primary hypothesis of tubulin polymerization inhibition, supported by extensive literature on similar scaffolds, presents a compelling starting point for these investigations. The successful execution of this research plan will not only clarify the mechanism of this specific compound but also contribute valuable knowledge to the ongoing development of quinazolinone-based therapeutics.

References

  • MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • Spandidos Publications. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
  • NIH. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
  • Journal of Pharmaceutical Research. QUINAZOLINONE: PHARMACOPHORE WITH ENDLESS PHARMACOLOGICAL ACTIONS.
  • NIH. Quinazolinones, the Winning Horse in Drug Discovery.
  • ResearchGate. Design, synthesis and biological evaluation of novel 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide derivatives as a potential DprE1 inhibitors | Request PDF.
  • Royal Society of Chemistry. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation.
  • MDPI. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition.
  • Taylor & Francis Online. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential.
  • Benchchem. (Trifluoromethyl)isoquinolin-1(2H)-one: Synthesis, Potential Applications.
  • PubMed. Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors.
  • PubMed. Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator.
  • Royal Society of Chemistry. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation.
  • NIH. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies.
  • PubMed. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains.
  • ResearchGate. Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors.
  • International Journal of Medical Pharmaceutical Research. Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential.
  • PubMed. Metabolism of (S)-5,6-difluoro-4-cyclopropylethynyl-4-trifluoromethyl-3, 4-dihydro-2(1H)-quinazolinone, a non-nucleoside reverse transcriptase inhibitor, in human liver microsomes. Metabolic activation and enzyme kinetics.
  • MDPI. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.
  • ScienceDirect. Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors.
  • Royal Society of Chemistry. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design.
  • NIH. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design.
  • NIH. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies.
  • MDPI. 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study.

Sources

biological activity of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

Foreword: The Quinazolinone Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to interact with diverse biological targets. The quinazolinone scaffold is a prominent member of this class, forming the backbone of numerous natural and synthetic molecules with a wide array of pharmacological effects.[1][2][3] The 2,3-dihydro-1H-quinazolin-4-one variant, in particular, offers a three-dimensional structure that has proven fruitful in the design of therapeutic agents targeting conditions from cancer to hypertension.[4][5][6][7]

This guide focuses on a specific, highly promising derivative: This compound . The strategic placement of a trifluoromethyl (CF₃) group at the 6-position is a deliberate design choice. The CF₃ group is a powerful modulator in drug design, known for its capacity to enhance metabolic stability, increase lipophilicity (which can improve cell membrane permeability), and augment binding affinity to target proteins through strong electronic interactions.[8]

This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the synthesis, multifaceted biological activities, and key experimental protocols for evaluating the efficacy of this quinazolinone core, grounding theoretical claims in practical, validated methodologies.

Synthesis of the this compound Scaffold

The most direct and widely adopted method for constructing the 2,3-dihydroquinazolin-4(1H)-one core is the cyclocondensation reaction between an anthranilamide derivative and an aldehyde.[7] This approach is valued for its efficiency and tolerance of diverse functional groups on both starting materials.

For the synthesis of the target scaffold, the key precursors are 2-amino-5-(trifluoromethyl)benzamide and a selected aldehyde. The choice of aldehyde determines the substituent at the 2-position of the quinazolinone ring, allowing for the creation of a diverse chemical library for structure-activity relationship (SAR) studies.

General Synthetic Protocol: Cyclocondensation

This protocol describes a standard procedure for the synthesis of 2-substituted-6-trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one derivatives.

Causality Behind Experimental Choices:

  • Catalyst: An acid catalyst (e.g., p-toluenesulfonic acid, SnCl₂) is often employed to activate the aldehyde's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the anthranilamide.[5]

  • Solvent: Ethanol or a similar protic solvent is typically used as it effectively dissolves the reactants and facilitates proton transfer steps within the reaction mechanism.

  • Reaction Conditions: Heating under reflux provides the necessary activation energy to drive the condensation and subsequent cyclization, ensuring a reasonable reaction rate.

Step-by-Step Methodology:

  • Reactant Dissolution: In a round-bottom flask, dissolve 2-amino-5-(trifluoromethyl)benzamide (1.0 eq.) and the desired aldehyde (1.1 eq.) in ethanol.

  • Catalyst Addition: Add a catalytic amount of an appropriate acid catalyst (e.g., 0.1 eq. of p-toluenesulfonic acid).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials. If necessary, further purify the product by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, and IR Spectroscopy.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-amino-5-(trifluoromethyl)benzamide C Ethanol (Solvent) Acid Catalyst Reflux A->C B Aldehyde (R-CHO) B->C D 6-Trifluoromethyl-2-R-2,3-dihydro- 1H-quinazolin-4-one C->D Cyclocondensation

Caption: General synthesis of the target quinazolinone scaffold.

Core Biological Activities and Mechanisms of Action

The quinazolinone scaffold is a versatile pharmacophore, and the introduction of the trifluoromethyl group often potentiates its inherent biological activities.[8][9] The primary activities investigated for this class of compounds are anticancer, antimicrobial, and anti-inflammatory.

Anticancer Activity

Quinazolinone derivatives are extensively researched as potential anticancer agents, with several compounds having advanced to clinical use.[10][11][12][13] The 6-trifluoromethyl moiety can enhance cytotoxicity against various cancer cell lines.

Key Mechanisms of Action:

  • Tubulin Polymerization Inhibition: A primary mechanism for many cytotoxic quinazolinones is the disruption of microtubule dynamics.[4][10][14] By binding to tubulin (often at the colchicine site), these compounds prevent its polymerization into functional microtubules. This disruption arrests the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly, ultimately leading to programmed cell death (apoptosis).[4][10]

  • Kinase Inhibition: Many quinazolinones are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in tumors.[9][10][15] By blocking the ATP binding site of the kinase, these compounds inhibit downstream signaling pathways responsible for cell proliferation and survival.

  • Apoptosis Induction: Independent of specific targets, these compounds can trigger apoptosis through various intrinsic and extrinsic pathways, leading to the activation of caspases and the systematic dismantling of the cancer cell.[10]

G A Quinazolinone Derivative C Microtubule Assembly (Polymerization) A->C Inhibits B Tubulin Dimers B->C D Mitotic Spindle Formation C->D E G2/M Phase Arrest D->E Disruption leads to F Apoptosis (Cell Death) E->F Triggers G A Seed Cancer Cells in 96-well Plate B Incubate 24h (Cell Adhesion) A->B C Treat with Serial Dilutions of Quinazolinone B->C D Incubate 48-72h (Compound Exposure) C->D E Add MTT Reagent D->E F Incubate 4h (Formazan Formation) E->F G Add DMSO (Solubilize Crystals) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability & IC50 Value H->I G A Prepare 2-Fold Serial Dilutions of Compound in 96-well Plate C Inoculate All Wells (Except Negative Control) A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate (e.g., 37°C, 24h) C->D E Visually Assess for Growth (Turbidity) D->E F Identify Lowest Concentration with No Visible Growth E->F G Result: MIC Value F->G

References

6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one Derivatives and Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] This guide focuses on a specific, highly promising subclass: this compound derivatives. The incorporation of a trifluoromethyl (-CF3) group at the 6-position is a strategic design choice, known to enhance critical pharmacological properties such as metabolic stability, lipophilicity, and bioavailability.[2][3] These enhancements make this scaffold particularly attractive for developing novel therapeutics. We will explore the nuanced synthetic strategies, delve into the extensive biological activities, elucidate structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in this dynamic field.

The Quinazolinone Core: A Foundation for Therapeutic Innovation

Quinazolinones are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a pyrimidine ring.[4][5] Their structural versatility allows for extensive chemical modifications, leading to compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[5][6][7][8] Several quinazoline-based drugs, such as the anticancer agents Gefitinib and Erlotinib, are FDA-approved, underscoring the clinical significance of this scaffold.[9][10]

The focus of this guide, the 2,3-dihydro-4(1H)-one isomer, provides a chiral center at the C2 position, opening avenues for stereoselective interactions with biological targets.[11]

The Strategic Role of the 6-Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a bioisostere of the methyl group but possesses profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity are key to its utility in drug design.

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased half-life and improved pharmacokinetic profile of the drug candidate.[2]

  • Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach its intracellular target.[2][3]

  • Modulated Receptor Binding: The potent electron-withdrawing effect can alter the acidity of nearby protons (e.g., N-H) and influence the molecule's binding affinity and selectivity for its target protein.[3]

Synthetic Strategies: Building the Core Scaffold

The most prevalent and efficient method for synthesizing 2,3-dihydroquinazolin-4(1H)-ones is the cyclocondensation of an anthranilamide (2-aminobenzamide) with an appropriate aldehyde or ketone.[11] Modern advancements focus on green chemistry principles and improving reaction efficiency.

General Synthetic Pathway

The reaction typically proceeds via a three-step mechanism:

  • Condensation: The primary amino group of anthranilamide reacts with the aldehyde to form a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The amide nitrogen then performs a nucleophilic attack on the imine carbon, leading to the formation of the heterocyclic ring.

  • Tautomerization: The resulting intermediate tautomerizes to yield the stable 2,3-dihydroquinazolin-4(1H)-one product.

G cluster_reactants Reactants cluster_process Reaction Process R1 6-Trifluoromethyl- anthranilamide I1 Schiff Base Intermediate (Imine Formation) R1->I1 + R-CHO - H2O R2 Aldehyde (R-CHO) R2->I1 I2 Intramolecular Nucleophilic Attack I1->I2 Cyclization P1 6-Trifluoromethyl-2,3-dihydro- 1H-quinazolin-4-one I2->P1 Tautomerization SAR cluster_SAR Key Modification Points & SAR Insights l1 Position 2 (R1): - Crucial for potency and selectivity. - Bulky aromatic/heterocyclic groups often favored. - Substitution pattern on phenyl ring is key. p1->l1 l2 Position 3 (R2): - Can modulate solubility and pharmacokinetics. - Often H, but substitution with small alkyl or aryl groups can influence activity. p2->l2 l3 Position 6 (-CF3): - Enhances lipophilicity and metabolic stability. - para-position generally optimal for activity. p3->l3 l4 Other Benzene Ring Positions (e.g., C7): - Halogenation (e.g., Cl, F) can further enhance potency (e.g., antibacterial activity). p4->l4

Caption: Structure-Activity Relationship (SAR) map for the 6-trifluoromethyl-quinazolinone core.

  • Substitution at C2: This position is a primary determinant of biological activity. For antimycobacterial activity, phenyl rings with lipophilic groups at the para-position were found to be optimal. [12]For anticancer activity, various substituted phenyl and heterocyclic groups have proven effective. [13]* Substitution at N3: While often unsubstituted (N-H), modifications at this position can fine-tune properties. SAR studies on TRPM2 inhibitors showed that small substitutions are tolerated. [14]* Substitution on the Benzene Ring: The 6-CF3 group is a key anchor. Further substitution, such as adding a chloro group at the 7-position, has been shown to significantly enhance antistaphylococcal activity. [15][16]

Quantitative SAR Data Summary
Compound ClassTarget/AssayKey Structural FeaturePotency (IC50/MIC)Reference
Quinazoline Antitumor AgentsPC3, LNCaP, K562 cells2-(4-chlorophenyl)3.02 - 3.98 µM[13]
Aminoquinazolinone AntimycobacterialsM. tuberculosis6-phenylsulfoxide, 2-(4-CF3-phenyl)MIC90 < 2 µM[12]
Dihydroquinazolinone TRPM2 InhibitorsTRPM2 Calcium Influx2-(3,4-dichlorophenyl)IC50 = 3.7 µM[14]
Aminoquinazolinone AntibacterialsMRSA (USA300 JE2)7-chloro, 2-(3,4-difluorobenzylamino)MIC50 = 0.02 µM[16]

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides validated, step-by-step protocols for synthesis and biological evaluation.

Protocol 5.1: General Synthesis of a 2-Aryl-6-trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

This protocol is adapted from established one-pot condensation methods. [17][18] Rationale: This method is chosen for its simplicity, efficiency, and use of readily available reagents. It provides a reliable route to the core scaffold for further derivatization or screening.

Materials:

  • 4-Trifluoromethyl-2-aminobenzamide (1.0 mmol)

  • Substituted aromatic aldehyde (1.0 mmol)

  • Ethanol (95%, 10 mL)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Combine 4-trifluoromethyl-2-aminobenzamide (1.0 mmol) and the selected aromatic aldehyde (1.0 mmol) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 10 mL of 95% ethanol to the flask to dissolve the reactants.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Upon completion, remove the flask from the heat and allow it to cool to room temperature.

  • As the solution cools, the product will often precipitate out of the solution. If not, slowly add cold water to induce precipitation.

  • Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum. For higher purity, the crude product can be recrystallized from ethanol.

  • Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 5.2: In Vitro Cytotoxicity Evaluation using MTT Assay

Rationale: The MTT assay is a standard, colorimetric method for assessing cell viability. It is a reliable first-pass screen to determine the cytotoxic potential of newly synthesized compounds against cancer cell lines.

MTT A 1. Cell Seeding (e.g., 5x10³ cells/well in 96-well plate) B 2. Incubation (24h, 37°C, 5% CO2) Allows cells to adhere A->B C 3. Compound Treatment Add serial dilutions of test compounds B->C D 4. Incubation (48-72h, 37°C, 5% CO2) C->D E 5. Add MTT Reagent (e.g., 20 µL of 5 mg/mL solution) D->E F 6. Incubation (3-4h) Viable cells convert MTT to formazan E->F G 7. Solubilization Add DMSO or Solubilization Buffer F->G H 8. Absorbance Reading Measure at 570 nm (Reference at 630 nm) G->H I 9. Data Analysis Calculate % Viability and IC50 value H->I

Caption: Standard workflow for an MTT-based cell viability assay.

Materials:

  • Human cancer cell line (e.g., HeLa, PC3, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Prepare serial dilutions of the test compounds in growth medium from a DMSO stock. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 20 µL of MTT solution to each well. Incubate for another 3-4 hours. During this time, mitochondrial reductases in viable cells will cleave the MTT tetrazolium ring to form purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Future Perspectives

The this compound scaffold remains a fertile ground for drug discovery. Future research should focus on several key areas:

  • Target Selectivity: Designing new derivatives with improved selectivity to minimize off-target effects and enhance safety profiles. [5]* Overcoming Resistance: Developing analogs that are effective against drug-resistant cancer cell lines or bacterial strains.

  • Exploring New Targets: Expanding the therapeutic applications by screening these compounds against a wider range of biological targets.

  • Advanced Drug Delivery: Integrating potent quinazolinone derivatives into advanced drug delivery systems to improve their bioavailability and targeting. [5] By leveraging the unique properties of the trifluoromethyl group and the versatility of the dihydroquinazolinone core, researchers can continue to develop innovative and effective therapeutic agents to address unmet medical needs.

References

  • RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025). World Journal of Pharmaceutical Research.
  • The Role of Quinazolinone Derivatives in Cancer Therapy and R&D. (n.d.). Dakenchem.
  • Quinazolinone Synthetic Strategies and Medicinal Significance: A review. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2018). RSC Advances.
  • A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. (2024). Archiv der Pharmazie. Available at: [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). Molecules. Available at: [Link]

  • Study on quinazolinone derivative and their pharmacological actions. (2024). Vigyan Varta.
  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Current Organic Synthesis.
  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (2021). Molecules. Available at: [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021). International Journal of Molecular Sciences.
  • Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. (2020). Archiv der Pharmazie. Available at: [Link]

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2023). International Journal of Chemical Studies.
  • Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity. (2020). ACS Infectious Diseases. Available at: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2014). DARU Journal of Pharmaceutical Sciences. Available at: [Link]

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2017). ResearchGate. Available at: [Link]

  • The Role of Fluorinated Quinazoline Derivatives in Modern Drug Discovery. (2024). Te-Long.
  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). Journal of Medicinal Chemistry.
  • An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor. (2020). Frontiers in Chemistry. Available at: [Link]

  • A facile synthesis of 2-substituted-2,3-dihydro-4(1H)-quinazolinones in 2,2,2-trifluoroethanol. (2020). Journal of the Serbian Chemical Society.
  • Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). ResearchGate. Available at: [Link]

  • Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. (2018). European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2024). Pharmaceuticals. Available at: [Link]

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. (2018). RSC Advances. Available at: [Link]

  • Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. (2022). Baghdad Science Journal.

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydroquinazolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] The introduction of a trifluoromethyl group at the 6-position significantly modulates the electronic properties and metabolic stability of the molecule, making 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one a compound of high interest for structure-activity relationship (SAR) studies and drug development.[2][3] This guide provides an in-depth analysis of the expected spectroscopic signature of this molecule, leveraging data from closely related analogs to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We further outline standardized protocols for the empirical acquisition and validation of this data, ensuring a robust framework for researchers and scientists in the field.

Molecular Structure and Spectroscopic Overview

The structural elucidation of a novel or target compound is a cornerstone of chemical research and drug development. A multi-technique spectroscopic approach is essential for unambiguous confirmation of the chemical structure. For this compound, each technique provides a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework, including the chemical environment, connectivity, and stereochemistry of protons (¹H), carbons (¹³C), and fluorine atoms (¹⁹F).

  • Infrared (IR) Spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies, such as the carbonyl (C=O) and amine (N-H) groups.

  • Mass Spectrometry (MS) determines the molecular weight and elemental formula of the compound and can offer structural clues based on its fragmentation patterns.

Below is the chemical structure with standardized numbering for NMR assignment purposes.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesize Compound purification Purify (e.g., Recrystallization) synthesis->purification nmr NMR (¹H, ¹³C, ¹⁹F) purification->nmr ir FTIR purification->ir ms HRMS (ESI-TOF) purification->ms data_integration Integrate Spectroscopic Data nmr->data_integration ir->data_integration ms->data_integration structure_confirmation Confirm Structure & Purity data_integration->structure_confirmation

Figure 2: Workflow for the spectroscopic characterization of a target molecule.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy is paramount for identifying the hydrogen framework of the molecule. The analysis is typically performed in a deuterated solvent such as DMSO-d₆, which is capable of dissolving the polar quinazolinone structure and revealing exchangeable N-H protons.

Expected Chemical Shifts and Coupling Constants:

  • Aromatic Protons (H-5, H-7, H-8): The trifluoromethyl group at C-6 is a powerful electron-withdrawing group, which strongly influences the chemical shifts of the aromatic protons.

    • H-5: This proton is ortho to the CF₃ group and is expected to be the most downfield (deshielded) of the aromatic signals, appearing as a sharp singlet or a narrow doublet due to a small four-bond coupling (⁴J) to H-7.

    • H-7: This proton is also ortho to the CF₃ group and meta to the H-5 proton. It is expected to appear as a doublet of doublets, coupled to both H-8 (³J, typical ortho coupling of 7-9 Hz) and H-5 (⁴J, smaller meta coupling of 2-3 Hz).

    • H-8: This proton is furthest from the CF₃ group and is expected to be the most upfield of the aromatic signals, appearing as a doublet due to ortho coupling with H-7.

  • Methylene Protons (H-2): The two protons on the C-2 carbon are chemically equivalent and are expected to appear as a sharp singlet. Based on analogous structures, this peak is anticipated in the range of 4.5-5.5 ppm. [4]* Amine/Amide Protons (N1-H, N3-H): The spectrum will show two distinct signals for the N-H protons, which are typically broad due to quadrupole broadening and solvent exchange.

    • N1-H: The aniline-type proton at position 1.

    • N3-H: The amide proton at position 3. Their chemical shifts are highly dependent on solvent, concentration, and temperature but are generally observed in the 6.5-8.5 ppm range in DMSO-d₆. [4][5] Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton AssignmentPredicted Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~ 8.0 - 8.2dJ ≈ 2.0 (meta)
H-7~ 7.8 - 7.9ddJ ≈ 8.5 (ortho), 2.0 (meta)
H-8~ 6.9 - 7.1dJ ≈ 8.5 (ortho)
N1-H~ 8.2 - 8.5 (broad)br s-
N3-H~ 7.0 - 7.3 (broad)br s-
C2-H₂~ 4.8 - 5.0s-

Carbon (¹³C) NMR Spectroscopy

¹³C NMR provides a count of the unique carbon atoms in the molecule and insight into their chemical environment. The presence of the CF₃ group introduces characteristic splitting patterns due to carbon-fluorine coupling.

Expected Chemical Shifts:

  • Carbonyl Carbon (C-4): The amide carbonyl carbon is expected to resonate significantly downfield, typically in the range of 163-165 ppm. [4][5]* Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon directly attached to the trifluoromethyl group (C-6) will appear as a quartet due to ¹J(C,F) coupling. The adjacent carbons (C-5 and C-7) will also exhibit smaller quartet splitting due to ²J(C,F) coupling.

  • Trifluoromethyl Carbon (-CF₃): This carbon will appear as a prominent quartet with a large one-bond C-F coupling constant (¹J(C,F) ≈ 270-280 Hz).

  • Methylene Carbon (C-2): This aliphatic carbon is expected to appear in the range of 60-70 ppm. [4] Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon AssignmentPredicted Shift (δ, ppm)Multiplicity (due to F)Coupling Constant (J(C,F), Hz)
C-4 (C=O)~ 164.0s-
C-8a~ 147.5s-
C-4a~ 120.0s-
C-6~ 125.0qJ ≈ 30-35
C-5~ 123.0qJ ≈ 3-5
C-7~ 128.0qJ ≈ 3-5
C-8~ 115.0s-
-CF₃~ 124.5qJ ≈ 275
C-2 (-CH₂-)~ 65.0s-

Fluorine (¹⁹F) NMR Spectroscopy

Given the trifluoromethyl substituent, ¹⁹F NMR is a critical and highly sensitive technique for confirming the structure. It provides a clean and unambiguous signal for the fluorine atoms.

  • A single, sharp signal is expected for the three equivalent fluorine atoms of the CF₃ group.

  • The chemical shift is typically reported relative to an internal or external standard, such as CFCl₃ (δ = 0 ppm). The exact position will depend on the electronic environment, but a signal in the range of -60 to -65 ppm is a reasonable prediction for an aromatic CF₃ group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum is typically recorded using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)Vibration TypeIntensityComments
3400 - 3200N-H Stretch (amine & amide)MediumOften appears as two distinct or one broad band. [5][6]
3100 - 3000Aromatic C-H StretchMediumCharacteristic of the benzene ring protons.
2950 - 2850Aliphatic C-H StretchWeakCorresponding to the C-2 methylene group.
~ 1665C=O Stretch (Amide I band)StrongA strong, sharp peak indicative of the quinazolinone carbonyl. [5][6]
~ 1610Aromatic C=C StretchMediumSkeletal vibrations of the benzene ring.
1350 - 1100C-F StretchStrongA series of strong, complex bands confirming the CF₃ group.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is used to determine the exact molecular weight and confirm the elemental formula.

  • Molecular Formula: C₉H₇F₃N₂O

  • Molecular Weight: 216.16 g/mol

  • Monoisotopic Mass: 216.0510 Da [7]* Expected HRMS Result: In positive ion mode ESI, the primary ion observed will be the protonated molecule [M+H]⁺. The calculated exact mass for [C₉H₈F₃N₂O]⁺ is 217.0583 Da . Observing this ion within a narrow mass tolerance (e.g., < 5 ppm) provides strong evidence for the compound's elemental composition.

Predicted Fragmentation: In tandem MS (MS/MS), the [M+H]⁺ ion would likely undergo fragmentation through pathways such as:

  • Loss of carbon monoxide (CO) from the amide carbonyl, a characteristic fragmentation of such structures.

  • Retro-Diels-Alder (RDA) type cleavage of the dihydropyrimidine ring.

  • Loss of a fluorine radical, although less common.

Experimental Protocols

The following are generalized but robust protocols for acquiring the spectroscopic data discussed.

7.1 NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 or 500 MHz NMR spectrometer.

  • Parameters: For ¹³C, use a sufficient number of scans with proton decoupling to achieve an adequate signal-to-noise ratio.

7.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (ATR): Place a small amount (~1-2 mg) of the solid, dry sample directly onto the crystal of a Universal Attenuated Total Reflectance (UATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis. The instrument software will automatically subtract the background from the sample spectrum.

7.3 High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) or Orbitrap mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to ensure high mass accuracy.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of this compound. The predicted data, derived from established principles of spectroscopy and analysis of related structures, offers a reliable benchmark for empirical studies. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed map of the molecular skeleton, while IR spectroscopy confirms the essential functional groups. Finally, HRMS validates the elemental composition with high precision. Adherence to the described protocols will ensure the generation of high-quality, reproducible data critical for advancing research and development involving this important chemical scaffold.

References

  • Supporting Information for various quinazolinone derivatives. (n.d.).
  • PubChem. (n.d.). 6-(Trifluoromethyl)quinazolin-4(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Semantic Scholar. Retrieved from [Link]

  • Reddy, T. J., et al. (2013). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. New Journal of Chemistry, Supplementary Material.
  • Karim, Y., et al. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Retrieved from [Link]

  • Lawrence, M., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry. Retrieved from [Link]

  • Kausar, N., et al. (2016). Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium. The Royal Society of Chemistry. Retrieved from [Link]

  • Salamanca-Perdigón, K. (2025). Proposed mechanism of 2,3-dihydroquinazolin-4(1H)-ones via multicomponent reaction. ResearchGate. Retrieved from [Link]

  • Fayyaz, S., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. MDPI. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sharma, I., & Siddiqui, N. (2020). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances. Retrieved from [Link]

  • Lee, Y. R., et al. (2026). Rhodium-Catalyzed [3 + 2] Annulation of 2-Benzylquinazolinones with Ketones for the Synthesis of Diversely Functionalized Pyrrolo[2,1-b]quinazolinones. Organic Letters. Retrieved from [Link]

  • Request PDF. (n.d.). Photophysical properties of 2,3-dihydroquinazolin-4(1H)-one derivatives. Retrieved from [Link]

  • Al-Istaqla, J. Z., et al. (2022). Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines. Scientific Reports. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of biologically active 2, 3-dihydroquinazolin-4(1H)-one derivatives. Retrieved from [Link]

  • Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - Der Pharma Chemica. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,3-DIHYDRO-2-ETHYL-2-METHYL-4(1H)-QUINAZOLINONE. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one is a heterocyclic compound of significant interest in medicinal chemistry, belonging to the broader class of quinazolinones known for their diverse pharmacological activities.[1][2] The incorporation of a trifluoromethyl group at the 6-position is anticipated to modulate its physicochemical properties, including metabolic stability, lipophilicity, and receptor binding affinity, which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.[3] This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols to aid researchers in its handling, formulation, and analytical characterization. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes established principles for quinazolinone derivatives and provides predictive data and robust methodologies for its empirical determination.

Introduction to this compound

The 2,3-dihydroquinazolin-4(1H)-one scaffold is recognized as a "privileged structure" in drug discovery, forming the core of numerous biologically active compounds.[1] The trifluoromethyl (-CF3) group is a key substituent in modern medicinal chemistry, known for its ability to enhance metabolic stability and membrane permeability.[3] The strategic placement of a -CF3 group on the quinazolinone core is a rational approach to generating novel drug candidates with potentially improved therapeutic properties.

Chemical Structure and Properties
  • IUPAC Name: 6-(trifluoromethyl)-2,3-dihydro-1H-quinazolin-4-one

  • Molecular Formula: C₉H₇F₃N₂O

  • Molecular Weight: 232.16 g/mol

  • CAS Number: 175277-76-6

A commercial sample of this compound is available from suppliers such as BLDpharm.[4]

Synthesis of this compound

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones is well-documented, with the most common route being the cyclocondensation of an anthranilamide derivative with an aldehyde or ketone.[1][5] For the synthesis of the title compound, a plausible and efficient method involves the reaction of 2-amino-5-(trifluoromethyl)benzamide with formaldehyde.

Proposed Synthetic Protocol

This protocol is based on established methods for the synthesis of analogous 2,3-dihydroquinazolin-4(1H)-ones.

Step 1: Synthesis of 2-amino-5-(trifluoromethyl)benzamide

This starting material can be synthesized from 2-nitro-5-(trifluoromethyl)benzoic acid via reduction of the nitro group and subsequent amidation of the carboxylic acid.

Step 2: Cyclocondensation to form this compound

  • To a solution of 2-amino-5-(trifluoromethyl)benzamide (1.0 eq) in a suitable solvent such as ethanol or a water/ethanol mixture, add an aqueous solution of formaldehyde (1.1 eq).

  • A catalytic amount of a Lewis acid (e.g., Sc(OTf)₃) or a protic acid (e.g., p-toluenesulfonic acid) can be added to facilitate the reaction.[6]

  • The reaction mixture is then heated to reflux (typically 70-80 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, and the product is isolated by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the desired this compound.

G cluster_0 Synthesis Workflow Starting Material 2-amino-5-(trifluoromethyl)benzamide Reaction Cyclocondensation Starting Material->Reaction Reagent Formaldehyde Reagent->Reaction Catalyst Acid Catalyst Catalyst->Reaction Purification Recrystallization Reaction->Purification Final Product This compound Purification->Final Product

Caption: Synthetic workflow for this compound.

Solubility Profile

The aqueous solubility of a drug candidate is a critical parameter that influences its absorption and bioavailability. The trifluoromethyl group is known to increase lipophilicity, which can lead to reduced aqueous solubility.[3]

Predictive Solubility Analysis

Based on the structure, this compound is expected to have low aqueous solubility. The quinazolinone core is a rigid, planar system that can pack efficiently in a crystal lattice, and the trifluoromethyl group further enhances its hydrophobic character.

Experimental Solubility Determination: Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[7]

Protocol:

  • Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, ethanol, DMSO).

  • Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Predicted Solubility Data

The following table presents predicted solubility values based on the known properties of similar compounds. Note: These are not experimental values and should be determined empirically.

Solvent/MediumPredicted Solubility (µg/mL)
Water< 10
PBS (pH 7.4)< 10
0.1 M HCl10 - 50
Ethanol> 1000
DMSO> 10000
Strategies for Solubility Enhancement

For compounds with low aqueous solubility, several formulation strategies can be employed:

  • Co-solvents: The use of water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can significantly improve solubility.

  • pH Adjustment: As quinazolinones contain basic nitrogen atoms, their solubility is often pH-dependent. Lowering the pH can protonate the molecule, increasing its aqueous solubility.

  • Cyclodextrins: Encapsulation of the compound within cyclodextrin molecules can form inclusion complexes with enhanced water solubility.

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can create a more soluble amorphous form.

G cluster_solubility Solubility Enhancement Strategies Low_Solubility Low Aqueous Solubility of This compound Co_solvents Co-solvents (Ethanol, PEG) Low_Solubility->Co_solvents Increases solubility pH_Adjustment pH Adjustment (Acidic Conditions) Low_Solubility->pH_Adjustment Protonation Cyclodextrins Cyclodextrin Complexation Low_Solubility->Cyclodextrins Encapsulation Solid_Dispersions Solid Dispersions Low_Solubility->Solid_Dispersions Amorphous form

Caption: Strategies to enhance the aqueous solubility of the title compound.

Stability Profile

Assessing the chemical stability of a drug candidate is a regulatory requirement and is crucial for ensuring its safety and efficacy. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.[8]

Protocol:

  • Hydrolytic Degradation:

    • Acidic: Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Basic: Dissolve the compound in 0.1 M NaOH and maintain at room temperature or slightly elevated temperature for a defined period. Quinazolinones are often more susceptible to base-catalyzed hydrolysis.[8]

    • Neutral: Reflux the compound in water.

  • Oxidative Degradation: Treat a solution of the compound with 3-30% hydrogen peroxide at room temperature.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to UV and visible light (e.g., in a photostability chamber).

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80-100 °C).

Samples should be taken at various time points and analyzed by a stability-indicating HPLC method.

Predicted Stability Profile and Degradation Pathways

Based on the quinazolinone structure, the primary degradation pathway is likely to be hydrolysis of the amide bond within the heterocyclic ring, especially under basic conditions. This would lead to the opening of the pyrimidine ring to form a derivative of 2-aminobenzoic acid. The trifluoromethyl group is generally stable to chemical degradation.[3]

Stress ConditionPredicted StabilityLikely Degradation Products
0.1 M HCl, 80 °CModerately StableMinor ring-opened products
0.1 M NaOH, RTUnstable2-Amino-5-(trifluoromethyl)benzoic acid derivatives
3% H₂O₂, RTStableMinimal oxidation products
Photolytic (UV/Vis)StablePotential for minor photodecomposition products
Thermal (80 °C, solid)StableNo significant degradation expected
Recommended Analytical Method: Stability-Indicating HPLC

A reverse-phase HPLC method is suitable for monitoring the stability of this compound and resolving its degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by a UV scan).

  • Column Temperature: 30 °C

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

G cluster_1 Forced Degradation Workflow Drug_Substance This compound Stress_Conditions Acidic Hydrolysis Basic Hydrolysis Oxidative Photolytic Thermal Drug_Substance->Stress_Conditions Degraded_Samples Degraded Samples at Various Time Points Stress_Conditions->Degraded_Samples Analysis Stability-Indicating HPLC Method Degraded_Samples->Analysis Data_Evaluation Identification of Degradants Determination of Stability Analysis->Data_Evaluation

Caption: Workflow for forced degradation studies.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. A thorough understanding of its solubility and stability is paramount for its successful progression through the drug discovery and development pipeline. This technical guide provides a framework for researchers to approach the synthesis, characterization, and formulation of this compound. While predictive data has been presented, it is imperative that these properties are determined experimentally using the detailed protocols provided herein. The methodologies outlined will enable the generation of robust and reliable data, facilitating informed decision-making in the advancement of this and other related quinazolinone derivatives.

References

  • MDPI. (2021). 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. [Link]

  • ResearchGate. (2024). Synthesis of N-trifluoromethyl compounds to determine their aqueous.... [Link]

  • Gendugov, T. M., et al. (2020). STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. Pharmacy & Pharmacology. [Link]

  • RSC Publishing. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. [Link]

  • Royal Society of Chemistry. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. [Link]

  • RSC Publishing. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. [Link]

  • Frontiers. (2018). An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor. [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • ResearchGate. (2021). Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]

  • ResearchGate. (2018). Synthesis of 2,3-dihydroquinazolin−4(1H)-one derivatives. [Link]

  • ResearchGate. (2024). (PDF) Synthesis and characterization of 2‐trifluoromethyl‐4( 3 H )‐quinazolinone derivatives with various 3‐substituents. [Link]

  • PubChem. 6-(Trifluoromethyl)quinazolin-4(1H)-one. [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • ResearchGate. (2022). (PDF) Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines. [Link]

  • Dana Bioscience. This compound 1g. [Link]

  • Baghdad Science Journal. (2023). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. [Link]

Sources

A Comprehensive Technical Guide to the Handling and Storage of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential procedures for the safe handling and stable storage of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one. As a Senior Application Scientist, the following content is synthesized from established safety protocols for analogous chemical structures and best practices in organic chemistry, ensuring a framework of scientific integrity and practical applicability.

Introduction: Understanding the Compound

This compound is a heterocyclic organic compound featuring a quinazolinone core structure with a trifluoromethyl substituent. The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active molecules.[1][2] The trifluoromethyl group is often incorporated into pharmaceutical candidates to enhance metabolic stability, lipophilicity, and binding affinity.[1][3][4] Given its potential role in drug discovery and development, a thorough understanding of its chemical properties and associated handling requirements is paramount for ensuring laboratory safety and experimental integrity.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C9H5F3N2OPubChem[5]
Molecular Weight 214.14 g/mol PubChem[5]
Appearance White to off-white solid (Predicted)ChemicalBook[6]
pKa 0.25 ± 0.20 (Predicted)ChemicalBook[6]
Boiling Point 310.9 ± 52.0 °C (Predicted)ChemicalBook[6]
Density 1.51 ± 0.1 g/cm3 (Predicted)ChemicalBook[6]

Hazard Identification and Risk Assessment

  • Skin Irritation: May cause skin irritation upon contact.[7][8][9]

  • Eye Irritation: May cause serious eye irritation.[7][8][9]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[7][8][9]

  • Harmful if Swallowed: May be harmful if ingested.[8][9]

A thorough risk assessment should be conducted before handling this compound, considering the scale of the experiment and the specific procedures involved.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls, is essential.

Engineering Controls:

  • Fume Hood: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[9]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation before use.

  • Body Protection: A laboratory coat should be worn at all times.

  • Respiratory Protection: For operations with a high potential for aerosolization, a NIOSH-approved respirator may be necessary.

PPE_Hierarchy cluster_ppe Personal Protective Equipment (PPE) cluster_controls Primary Safety Measures Eye Eye Protection (Goggles/Face Shield) Hand Hand Protection (Nitrile Gloves) Body Body Protection (Lab Coat) Respiratory Respiratory Protection (As needed) FumeHood Chemical Fume Hood FumeHood->Eye Always use inside FumeHood->Hand FumeHood->Body Ventilation Adequate Ventilation Ventilation->FumeHood

Caption: Hierarchy of safety controls for handling this compound.

Handling Protocols

Adherence to a strict handling protocol is crucial for safety and to prevent contamination.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the fume hood is operational and all necessary PPE is donned. Clear the workspace of any unnecessary items.

  • Weighing: If weighing the solid compound, do so in the fume hood. Use a draft shield to prevent the solid from becoming airborne.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If sonication is required, ensure the vessel is securely capped.

  • Transfers: Use appropriate tools (spatulas, powder funnels) for transferring the solid. For liquid transfers, use calibrated pipettes or syringes.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Storage Requirements

Proper storage is essential to maintain the stability and integrity of the compound.

Storage ParameterRecommendationRationale
Temperature Room TemperatureAs per supplier recommendation for similar compounds.[6]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To prevent potential degradation from air and moisture.
Container Tightly sealed, light-resistant containerTo protect from atmospheric moisture and light-induced degradation.[7][10]
Location Cool, dry, well-ventilated areaTo ensure stability and prevent accidental exposure.[7][10]
Incompatibilities Strong oxidizing agents, strong acids, and strong basesTo avoid potentially vigorous or hazardous reactions.[8]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[11]

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Exposure Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7][9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][9]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Spill_Workflow Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major Contain Contain with Inert Absorbent SmallSpill->Contain EHS Contact EHS LargeSpill->EHS Cleanup Clean up with appropriate PPE Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Waste Dispose as Halogenated Waste Decontaminate->Waste

Caption: Decision workflow for handling a spill of this compound.

Waste Disposal

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Classification: this compound should be classified as halogenated organic waste.[12]

  • Containers: Use separate, clearly labeled, and sealed containers for solid and liquid halogenated waste.

  • Procedure: Do not dispose of this compound down the drain or in regular trash. All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[12]

Conclusion

The safe and effective use of this compound in a research setting is contingent upon a comprehensive understanding of its properties and a diligent adherence to established safety protocols. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize risks and ensure the integrity of their experimental work.

References

  • Panja, S. K., & Saha, S. (2018). Efficient Synthetic Protocol and Mechanistic Study of Quinazoline Analogues and their Biological Importance. In Advances in Organic Synthesis (Vol. 9, pp. 121-146). Bentham Science Publishers.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135745155, 6-(Trifluoromethyl)quinazolin-4(1H)-one. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2015). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 3, 64.
  • Angene Chemical. (2023). Safety Data Sheet: 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride. Retrieved from [Link]

  • Wang, L., et al. (2021). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. The Journal of Organic Chemistry, 86(2), 1749–1761.
  • Beier, P. (2013). Trifluoromethylated heterocycles. Topics in Heterocyclic Chemistry, 33, 65-103.
  • Singh, R. P., et al. (2022). Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. Organic & Biomolecular Chemistry, 20(1), 24-42.
  • Fujiwara, Y., et al. (2012). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 109(24), 9269-9273.
  • Organic Syntheses. (2014). Working with Hazardous Chemicals. Retrieved from [Link]

  • Zhang, C. (2014). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry, 12(35), 6580-6589.
  • Black, D. S., et al. (2019). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Bioorganic & Medicinal Chemistry, 27(19), 115043.
  • Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580-6589.
  • Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580-6589.
  • La-Venia, A., et al. (2013). Trifluoromethylation of Heterocycles in Water at Room Temperature. Organic Letters, 15(24), 6246–6249.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 548380, 1-(2,4,6-Trifluorobenzyl)-6-[2-(Trifluoromethyl)phenoxy]quinazolin-4(1h)-One. Retrieved from [Link]

  • CSIR - National Institute For Interdisciplinary Science and Technology (NIIST). (n.d.). Retrieved from [Link]

Sources

The Therapeutic Potential of Trifluoromethylated Quinazolinones: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Quinazolinone Scaffolds

The quinazolinone core is a well-established "privileged structure" in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] Its rigid, bicyclic framework provides a versatile scaffold for functionalization, enabling the precise spatial orientation of substituents to interact with a wide array of biological targets.[2] The introduction of a trifluoromethyl (-CF3) group into this scaffold represents a strategic enhancement, leveraging the unique properties of fluorine to overcome common challenges in drug development.[3] The -CF3 group is not found in natural compounds but its incorporation into synthetic molecules can dramatically improve metabolic stability, lipophilicity, and binding affinity to target proteins.[4][5] This enhancement in physicochemical and pharmacokinetic properties makes trifluoromethylated quinazolinones a particularly promising class of compounds for the development of novel therapeutics.[3]

This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of trifluoromethylated quinazolinones. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying scientific rationale to empower informed decision-making in the laboratory. We will delve into the primary therapeutic areas where these compounds have shown significant promise—oncology and neurology—while also touching upon their emerging roles in other disease contexts.

Synthesis of Trifluoromethylated Quinazolinones: A Practical Approach

The efficient synthesis of the 2-trifluoromethylquinazolin-4(3H)-one core is crucial for the exploration of this chemical space. A variety of synthetic routes have been developed, with a notable one-pot sequential cascade method offering a robust and scalable option.[6] This approach utilizes trifluoroacetic acid (TFA) as an inexpensive and readily available source of the trifluoromethyl group.[6]

General One-Pot Synthesis Protocol

This protocol is adapted from the work of Almeida et al. and provides a reliable method for the synthesis of a range of 2-trifluoromethylquinazolin-4(3H)-ones.[6]

Rationale: This one-pot procedure is advantageous as it avoids the isolation of intermediates, thereby increasing overall efficiency and reducing waste. The use of propylphosphonic anhydride (T3P®) as a coupling and dehydrating agent is key to driving the reaction to completion under relatively mild conditions.

Experimental Protocol: One-Pot Synthesis of 2-(Trifluoromethyl)-3-phenylquinazolin-4(3H)-one

  • Reaction Setup: To a solution of anthranilic acid (1.0 eq) in a suitable solvent such as ethyl acetate, add trifluoroacetic acid (1.2 eq).

  • Activation: Add T3P® (50% solution in ethyl acetate, 1.5 eq) dropwise to the mixture at room temperature. Stir the reaction for 1-2 hours. The formation of the intermediate 2-trifluoromethyl-4H-3,1-benzoxazin-4-one occurs during this step.

  • Amine Addition: Add the desired amine (e.g., aniline, 1.2 eq) to the reaction mixture.

  • Cyclization: Heat the reaction mixture to reflux (approximately 77°C for ethyl acetate) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 2-trifluoromethyl-3-phenylquinazolin-4(3H)-one.

Anticancer Potential: Targeting Key Signaling Pathways

Trifluoromethylated quinazolinones have emerged as potent anticancer agents, primarily through their ability to inhibit key protein kinases involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7]

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

EGFR and VEGFR-2 are receptor tyrosine kinases that play crucial roles in cancer cell proliferation, survival, and angiogenesis.[7] Overexpression or mutation of these receptors is a common feature in many cancers.[7] Trifluoromethylated quinazolinones can act as ATP-competitive inhibitors, binding to the kinase domain of these receptors and preventing their autophosphorylation and the subsequent activation of downstream signaling pathways like the PI3K/Akt and Ras/Raf/MEK/ERK pathways.

Signaling Pathway: EGFR/VEGFR and Downstream Effectors

EGFR_VEGFR_Signaling

In Vitro Evaluation of Anticancer Activity

The MTT assay is a widely used colorimetric assay to assess the cytotoxic potential of a compound by measuring the metabolic activity of cells.

Rationale for Cell Line Selection: The choice of cancer cell lines is critical for obtaining relevant data.[8] For screening EGFR inhibitors, cell lines with known EGFR expression levels or specific mutations are often used. For example:

  • A549 (Non-small cell lung cancer): Expresses wild-type EGFR.

  • PC-3 (Prostate cancer): Often used to assess general cytotoxicity.

  • K562 (Chronic myelogenous leukemia): Can be used to assess off-target effects.

  • NCI-H1975 (Non-small cell lung cancer): Harbors the L858R and T790M mutations in EGFR, conferring resistance to first-generation EGFR inhibitors.[9]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the trifluoromethylated quinazolinone derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data: Anticancer Activity

The following table summarizes the reported in vitro anticancer activities of selected trifluoromethylated quinazolinone derivatives.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative 1 A5490.54[9]
NCI-H19750.171[9]
Derivative 2 PC-30.016[9]
A5490.018[9]
MCF-70.19[9]
Derivative 3 HepG21.94[10]
MCF-77.1[10]

Anticonvulsant Properties: Modulating Neuronal Excitability

Trifluoromethylated quinazolinones have also demonstrated significant potential as anticonvulsant agents. Their mechanism of action is often attributed to the potentiation of GABAergic inhibition.

Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. It is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in neuronal excitability. Certain quinazolinone derivatives act as positive allosteric modulators of the GABA-A receptor, binding to a site distinct from the GABA binding site (often the benzodiazepine binding site) and enhancing the receptor's response to GABA.

Signaling Pathway: GABA-A Receptor-Mediated Inhibition

GABAA_Signaling

In Vivo Evaluation of Anticonvulsant Activity

Preclinical evaluation of anticonvulsant drugs heavily relies on rodent models of induced seizures. The Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests are two of the most widely used and predictive models.[11]

Rationale for Model Selection:

  • MES Test: This model is considered predictive of efficacy against generalized tonic-clonic seizures.[11] It assesses a compound's ability to prevent the spread of seizures.

  • PTZ Test: This test is used to identify compounds that may be effective against absence and myoclonic seizures.[12] It evaluates a compound's ability to raise the seizure threshold.

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

  • Animal Preparation: Use adult male mice, acclimated to the laboratory environment.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. Include a vehicle control group and a positive control group (e.g., phenytoin).

  • Seizure Induction: At the time of peak effect of the drug, deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this response is considered protection.

  • Data Analysis: Calculate the percentage of protected animals at each dose and determine the median effective dose (ED50).

Experimental Protocol: Pentylenetetrazole (PTZ) Test in Mice

  • Animal Preparation: Use adult male mice, acclimated to the laboratory environment.

  • Compound Administration: Administer the test compound (i.p. or p.o.) at various doses, including vehicle and positive controls (e.g., ethosuximide).

  • Chemoconvulsant Administration: At the time of peak drug effect, administer a subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg).

  • Observation: Observe the animals for 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and/or facial muscles lasting for at least 5 seconds).

  • Data Analysis: Record the latency to the first clonic seizure and the percentage of animals protected from seizures. Calculate the ED50.

Workflow for Anticonvulsant Screening

Anticonvulsant_Workflow

Quantitative Data: Anticonvulsant Activity

The following table summarizes the reported in vivo anticonvulsant activities of selected quinazolinone derivatives.

Compound IDAnimal ModelED50 (mg/kg)Reference
Quinazolinone A MES (mice, i.p.)28.90[13]
Quinazolinone B MES (mice, i.p.)47.38[13]
PRAX-628 MES (mice, p.o.)0.42[14]
PTZ (mice, p.o.)2.6[14]

Other Therapeutic Applications

Beyond oncology and neurology, trifluoromethylated quinazolinones have shown promise in other therapeutic areas, including as anti-inflammatory and antimicrobial agents.

  • Anti-inflammatory Activity: Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), suggesting their potential in treating inflammatory disorders.[5][15]

  • Antimicrobial Activity: Various substituted quinazolinones have demonstrated activity against a range of bacterial and fungal pathogens.[16][17] The trifluoromethyl group can enhance the lipophilicity of these compounds, potentially improving their ability to penetrate microbial cell membranes.

Pharmacokinetics and Drug-like Properties

The inclusion of the trifluoromethyl group generally imparts favorable pharmacokinetic properties. It can block metabolic oxidation at the site of attachment, leading to increased metabolic stability and a longer half-life.[18] Furthermore, the lipophilic nature of the -CF3 group can enhance membrane permeability and oral bioavailability.[18] However, a comprehensive evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential for any lead compound. In silico tools can be valuable for predicting these properties in the early stages of drug discovery.[19]

Conclusion and Future Directions

Trifluoromethylated quinazolinones represent a highly promising class of compounds with demonstrated therapeutic potential across multiple disease areas. Their synthetic tractability, coupled with the advantageous physicochemical properties conferred by the trifluoromethyl group, makes them an attractive scaffold for further drug development. The methodologies and insights provided in this guide are intended to serve as a valuable resource for researchers in this exciting field.

Future efforts should focus on:

  • Structure-Activity Relationship (SAR) Studies: A deeper understanding of how the position and electronic environment of the trifluoromethyl group, as well as other substituents, influence target selectivity and potency.

  • Pharmacokinetic Optimization: Fine-tuning the ADME properties of lead compounds to achieve desirable drug-like profiles.

  • Exploration of Novel Targets: Expanding the investigation of trifluoromethylated quinazolinones against other relevant biological targets to uncover new therapeutic applications.

By leveraging a rational, data-driven approach to design and evaluation, the full therapeutic potential of this remarkable chemical class can be realized.

References

  • Almeida, S., Marti, R., Vanoli, E., Abele, S., & Tortoioli, S. (2018). One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source. The Journal of Organic Chemistry, 83(9), 5104–5113. [Link]

  • de Oliveira, R. B., et al. (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Expert Opinion on Drug Discovery, 1-22. [Link]

  • Li, Q., et al. (2020). Design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents. ResearchGate. [Link]

  • Li, S., Lv, X., Ren, J., Feng, L., & Ma, C. (2022). A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. Organic Chemistry Portal. [Link]

  • Al-Harbi, R. A. K., et al. (2022). Synthesis and characterization of 2‐trifluoromethyl‐4(3H)‐quinazolinone derivatives with various 3‐substituents. Journal of Heterocyclic Chemistry. [Link]

  • Praxis Precision Medicines. (2023). PRAX-628: A Next Generation Functionally Selective Small Molecule with Potent Anticonvulsant Activity. Praxis Precision Medicines. [Link]

  • Zayed, M. F., & Ahmed, S. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie, 350(12), 1700207. [Link]

  • Löscher, W. (2017). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. Epilepsy currents, 17(5), 284–289. [Link]

  • Bialer, M., & White, H. S. (2010). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 19(3), 343-347. [Link]

  • Löscher, W., & Schmidt, D. (2011). a novel translational concordance framework identifies preclinical seizure models with highest predictive validity in focal and generalized epilepsies. Epilepsia, 52(1), 95-110. [Link]

  • Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with scPTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636–644. [Link]

  • Alagarsamy, V. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. MDPI. [Link]

  • Hameed, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 849. [Link]

  • Kumar, A., et al. (2013). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. ISRN Organic Chemistry, 2013, 807274. [Link]

  • Haider, K., et al. (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Drug Development Research, 83(6), 1235-1269. [Link]

  • S.L., et al. (2025). The Role of Fluorinated Quinazoline Derivatives in Modern Drug Discovery. LinkedIn. [Link]

  • Wang, Z., et al. (2022). Synthesis and Antitumor Activity of 2,4,6-Trisubstituted Novel Quinazoline Derivatives Containing Trifluoromethyl. ResearchGate. [Link]

  • Manvelyan, M. M., et al. (2025). Spectrum of anti-inflammatory, anti-infectious and anti-tumor activity of quinazoline and quinazolinone derivatives (review). Research Results in Biomedicine, 11(1), 91-110. [Link]

  • Ochoa-Puentes, C., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current cancer drug targets, 18(9), 892–901. [Link]

  • Mishra, A., et al. (2012). Anticonvulsant activity of methanolic and aqueous extracts of Melissa parviflora in experimentally induced Swiss albino mice. Journal of Experimental and Integrative Medicine, 2(4), 331. [Link]

  • Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 572. [Link]

  • Unveiling the Therapeutic Potential of Quinazolinone Derivatives in Cancer Treatment: A Comprehensive Exploration. (2024). ResearchGate. [Link]

  • Chen, Z., et al. (2020). Quinazolinone derivative containing trifluoromethyl and its preparation method and application.
  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • Asadi, M., et al. (2023). Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences, 9(2), 143-156. [Link]

  • Ochoa-Puentes, C., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. [Link]

  • Noolvi, M. N., et al. (2024). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistryOpen, 13(5), e202400039. [Link]

  • Gollapalli, N. R., et al. (2017). Potential antimicrobial activities of quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 9(1), 1279-1287. [Link]

  • Almasirad, A., et al. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 22(1), 22. [Link]

  • Almasirad, A., et al. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 22(1), 22. [Link]

  • Beekman, S. M., et al. (2023). ED 50 values for reversing PTZ-induced behaviors. ResearchGate. [Link]

  • Mannoori, R., et al. (2025). 1/IC50 values of antitumor screening of target derivatives against... ResearchGate. [Link]

  • El-Sayed, M. A. A., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(23), 7800. [Link]

  • Hameed, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 849. [Link]

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (2021). ResearchGate. [Link]

  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • A facile and mild method for the preparation of 2,3-dialkyl-substituted quinazolinones... (2021). Organic Chemistry Portal. [Link]

  • Wang, C., et al. (2022). Recent advances in the synthesis of 2,3-fused quinazolinones. Organic & Biomolecular Chemistry, 20(43), 8344-8356. [Link]

  • Bialer, M., & White, H. S. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 847-853. [Link]

  • Zholobenko, A., & Modarresi, M. (2023). Novel aspects of taxifolin pharmacokinetics: Dose proportionality, cumulative effect, metabolism, microemulsion dosage forms. Journal of Drug Delivery Science and Technology, 89, 105021. [Link]

  • de Jonge, M. J. A., et al. (2006). Phase I and pharmacokinetic study of halofuginone, an oral quinazolinone derivative in patients with advanced solid tumours. European Journal of Cancer, 42(12), 1768-1774. [Link]

  • Sharma, P., & Kumar, A. (2018). Activity of Quinazoline Derivatives: A Review. Asian Journal of Research in Pharmaceutical Sciences, 8(2), 99. [Link]

  • Wang, S., et al. (2020). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. ResearchGate. [Link]

  • New Generation of Quinazolinone Derivatives as Potent Antimicrobial Agents. (2021). ResearchGate. [Link]

Sources

The Privileged Scaffold: A Technical Guide to the Synthesis of 2,3-Dihydroquinazolin-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 2,3-Dihydroquinazolin-4-one Core

The 2,3-dihydroquinazolin-4-one (DHQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This nitrogen-containing heterocyclic scaffold is a core component in numerous compounds with significant therapeutic potential.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, antibacterial, and antiviral properties.[3][4][5] Notably, DHQs also serve as crucial synthetic intermediates for the preparation of quinazolin-4(3H)-ones, another class of biologically important molecules.[1][5]

The sustained interest in DHQ derivatives has spurred the development of a diverse range of synthetic methodologies. Early approaches were often hampered by multi-step procedures, harsh reaction conditions, and the use of hazardous reagents and solvents.[1][6] However, the evolution of synthetic organic chemistry, with a strong emphasis on green and sustainable practices, has led to the advent of highly efficient, atom-economical, and environmentally benign routes to this valuable scaffold.[1][6]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core synthetic strategies for constructing the 2,3-dihydroquinazolin-4-one nucleus, delves into the underlying reaction mechanisms, and presents field-proven experimental protocols. The focus is on explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yielding, clean, and efficient syntheses.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of 2,3-dihydroquinazolin-4-ones primarily revolves around two highly effective strategies: the two-component cyclocondensation and the one-pot three-component reaction. The choice between these methods often depends on the availability of starting materials and the desired structural diversity of the final products.

The Workhorse: Two-Component Cyclocondensation of Anthranilamide and Carbonyls

The most direct and widely employed method for the synthesis of DHQs is the cyclocondensation of an anthranilamide derivative with an aldehyde or a ketone.[1][7] This reaction is versatile and can be performed under a variety of conditions, from catalyst-free thermal or microwave-assisted methods to catalysis by acids, bases, or metal salts.[1][8][9]

Plausible Reaction Mechanism:

The reaction proceeds through a well-established pathway:

  • Schiff Base Formation: The primary amino group of anthranilamide undertakes a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. This is often the rate-determining step and can be facilitated by a catalyst that activates the carbonyl group. Subsequent dehydration leads to the formation of a Schiff base intermediate (imine).

  • Intramolecular Cyclization: The amide nitrogen of the Schiff base intermediate then performs an intramolecular nucleophilic attack on the imine carbon. This cyclization step forms the six-membered dihydropyrimidinone ring.

  • Proton Transfer: A final proton transfer yields the stable 2,3-dihydroquinazolin-4-one product.

G cluster_0 Two-Component Cyclocondensation A Anthranilamide C Schiff Base Intermediate A->C Nucleophilic attack - H2O B Aldehyde/Ketone B->C D 2,3-Dihydroquinazolin-4-one C->D Intramolecular cyclization

Caption: General workflow for the two-component synthesis of DHQs.

Catalysis: The Key to Efficiency and Selectivity

The choice of catalyst is pivotal in optimizing the reaction conditions. While some reactions can proceed without a catalyst, particularly under microwave irradiation or high temperatures, the use of a catalyst generally leads to higher yields, shorter reaction times, and milder conditions.[8][9]

  • Acid Catalysis: Brønsted acids (e.g., p-toluenesulfonic acid, sulfanilic acid) and Lewis acids (e.g., InCl₃, ZrCl₄, Sc(OTf)₃) are commonly used to activate the carbonyl group of the aldehyde or ketone, thereby accelerating the initial nucleophilic attack by the anthranilamide.[1][7][9]

  • Base Catalysis: Although less common, bases like NaOH or NaOEt can also promote the reaction.[1]

  • Heterogeneous Catalysis: The use of solid-supported catalysts, such as sulfonic acid functionalized nanoparticles or clays, offers significant advantages in terms of easy separation, recovery, and reusability, aligning with the principles of green chemistry.[2][7]

Microwave and Ultrasound Irradiation: The "Green" Energy Sources

Microwave (MWI) and ultrasound irradiation (USI) have emerged as powerful tools in the synthesis of DHQs.[1] These non-conventional energy sources can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles by minimizing side reactions.[1][8][9] Catalyst-free syntheses are often achievable under microwave conditions.[8][9]

The Atom-Economical Approach: One-Pot Three-Component Synthesis

For enhanced efficiency and atom economy, the one-pot three-component reaction is a highly attractive strategy.[1][10] This method typically involves the condensation of isatoic anhydride, an amine (or an ammonia source like ammonium acetate), and an aldehyde or ketone.[2][10][11]

Plausible Reaction Mechanism:

This elegant cascade reaction proceeds as follows:

  • Formation of Anthranilamide in situ: The reaction is initiated by the nucleophilic attack of the amine or ammonia on one of the carbonyl groups of isatoic anhydride. This leads to ring-opening and subsequent decarboxylation to generate the corresponding anthranilamide derivative in situ.[1][12]

  • Condensation and Cyclization: The newly formed anthranilamide then reacts with the aldehyde or ketone via the same mechanism as the two-component synthesis (Schiff base formation followed by intramolecular cyclization) to yield the final DHQ product.[1]

G cluster_1 One-Pot Three-Component Synthesis IA Isatoic Anhydride Anth Anthranilamide (in situ) IA->Anth Nucleophilic attack - CO2 Amine Amine/NH4OAc Amine->Anth Ald Aldehyde/Ketone DHQ 2,3-Dihydroquinazolin-4-one Ald->DHQ Anth->DHQ Cyclocondensation

Caption: Workflow for the one-pot three-component synthesis of DHQs.

Catalysis in Three-Component Reactions:

Similar to the two-component approach, a variety of catalysts can be employed to facilitate the three-component synthesis. Magnetically recoverable nanoparticles, such as Fe₃O₄, have proven to be particularly effective, allowing for simple catalyst separation using an external magnet.[7][10] This methodology is often performed in environmentally benign solvents like water or ethanol, further enhancing its green credentials.[10]

Experimental Protocols: From Benchtop to Scale-Up

The following protocols are presented as robust and reproducible methods for the synthesis of 2,3-dihydroquinazolin-4-ones.

Protocol 1: Microwave-Assisted, Catalyst-Free Two-Component Synthesis

This protocol is adapted from methodologies that emphasize speed and environmental friendliness by eliminating the need for both a catalyst and a solvent.[8][9]

Methodology:

  • Reactant Preparation: In a microwave-safe reaction vessel, combine anthranilamide (1.0 mmol) and the desired aldehyde or ketone (1.0 mmol).

  • Mixing: Thoroughly mix the reactants using a spatula to ensure a homogeneous mixture.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 300 W for 3-10 minutes.[9] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The resulting solid product is often of high purity. Recrystallize the crude product from hot ethanol to obtain the pure 2,3-dihydroquinazolin-4-one derivative.

Causality and Self-Validation:

  • Why microwave irradiation? Microwaves provide rapid and uniform heating, significantly accelerating the reaction rate and often leading to cleaner product formation compared to conventional heating.[1]

  • Why catalyst-free? At the elevated temperatures achieved under microwave irradiation, the inherent reactivity of the starting materials is sufficient to drive the reaction to completion without the need for an external catalyst, simplifying the purification process.[8][9]

  • Trustworthiness: The high purity of the crude product, often requiring only recrystallization, validates the cleanliness and efficiency of this method. The progress can be easily monitored by TLC, providing a clear endpoint for the reaction.

Protocol 2: Magnetically Recoverable Nanoparticle-Catalyzed Three-Component Synthesis in Water

This protocol leverages the benefits of a one-pot reaction, a green solvent, and a recyclable catalyst.[10]

Methodology:

  • Catalyst Suspension: To a round-bottom flask containing 5 mL of water, add Fe₃O₄ nanoparticles (15 mol%).

  • Reactant Addition: To the catalyst suspension, add isatoic anhydride (1.0 mmol), the desired amine (1.0 mmol), and the aldehyde (1.0 mmol).

  • Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

  • Catalyst Recovery: Upon completion, cool the reaction mixture to room temperature. Place a strong magnet against the side of the flask to immobilize the Fe₃O₄ nanoparticles.

  • Product Isolation: Decant the supernatant. The product often precipitates out upon cooling and can be collected by filtration. If the product is soluble, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization or column chromatography.

  • Catalyst Recycling: Wash the recovered Fe₃O₄ nanoparticles with ethanol and dry them in an oven. The catalyst can be reused for subsequent reactions with minimal loss of activity.[10]

Causality and Self-Validation:

  • Why Fe₃O₄ nanoparticles? These nanoparticles act as a heterogeneous Lewis acid catalyst, activating the carbonyl groups. Their magnetic properties allow for effortless separation and recycling, which is both cost-effective and environmentally friendly.[10]

  • Why water as a solvent? Water is a safe, non-toxic, and inexpensive solvent. It can also promote certain organic reactions through hydrophobic effects.[10]

  • Trustworthiness: The ability to recover and reuse the catalyst for multiple cycles with consistent performance is a strong indicator of the robustness and reliability of this protocol. The simple, magnet-based separation provides a clear visual confirmation of catalyst recovery.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of 2,3-dihydroquinazolin-4-ones, highlighting the advantages of modern synthetic methods.

Synthetic StrategyCatalystSolventEnergy SourceTimeYield (%)Reference
Two-ComponentNoneNoneMicrowave (300W)3-10 min90-97%[9]
Two-ComponentSulfonic acid functionalized Fe₃O₄EthanolConventional Heat (50°C)15-30 min85-95%[7]
Three-ComponentFe₃O₄ NanoparticlesWaterConventional Heat (Reflux)1-3 h80-95%[10]
Two-ComponentNoneWaterConventional Heat (Reflux)2-5 h85-98%[5]
Two-ComponentIonic LiquidIonic LiquidConventional Heat (100°C)1-2 h88-96%[11]

Conclusion and Future Outlook

The synthesis of 2,3-dihydroquinazolin-4-ones has undergone a significant transformation, moving from classical, often cumbersome methods to elegant, efficient, and sustainable strategies. The two-component cyclocondensation and the one-pot three-component reaction remain the dominant approaches, with a strong trend towards the use of green reaction conditions, such as microwave assistance, aqueous media, and recyclable heterogeneous catalysts.

For researchers and drug development professionals, the ability to rapidly and cleanly synthesize diverse libraries of DHQ derivatives is paramount. The protocols and mechanistic insights provided in this guide offer a robust foundation for achieving this goal. Future research will likely focus on the development of enantioselective syntheses to access chiral DHQs, further expanding the therapeutic potential of this remarkable scaffold. The continued application of green chemistry principles will undoubtedly lead to even more innovative and environmentally responsible methods for constructing this privileged heterocyclic core.

References

  • Facile, catalyst-free, microwave-assisted access toward the synthesis of 2-aryl/alkyl-3-(1H-benzo[d]imidazol-2-yl)-2,3-dihydroquinazolin-4(1H)-ones. Taylor & Francis Online. [Link]

  • Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst. Green Chemistry (RSC Publishing). [Link]

  • Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones by Three-Component Coupling of Isatoic Anhydride, Amines, and Aldehydes Catalyzed by Magnetic Fe3O4 Nanoparticles in Water. ACS Publications. [Link]

  • Green and efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones and their anthelmintic studies. Taylor & Francis Online. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. [Link]

  • Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Synthesis of 2,3-dihydroquinazolinones. Organic Chemistry Portal. [Link]

  • Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ResearchGate. [Link]

  • One-pot Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones under Catalyst- and Solvent-free Conditions. Taylor & Francis Online. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Publishing. [Link]

  • Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones by Three-Component Coupling of Isatoic Anhydride, Amines, and Aldehydes Catalyzed by Magnetic Fe3O4 Nanoparticles in Water. ACS Publications. [Link]

  • Mechanistic pathway for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ResearchGate. [Link]

  • Examples of biologically active 2, 3-dihydroquinazolin-4(1H)-one derivatives. Semantic Scholar. [Link]

  • Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. PubMed. [Link]

  • Synthesis of 2,3‐ dihydroquinazolin‐4(1H)‐ones from the condensation... ResearchGate. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. MDPI. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. [Link]

  • The green synthesis of 2,3-dihydroquinazolin-4(1H)-ones via direct cyclocondensation reaction under catalyst-free conditions. Taylor & Francis Online. [Link]

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery

The quinazolinone motif, and its dihydro derivative, represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] These nitrogen-containing heterocyclic compounds have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.[2][3] The 2,3-dihydro-1H-quinazolin-4-one core, in particular, has been the foundation for developing broad-spectrum cytotoxic agents.[4][5]

The introduction of a trifluoromethyl (CF₃) group at the 6-position of the quinazolinone ring is a strategic chemical modification. The CF₃ group is a well-known bioisostere for a methyl group but possesses unique electronic properties. It is highly electron-withdrawing and lipophilic, which can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its target protein. This often translates to improved potency and a more favorable pharmacokinetic profile.

This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting key in vitro assays to characterize the biological activity of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one . The protocols herein are designed to first establish its cytotoxic potential against cancer cell lines and then to elucidate a potential mechanism of action, a common therapeutic avenue for this class of compounds.[6][7]

Logical Workflow for In Vitro Characterization

A systematic approach is crucial for efficiently characterizing a novel compound. The following workflow is recommended to move from a broad assessment of activity to a more specific mechanistic understanding.

G A Compound Preparation (Stock Solution in DMSO) B Primary Screening: Cell Viability/Cytotoxicity Assay (e.g., MTT or CTG) A->B Dilute to working concentrations C Determination of IC₅₀ Values B->C Dose-response curve D Secondary Mechanistic Assays (Based on Primary Screen Results) C->D Proceed if potent (low µM IC₅₀) E Apoptosis Assay (Caspase-Glo 3/7) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Target-Based Assay: Tubulin Polymerization Assay D->G H Data Analysis & Interpretation E->H F->H G->H

Caption: Recommended experimental workflow for the in vitro evaluation of this compound.

Part 1: Primary Screening - Assessing General Cytotoxicity

The first critical step is to determine if the compound exhibits cytotoxic or anti-proliferative effects on cancer cells. A cell viability assay is a robust method for this initial screening. We will detail the protocol for the MTT assay, a widely used colorimetric assay that measures cellular metabolic activity.[8]

Protocol 1: MTT Cell Viability Assay

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HT29 colon cancer)[4][6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the selected cancer cell lines to ~80% confluency.

    • Trypsinize and resuspend the cells in a complete medium to create a single-cell suspension.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[9]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[9]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[9] It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).

    • Include a "vehicle control" (medium with the same final DMSO concentration) and a "no-treatment control" (medium only).

    • After 24 hours of cell attachment, carefully remove the old medium and add 100 µL of the medium containing the compound dilutions to the respective wells.

    • Incubate the plate for 48 to 72 hours.

  • MTT Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[9] Gently pipette up and down to ensure complete solubilization.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis: The cell viability is calculated as a percentage relative to the vehicle control. An IC₅₀ (half-maximal inhibitory concentration) value is then determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

ParameterDescription
Cell Viability (%) (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
IC₅₀ The concentration of the compound that inhibits cell viability by 50%.

Part 2: Mechanistic Elucidation Assays

If the primary screen reveals potent cytotoxic activity (e.g., IC₅₀ in the low micromolar or nanomolar range), the next logical step is to investigate the mechanism of cell death. Quinazolinone derivatives are known to induce apoptosis and interfere with cell cycle progression, often through inhibition of key proteins like tubulin.[4][5][6]

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis

Principle: Apoptosis, or programmed cell death, is often executed by a cascade of cysteine-aspartic proteases called caspases. Caspase-3 and Caspase-7 are key effector caspases. The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD amino acid sequence, which is cleaved by active caspase-3/7. This cleavage releases a substrate for luciferase, generating a luminescent signal proportional to the amount of caspase activity.[10]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

  • White-walled, opaque 96-well plates suitable for luminescence

  • Cells and compound prepared as in the MTT assay

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound (centered around the previously determined IC₅₀) for a relevant time period (e.g., 24 hours). Include positive (e.g., staurosporine) and vehicle controls.

  • Assay Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Allow the plate and reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.

  • Incubation and Measurement:

    • Gently mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Interpretation: A significant increase in luminescence in treated cells compared to the vehicle control indicates the induction of apoptosis via the activation of effector caspases 3 and 7.

Protocol 3: In Vitro Tubulin Polymerization Assay

Principle: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[5][11] This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules in vitro. Polymerization is monitored by the increase in light scattering or fluorescence of a reporter dye.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing >99% pure tubulin, general tubulin buffer, GTP, and a fluorescent reporter.

  • Paclitaxel (polymerization promoter, positive control)

  • Nocodazole or Colchicine (polymerization inhibitor, positive control)

  • Temperature-controlled fluorescence plate reader (37°C capability)

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a dilution series of this compound and control compounds (Paclitaxel, Nocodazole) in the provided assay buffer.

  • Reaction Setup:

    • On ice, pipette the diluted compounds into a pre-warmed 96-well plate.

    • Reconstitute the tubulin protein in buffer with GTP as per the kit instructions. Keep it on ice to prevent premature polymerization.

    • Initiate the reaction by adding the cold tubulin solution to the wells containing the compounds.

  • Data Acquisition:

    • Immediately place the plate into the fluorescence plate reader, pre-warmed to 37°C.

    • Measure the fluorescence (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.

Data Visualization and Interpretation:

G cluster_0 Tubulin Polymerization Assay cluster_1 Expected Results A Tubulin + GTP (on ice) B Add Test Compound (or Controls) A->B C Incubate at 37°C B->C D Polymerization into Microtubules C->D E Measure Fluorescence (Signal increases with polymerization) D->E Inhibitor Inhibitor (e.g., Nocodazole) Control Vehicle Control (DMSO) Promoter Promoter (e.g., Paclitaxel)

Caption: Workflow and expected outcomes for the in vitro tubulin polymerization assay.

  • Vehicle Control: Will show a characteristic sigmoidal curve of polymerization over time.

  • Inhibitor (e.g., Nocodazole): Will suppress the increase in fluorescence, indicating inhibition of tubulin assembly.

  • Promoter (e.g., Paclitaxel): Will often show a faster and higher rate of polymerization.

If this compound inhibits the fluorescence signal increase, it suggests the compound acts as a microtubule-destabilizing agent, a mechanism shared by many potent anticancer drugs.[4]

Conclusion and Forward Outlook

These application notes provide a foundational strategy for the initial in vitro characterization of this compound. The described protocols for cytotoxicity, apoptosis, and tubulin polymerization will generate a robust preliminary dataset to guide further investigation. Positive results, particularly in the tubulin polymerization assay, would strongly suggest a mechanism of action consistent with other cytotoxic 2,3-dihydroquinazolin-4(1H)-one analogues and would warrant more advanced studies, such as cell cycle analysis by flow cytometry, molecular docking studies, and eventually, in vivo efficacy models.[4][6]

References

  • Benchchem. Application Notes and Protocols for Evaluating Quinazoline-7-carbonitrile Derivatives.
  • El-Sayed, N. F., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4780. Available from: [Link]

  • Gao, C., et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 555-564. Available from: [Link]

  • El-Sayed, N. F., et al. (2020). Synthesis, in silico and in vitro assessment of new quinazolinones as anticancer agents via potential AKT inhibition. Molecules, 25(20), 4780.
  • El-Sayed, N. F., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. ProQuest.
  • Li, G., et al. (2018). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules, 23(10), 2649. Available from: [Link]

  • Benchchem. Technical Support Center: Navigating Biological Assays with Quinazoline Derivatives.
  • Gao, C., et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 555-564. Available from: [Link]

  • Al-Ostath, A., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(5), 1083. Available from: [Link]

  • Shaik, A. B., & Kamal, A. (2019). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. Available from: [Link]

  • Rahman, M. A., & Siddiqui, S. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances, 10(70), 42847-42880. Available from: [Link]

  • El-Sayed, N. F., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4780. Available from: [Link]

  • Lu, W., et al. (2014). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. ACS Medicinal Chemistry Letters, 5(11), 1179-1183. Available from: [Link]

  • ResearchGate. (2021). Design, synthesis and biological evaluation of novel 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide derivatives as a potential DprE1 inhibitors. Available from: [Link]

  • Kamal, A., et al. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. MedChemComm, 6(7), 1265-1273. Available from: [Link]

  • Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Available from: [Link]

  • International Journal of Molecular Sciences. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Available from: [Link]

  • Kumar, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. International Journal of Molecular Sciences, 24(13), 11044. Available from: [Link]

  • Oncolines B.V. (2024). Cell-Based Functional Assays. Available from: [Link]

  • Zhang, H., et al. (2018). Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. European Journal of Medicinal Chemistry, 155, 337-347. Available from: [Link]

  • Royal Society of Chemistry. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Available from: [Link]

  • Zhang, H., et al. (2018). Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. ResearchGate. Available from: [Link]

  • Zhang, H., et al. (2018). Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. European Journal of Medicinal Chemistry, 155, 337-347. Available from: [Link]

  • Journal of Medicinal Chemistry. (2024). Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target PfATP4. Available from: [Link]

  • Kamal, A., et al. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. MedChemComm, 6(7), 1265-1273. Available from: [Link]

  • MDPI. (2017). 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. Available from: [Link]

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (2023). Pharmaceuticals, 16(12), 1718. Available from: [Link]

Sources

Application Notes and Protocols for 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold as a Privileged Motif in Enzyme Inhibition

The 2,3-dihydroquinazolin-4(1H)-one scaffold is recognized in medicinal chemistry as a "privileged structure"[1][2]. This designation stems from its versatile molecular framework, which is capable of interacting with a wide array of biological targets, thereby exhibiting a broad spectrum of pharmacological activities[1][2]. Derivatives of this core structure have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents[1]. A significant facet of their biological activity is their role as enzyme inhibitors, with documented activity against various enzymes, including tyrosinase, carbonic anhydrase, and DNA gyrase.

This document focuses on 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one , a specific derivative of this versatile scaffold. While extensive research has been conducted on the broader quinazolinone class, literature specifically detailing the enzyme inhibitory profile of this particular trifluoromethyl-substituted compound is emerging. The inclusion of a trifluoromethyl group, a potent electron-withdrawing moiety, can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its binding affinity and metabolic stability.

Given the therapeutic potential of inhibiting certain enzymes in the tryptophan metabolic pathway, this guide will provide a representative application note and protocol for evaluating this compound as an inhibitor of Kynurenine 3-Monooxygenase (KMO) . KMO is a critical enzyme in the kynurenine pathway of tryptophan degradation and represents a promising therapeutic target for neurodegenerative disorders such as Huntington's and Alzheimer's disease[3][4][5].

It is imperative to note that the following protocols are presented as a representative template. The specific inhibitory activity and optimal assay conditions for this compound against KMO or any other enzyme must be determined empirically.

Mechanism of Action: Targeting Kynurenine 3-Monooxygenase (KMO)

Kynurenine 3-monooxygenase is a FAD-dependent enzyme located on the outer mitochondrial membrane that catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK)[4][5]. The accumulation of 3-HK is associated with the generation of reactive oxygen species and subsequent neuronal damage. Inhibition of KMO is a promising therapeutic strategy as it shunts the kynurenine pathway towards the production of kynurenic acid (KYNA), a neuroprotective antagonist of glutamate receptors[3].

The proposed inhibitory action of a quinazolinone-based compound like this compound would involve its binding to the active site of KMO, thereby preventing the productive binding of the substrate, L-kynurenine. The specific interactions would likely be governed by the physicochemical properties of the inhibitor, including hydrogen bonding, hydrophobic interactions, and potential interactions of the trifluoromethyl group with the enzyme's active site residues.

KMO_Inhibition_Pathway cluster_pathway Kynurenine Pathway cluster_inhibition Inhibitory Action Tryptophan Tryptophan L-Kynurenine L-Kynurenine Tryptophan->L-Kynurenine KMO KMO (Enzyme) L-Kynurenine->KMO Kynurenic Acid Kynurenic Acid L-Kynurenine->Kynurenic Acid Alternative Pathway 3-Hydroxykynurenine 3-Hydroxykynurenine KMO->3-Hydroxykynurenine Hydroxylation Neurotoxicity Neurotoxicity 3-Hydroxykynurenine->Neurotoxicity Neuroprotection Neuroprotection Kynurenic Acid->Neuroprotection Inhibitor 6-Trifluoromethyl-2,3-dihydro- 1H-quinazolin-4-one Inhibitor->KMO Inhibition

Figure 1: Proposed mechanism of KMO inhibition.

Experimental Protocols: In Vitro KMO Inhibition Assay

This section provides a detailed protocol for determining the inhibitory potential of this compound against human KMO.

Materials and Reagents
  • Enzyme: Recombinant human KMO (commercially available)

  • Substrate: L-Kynurenine

  • Cofactor: NADPH

  • Inhibitor: this compound

  • Reference Inhibitor: UPF 648 (a known potent KMO inhibitor)[4]

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 0.1% (w/v) CHAPS

  • Quenching Solution: 10% (v/v) Trichloroacetic acid (TCA)

  • Detection System: High-Performance Liquid Chromatography (HPLC) with UV detection

Protocol Workflow

KMO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Substrate, Cofactor, and Inhibitor Solutions Enzyme_Prep Dilute KMO Enzyme to Working Concentration Reagent_Prep->Enzyme_Prep Incubation Pre-incubate Enzyme with Inhibitor Enzyme_Prep->Incubation Reaction_Start Initiate Reaction with Substrate/NADPH Incubation->Reaction_Start Reaction_Stop Quench Reaction with TCA Reaction_Start->Reaction_Stop Centrifugation Centrifuge to Pellet Precipitated Protein Reaction_Stop->Centrifugation HPLC_Analysis Analyze Supernatant by HPLC Centrifugation->HPLC_Analysis Data_Processing Quantify 3-HK Production and Calculate IC50 HPLC_Analysis->Data_Processing

Figure 2: Experimental workflow for the KMO inhibition assay.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of L-kynurenine in assay buffer.

    • Prepare a 10 mM stock solution of NADPH in assay buffer.

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

    • Prepare a 1 mM stock solution of the reference inhibitor, UPF 648, in DMSO and perform serial dilutions.

  • Enzyme Preparation:

    • On the day of the assay, dilute the recombinant human KMO enzyme to a final concentration of 50 nM in ice-cold assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 2 µL of the test compound or reference inhibitor at various concentrations. For control wells, add 2 µL of DMSO.

    • Add 88 µL of the diluted KMO enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 10 µL of a pre-mixed solution of L-kynurenine (final concentration 100 µM) and NADPH (final concentration 200 µM).

    • Incubate the reaction at 37°C for 30 minutes.

    • Stop the reaction by adding 10 µL of 10% TCA.

  • Sample Processing and Analysis:

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer 100 µL of the supernatant to an HPLC vial.

    • Analyze the samples by reverse-phase HPLC to separate and quantify the product, 3-hydroxykynurenine. A C18 column with a mobile phase gradient of acetonitrile and water with 0.1% trifluoroacetic acid is a suitable starting point.

    • Monitor the elution of 3-hydroxykynurenine by UV absorbance at approximately 365 nm.

Data Analysis
  • Generate a standard curve for 3-hydroxykynurenine to quantify its concentration in the assay samples.

  • Calculate the percentage of KMO inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Activity with Inhibitor / Activity of DMSO control))

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical data summary for the KMO inhibition assay. Actual values must be determined experimentally.

CompoundTarget EnzymeIC50 (µM)Inhibition Type
This compoundHuman KMOTBDTBD
UPF 648 (Reference)Human KMO0.02Competitive

TBD: To Be Determined

Troubleshooting and Considerations

  • Low Inhibitor Potency: If the compound shows weak inhibition, consider increasing the pre-incubation time or exploring potential allosteric binding sites.

  • Compound Solubility: Quinazolinone derivatives can have limited aqueous solubility. Ensure the final DMSO concentration in the assay is low (typically ≤ 1%) to avoid precipitation.

  • Enzyme Instability: KMO can be unstable. Prepare fresh enzyme dilutions for each experiment and keep the enzyme on ice.

  • Substrate Inhibition: At high concentrations, L-kynurenine can exhibit substrate inhibition. It is crucial to determine the optimal substrate concentration in the linear range of the enzyme's activity.

Conclusion

This compound, as a member of the privileged quinazolinone class, presents an intriguing candidate for enzyme inhibition studies. The provided application notes and protocols for assessing its activity against Kynurenine 3-Monooxygenase offer a robust framework for its initial characterization. Successful inhibition of KMO by this compound could pave the way for its further development as a therapeutic agent for neurodegenerative diseases. It is through rigorous and systematic investigation, as outlined in this guide, that the full therapeutic potential of novel chemical entities can be elucidated.

References

  • Badolato, M., Aiello, F., & Neamati, N. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(34), 19185-19204. [Link]

  • O'Brien, N. S., Gilbert, J., McCluskey, A., & Sakoff, J. A. (2024). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry, 15(5), 1686-1708. [Link]

  • Badolato, M., Aiello, F., & Neamati, N. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(34), 19185–19204. [Link]

  • Semantic Scholar. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. [Link]

  • RSC Publishing. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. [Link]

  • Wikipedia. (n.d.). Kynurenine 3-monooxygenase. [Link]

  • ResearchGate. (2020). Development of a Series of Kynurenine 3-Monooxygenase Inhibitors Leading to a Clinical Candidate for the Treatment of Acute Pancreatitis. [Link]

  • National Institutes of Health. (2023). Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. [Link]

  • Amaral, M., et al. (2013). Structural basis of kynurenine 3-monooxygenase inhibition. Nature, 496(7445), 382-385. [Link]

  • PubMed. (2013). Structural basis of kynurenine 3-monooxygenase inhibition. [Link]

Sources

Application Note & Protocols: A Framework for Evaluating the Anti-Cancer Efficacy of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds.[1][2] Derivatives of this versatile nitrogen-containing heterocycle have demonstrated a wide array of pharmacological activities, including potent anti-cancer effects.[1][3] Published studies on related analogues have revealed broad-spectrum cytotoxicity across various human cancer cell lines, such as those for colon, breast, glioblastoma, ovarian, and lung cancer.[4][5]

This document serves as a comprehensive guide for the preclinical in vitro evaluation of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one , a specific analogue of the DHQ class. While this exact molecule may be novel, the established mechanism for many cytotoxic DHQ derivatives involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[4][5]

Herein, we provide a logical, multi-step workflow complete with detailed protocols to systematically assess the compound's anti-cancer potential. This framework begins with broad cytotoxicity screening and progresses to more focused mechanistic studies to elucidate its mode of action, providing a robust foundation for further drug development.

Hypothesized Mechanism of Action: Tubulin Polymerization Inhibition

Based on extensive research into the broader class of 2,3-dihydroquinazolin-4(1H)-ones, a primary anti-cancer mechanism is the inhibition of tubulin polymerization.[4][5] Microtubules, polymers of tubulin, are critical components of the mitotic spindle required for chromosome segregation during cell division. By interfering with microtubule dynamics, these compounds can induce a cell cycle block at the G2/M phase, preventing mitosis and ultimately triggering the apoptotic cell death cascade.[4]

Cell_Cycle_Target cluster_0 Cell Cycle Progression cluster_1 Mechanism of Action G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Preparation for Mitosis) S->G2 M M Phase (Mitosis) G2->M M->G1 Cytokinesis Arrest G2/M Arrest Compound 6-Trifluoromethyl-2,3- dihydro-1H-quinazolin-4-one Tubulin Tubulin Polymerization Compound->Tubulin Inhibits Spindle Mitotic Spindle Formation Tubulin->Spindle Apoptosis Apoptosis Arrest->Apoptosis

Caption: Hypothesized mechanism targeting tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.

Integrated Experimental Workflow

A systematic evaluation is crucial for characterizing a novel compound. The following workflow ensures a logical progression from identifying cytotoxic activity to understanding the underlying molecular mechanisms.

Experimental_Workflow start Start: Compound & Cell Line Prep cytotoxicity Step 1: Cytotoxicity Screening (MTT / SRB Assay) Determine IC50 Values start->cytotoxicity data1 Data: Potency Across Multiple Cell Lines cytotoxicity->data1 mechanistic_studies Step 2: Mechanistic Elucidation cytotoxicity->mechanistic_studies cell_cycle Cell Cycle Analysis (PI Staining / Flow Cytometry) mechanistic_studies->cell_cycle apoptosis Apoptosis Assay (Annexin V-FITC / PI Staining) mechanistic_studies->apoptosis data2 Data: Cell Cycle Phase Distribution (% G2/M Arrest) cell_cycle->data2 target_validation Step 3: Target Validation (Western Blot) cell_cycle->target_validation data3 Data: Quantification of Apoptotic & Necrotic Cells apoptosis->data3 apoptosis->target_validation proteins Probe for key proteins: - Cyclin B1, p-Histone H3 (Mitosis) - Cleaved Caspase-3, Cleaved PARP (Apoptosis) - β-Actin (Loading Control) target_validation->proteins data4 Data: Changes in Protein Expression & Activation State proteins->data4 end Conclusion: Characterize MOA proteins->end

Caption: A structured workflow for the in vitro characterization of a novel anti-cancer compound.

PART 1: Compound Preparation and Cytotoxicity Screening

The initial step is to determine the compound's concentration-dependent effect on cancer cell viability to establish its half-maximal inhibitory concentration (IC50).

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.[6]

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cancer cell lines of interest (e.g., MCF-7, H460, HT29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Store at -20°C. Subsequent dilutions should be made in complete culture medium immediately before use.

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO concentration matched to the highest compound concentration) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile
Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast AdenocarcinomaExample: 8.5
H460Lung CarcinomaExample: 5.2
HT29Colorectal AdenocarcinomaExample: 12.1
DU145Prostate CarcinomaExample: 7.9
MCF10ANormal Breast EpithelialExample: >100

PART 2: Mechanistic Elucidation Assays

Once cytotoxicity is confirmed, the next step is to investigate how the compound kills cancer cells. Based on our hypothesis, we will focus on cell cycle arrest and apoptosis induction.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells with flow cytometry, we can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M), allowing for the detection of a drug-induced cell cycle arrest.[7]

Materials:

  • Cells treated with the compound (at IC50 and 2x IC50 concentrations) and vehicle control.

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound (e.g., IC50 and 2x IC50) for 24 hours.

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with 5 mL of cold PBS.[8]

  • Fixation: Resuspend the pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[7] Incubate at -20°C for at least 2 hours (can be stored for weeks).

  • Staining: Centrifuge the fixed cells to remove ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase staining solution.[8]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample. Use software to model the cell cycle distribution based on DNA content histograms.

Data Presentation: Cell Cycle Distribution
Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle ControlExample: 55.2%Example: 25.1%Example: 19.7%
Compound (IC50)Example: 20.5%Example: 15.3%Example: 64.2%
Compound (2x IC50)Example: 10.1%Example: 8.7%Example: 81.2%
Protocol 3: Apoptosis Assay by Annexin V/PI Staining

Principle: This assay differentiates between viable, apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these cells.[10] Propidium Iodide is used concurrently to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).[11]

Materials:

  • Cells treated with the compound and vehicle control.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Cold PBS

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound (e.g., IC50 concentration) for 48 hours.

  • Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.[9]

  • Washing: Wash cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[11]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[11]

Data Presentation: Apoptosis Quantification
Treatment% Viable Cells (Q4)% Early Apoptotic (Q3)% Late Apoptotic/Necrotic (Q2)
Vehicle ControlExample: 94.5%Example: 3.1%Example: 2.4%
Compound (IC50)Example: 45.2%Example: 30.7%Example: 24.1%

PART 3: Molecular Target Validation

To confirm the observations from the mechanistic assays, we use Western blotting to examine the expression and modification of key proteins involved in the G2/M checkpoint and apoptosis.

Protocol 4: Western Blot Analysis

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture separated by gel electrophoresis.[12][13] We will probe for proteins that are markers of mitotic arrest (e.g., Cyclin B1, phospho-Histone H3) and apoptosis (e.g., cleaved Caspase-3, cleaved PARP).

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-Actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Methodology:

  • Cell Treatment & Lysis: Treat cells in 6-well plates with the compound for 24-48 hours. Wash with ice-cold PBS and lyse with 100 µL of RIPA buffer.[14][15] Scrape and collect the lysate.

  • Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[15]

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-polyacrylamide gel.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the appropriate primary antibody dilution overnight at 4°C with gentle agitation.[14][16]

    • Wash the membrane three times with TBST.

    • Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash three times with TBST.

  • Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system. β-Actin should be used as a loading control to ensure equal protein loading.

Expected Outcome:

  • Increased levels of Cyclin B1 and phospho-Histone H3 , indicating an accumulation of cells in mitosis.

  • Increased levels of cleaved Caspase-3 and cleaved PARP , confirming the activation of the apoptotic cascade.

References

  • BenchChem. (n.d.). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
  • protocols.io. (2024). Cytotoxicity Assay Protocol. dx.doi.org/10.17504/protocols.io.14egn35mpl5d/v1. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Assaying cell cycle status using flow cytometry. PMC. Available at: [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from UCSD website. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Cytotoxicity Assay Protocol v1. Available at: [Link]

  • National Institutes of Health (NIH). (2012). Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. PMC. Available at: [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Available at: [Link]

  • National Institutes of Health (NIH). (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Available at: [Link]

  • Bio-protocol. (n.d.). Determination of Cell Cycle by Flow Cytometry.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • National Institutes of Health (NIH). (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Western Blot Analysis of Anticancer Agent 96 Targets.
  • McCluskey, A., et al. (2012). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. MedChemComm, 3(7), 827-832. Available at: [Link]

  • Royal Society of Chemistry. (2012). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Retrieved from RSC Publishing. Available at: [Link]

  • PubMed. (2018). Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. European Journal of Medicinal Chemistry, 155, 359-370. Available at: [Link]

  • National Institutes of Health (NIH). (2023). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Effect of the seven 2,3-dihydroquinazolin-4(1H)-one analogues (C1–C7) on the migration of PC3 and DU145 prostate cancer cell line.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinazolinones. Retrieved from Organic Chemistry Portal. Available at: [Link]

  • PubMed. (2022). Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines. Scientific Reports, 12(1), 21599. Available at: [Link]

  • National Institutes of Health (NIH). (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(48), 27438-27456. Available at: [Link]

  • Frontiers. (2020). An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor. Frontiers in Chemistry, 8, 747. Available at: [Link]

  • MDPI. (2022). 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. Molecules, 27(1), 263. Available at: [Link]

Sources

Application Notes and Protocols for Testing the Cytotoxicity of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a comprehensive guide to assessing the cytotoxic potential of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one. The protocols detailed herein are designed to be robust and self-validating, offering insights into not only the extent of cytotoxicity but also the potential mechanisms of cell death. As quinazolinone derivatives have shown promise as a class of compounds with diverse biological activities, including anticancer properties, a thorough understanding of their cytotoxic profile is paramount for further development.[1][2][3]

Introduction: The Significance of Cytotoxicity Profiling

This compound belongs to the quinazolinone family, a class of heterocyclic compounds known for a broad spectrum of pharmacological activities.[4] The introduction of a trifluoromethyl group can significantly alter the compound's physicochemical properties, potentially enhancing its biological efficacy and cellular uptake. Preliminary studies on similar 2,3-dihydroquinazolin-4(1H)-one analogs have indicated cytotoxic effects against various cancer cell lines.[5] Therefore, a multi-faceted approach to evaluating the cytotoxicity of this specific derivative is crucial.

This guide will detail three key assays to build a comprehensive cytotoxicity profile:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.[6][7][8][9]

  • LDH Release Assay: To quantify membrane integrity and detect necrosis.[10][11][12]

  • Apoptosis Assays (Annexin V & Caspase-3/7): To differentiate between apoptotic and necrotic cell death pathways.[13][14][15][16][17][18][19][20][21][22]

The selection of appropriate cell lines is critical for the relevance of cytotoxicity data.[23] It is recommended to use a panel of cell lines, including both cancerous and non-cancerous lines, to determine the compound's therapeutic window and potential for off-target toxicity. For instance, a common approach is to test against a relevant cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a normal fibroblast cell line (e.g., hTERT Gingival Fibroblasts).[23][24]

Foundational Protocols: Cell Culture and Compound Preparation

Adherence to proper cell culture techniques is fundamental to obtaining reliable and reproducible cytotoxicity data. The American Type Culture Collection (ATCC) provides extensive guides for best practices in animal cell culture, which should be consulted.[25][26][27][28][29]

General Cell Culture Guidelines
  • Aseptic Technique: All manipulations should be performed in a certified laminar flow hood to prevent microbial contamination.

  • Media and Reagents: Use the recommended complete growth medium for each specific cell line, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin) as required.[27]

  • Cell Passage: Subculture cells when they reach approximately 80% confluency to maintain them in the logarithmic growth phase.[25]

  • Cryopreservation: Properly freeze and thaw cells to ensure high viability upon recovery.[25]

Preparation of this compound Stock Solution
  • Solvent Selection: Initially, determine the solubility of the compound in a biocompatible solvent, such as dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in the chosen solvent.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, prepare fresh serial dilutions of the compound in complete cell culture medium. The final concentration of the solvent in the culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Assay Protocol: MTT for Metabolic Viability

The MTT assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7][9] The amount of formazan produced is proportional to the number of viable cells.[8]

MTT Assay Workflow

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours (cell attachment) A->B C Treat with serial dilutions of the compound B->C D Incubate for desired exposure time (e.g., 24, 48, 72h) C->D E Add MTT solution to each well D->E F Incubate for 3-4 hours (formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step MTT Protocol
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.[30]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells.

  • Exposure: Incubate the plate for the desired exposure periods (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[31]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[30]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cell viability is calculated as follows:

% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism.[32][33][34][35][36][37][38][39]

Parameter Description
IC₅₀ The concentration of a drug required for 50% inhibition of cell viability.[39]
Dose-Response Curve A graphical representation of the relationship between the dose of a drug and the response of a biological system.

Assay Protocol: LDH Release for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[10] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage, which is a hallmark of necrosis.

LDH Assay Principle

LDH_Principle A Cell membrane damage B Release of LDH into culture medium A->B C LDH catalyzes Lactate to Pyruvate, reducing NAD+ to NADH B->C D NADH reduces a tetrazolium salt to a colored formazan product C->D E Measure absorbance proportional to LDH activity D->E

Caption: Principle of the LDH cytotoxicity assay.[12]

Step-by-Step LDH Protocol
  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol.

  • Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes).

  • Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • Reagent Addition: Add the LDH reaction mixture (containing lactate, NAD⁺, and a tetrazolium salt) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (typically around 490 nm) using a microplate reader.

Data Analysis and Interpretation

To accurately quantify cytotoxicity, several controls are necessary:

  • Spontaneous LDH release: Supernatant from untreated cells.

  • Maximum LDH release: Supernatant from cells treated with a lysis buffer.

  • Background control: Culture medium alone.

The percentage of cytotoxicity is calculated as follows:

% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Mechanistic Insights: Apoptosis vs. Necrosis

To determine the mode of cell death induced by this compound, it is essential to perform assays that can distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Annexin V/Propidium Iodide (PI) Staining

During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells.[20] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14]

Workflow for Annexin V/PI Staining by Flow Cytometry

AnnexinV_Workflow A Treat cells with the compound B Harvest and wash cells C Resuspend cells in Annexin V binding buffer D Add FITC-Annexin V and Propidium Iodide E Incubate for 15 minutes in the dark F Analyze by flow cytometry

Caption: Workflow for Annexin V/PI apoptosis assay.

Data Interpretation:

  • Annexin V (-) / PI (-): Live cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Caspase-3/7 Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis. Caspases-3 and -7 are effector caspases that are activated during the final stages of apoptosis.[21] Luminescent or colorimetric assays can measure the activity of these caspases.[13][18][19][21]

Principle of Caspase-Glo® 3/7 Assay: This assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to caspase activity.[13][19]

Step-by-Step Caspase-Glo® 3/7 Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as previously described.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Reagent Addition: Add a volume of the Caspase-Glo® 3/7 reagent equal to the volume of culture medium in each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Interpretation: An increase in luminescence in treated cells compared to untreated controls indicates the induction of apoptosis via the activation of caspases-3 and -7.

Data Summary and Presentation

For clarity and ease of comparison, quantitative data should be summarized in a structured table.

Assay Endpoint Measured Cell Line 1 (e.g., MCF-7) Cell Line 2 (e.g., hTERT Fibroblast)
MTT IC₅₀ (µM) after 48h[Insert Value][Insert Value]
LDH Release % Cytotoxicity at IC₅₀ (48h)[Insert Value][Insert Value]
Annexin V/PI % Apoptotic Cells at IC₅₀ (48h)[Insert Value][Insert Value]
Caspase-3/7 Fold Increase in Activity at IC₅₀ (48h)[Insert Value][Insert Value]

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial cytotoxic characterization of this compound. By combining assays that measure metabolic activity, membrane integrity, and specific markers of apoptosis, researchers can gain a comprehensive understanding of the compound's effects on cell viability and its potential mode of action. Positive results from these in vitro assays would warrant further investigation into the specific molecular pathways involved and progression to more complex in vitro models, such as 3D organoids,[26] and eventually in vivo studies.

References

  • Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex - Evotec. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. Google Books.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • How to determine an IC50. GraphPad. [Link]

  • IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • The Role of LDH in Cellular Cytotoxicity. G-Biosciences. [Link]

  • CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]

  • LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]

  • The Importance of IC50 Determination. Visikol. [Link]

  • Easy method to calculate IC50 and IC80 using Graphpad Prism. YouTube. [Link]

  • Determination of IC50 values using GraphPad Prism. SlideShare. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. [Link]

  • ATCC ANIMAL CELL CULTURE GUIDE. On Science. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • GraphPad Prism 8 | Finding IC50 value. YouTube. [Link]

  • Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. [Link]

  • Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? ResearchGate. [Link]

  • Synthesis of series of quinazoline derivatives and evaluation of cytotoxicity against HeLa and MDA‐MB231 cancer cell lines using the MTT assay. ResearchGate. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. PMC - PubMed Central. [Link]

  • Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. National Institutes of Health. [Link]

  • What cell line should I choose for citotoxicity assays? ResearchGate. [Link]

  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PMC - NIH. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Cytotoxicity. XCellR8. [Link]

  • Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. Vietnam Journal of Science and Technology. [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. [Link]

  • Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1 H )-one derivatives as TRPM2 inhibitors. ResearchGate. [Link]

Sources

Application Note & Protocols for the Comprehensive Evaluation of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold as a Privileged Structure

The quinazolinone core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] Notably, quinazolinone-based compounds like Gefitinib and Erlotinib have been successfully developed as targeted anticancer therapies that inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase.[4] The introduction of a trifluoromethyl group at the 6-position of the 2,3-dihydro-1H-quinazolin-4-one core is a strategic chemical modification intended to enhance metabolic stability and membrane permeability, potentially improving the compound's pharmacokinetic profile and biological efficacy.

This document provides a comprehensive, multi-stage protocol for the systematic evaluation of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one (herein referred to as "the Compound"). The workflow is designed to first establish its fundamental physicochemical properties, then to rigorously assess its in vitro biological activity with a focus on potential anticancer effects, and finally to outline a preliminary in vivo assessment. This structured approach ensures that critical data is gathered at each stage to support a go/no-go decision for further development.

Overall Experimental Workflow

The evaluation process follows a logical progression from basic characterization to complex biological systems. This tiered approach is cost-effective and ensures that only compounds with promising characteristics advance to more resource-intensive stages.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: In Vivo Preliminary Assessment synthesis Compound Synthesis & Purification physchem Physicochemical Characterization synthesis->physchem Purity >95% primary_screen Primary Cytotoxicity Screening (IC50) physchem->primary_screen Soluble & Stable moa Mechanism of Action (MoA) Studies primary_screen->moa Active Hit pk_study Pharmacokinetic (PK) & Tolerability Study moa->pk_study Potent & Selective efficacy Xenograft Efficacy Model pk_study->efficacy Favorable Profile

Caption: High-level workflow for compound evaluation.

Part 1: Physicochemical Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to drug development.[5] These characteristics influence everything from formulation and administration to absorption and distribution in vivo.[6]

Rationale

The goal of this phase is to determine the Compound's aqueous solubility, lipophilicity, and chemical stability. Poor solubility can hinder biological assays and lead to low bioavailability, while lipophilicity (measured as logP or logD) is a key predictor of membrane permeability and off-target effects.[5] Stability testing ensures the Compound does not degrade under experimental or storage conditions, which is critical for data integrity.[5]

Protocols

Protocol 1.2.1: Aqueous Solubility Determination (Thermodynamic)

  • Prepare a supersaturated stock solution of the Compound in a series of buffers (e.g., pH 5.0, 6.8, 7.4) to mimic physiological conditions.

  • Equilibrate the solutions at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours with constant agitation.

  • Remove undissolved solid by centrifugation (e.g., 15,000 x g for 15 minutes) followed by filtration through a 0.22 µm filter.

  • Quantify the concentration of the dissolved Compound in the filtrate using a validated HPLC-UV method against a standard curve.

  • Express results in µg/mL or µM.

Protocol 1.2.2: Lipophilicity (logD) Determination by Shake-Flask Method

  • Prepare a solution of the Compound at a known concentration (e.g., 100 µM) in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Vigorously mix the two phases for 1 hour to allow for partitioning, then let the layers separate completely (may require centrifugation).

  • Carefully sample both the aqueous (PBS) and organic (n-octanol) layers.

  • Quantify the concentration of the Compound in each phase using HPLC-UV.

  • Calculate logD₇.₄ using the formula: logD = log([Compound]_octanol / [Compound]_aqueous).

Data Presentation

Summarize the obtained physicochemical data in a structured table.

PropertyMethodConditionResultReference Range
Molecular Weight--214.14 g/mol [7]-
Thermodynamic SolubilityHPLC-UVpH 7.4, 25°C[Experimental Data]>10 µM desirable
Lipophilicity (logD)Shake-FlaskpH 7.4[Experimental Data]1 - 3 optimal for CNS
Chemical StabilityHPLC-UV4°C, 1 month in DMSO[Experimental Data]>95% remaining

Part 2: In Vitro Efficacy and Mechanism of Action

Based on the extensive literature on quinazolinone derivatives as anticancer agents, the primary in vitro evaluation will focus on assessing antiproliferative activity against a panel of human cancer cell lines.[8][9][10]

Rationale

The initial goal is to determine if the Compound exhibits cytotoxic or cytostatic effects. A primary screen using a metabolic activity assay like MTT will quantify the concentration at which the Compound inhibits cell proliferation by 50% (IC50).[11][12] If significant activity is observed, secondary assays are employed to elucidate the mechanism of cell death (e.g., apoptosis vs. necrosis) and its effect on the cell cycle.[13][14]

G cluster_0 Primary Screening cluster_1 Mechanism of Action (MoA) Studies cell_lines Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) mtt_assay MTT Assay (Dose-Response) cell_lines->mtt_assay ic50 Calculate IC50 Values mtt_assay->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis IC50 < 10 µM cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle IC50 < 10 µM target Target Validation (e.g., Western Blot for EGFR) apoptosis->target Apoptosis Confirmed

Caption: Workflow for in vitro cytotoxicity and MoA studies.

Protocols

Protocol 2.2.1: Antiproliferative Activity (MTT Assay)

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[4][15]

  • Compound Treatment: Prepare a serial dilution of the Compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the old medium with the Compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.

Protocol 2.2.2: Apoptosis Assessment (Annexin V/Propidium Iodide Staining)

  • Treatment: Seed cells in 6-well plates and treat with the Compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V detects phosphatidylserine on the outer leaflet of apoptotic cells, while PI enters necrotic or late-stage apoptotic cells with compromised membranes.[16][17]

  • Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Potential Target Pathway Investigation

Given that many quinazolinone derivatives target the EGFR signaling pathway, it is a logical starting point for mechanistic investigation.[4][18]

G cluster_0 Cell Membrane EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS Compound Quinazolinone Compound Compound->EGFR AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway.

Protocol 2.3.1: Western Blot for EGFR Pathway Modulation

  • Cell Lysis: Treat cells with the Compound as described in 2.2.2. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key pathway proteins (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, total ERK). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: A reduction in the phosphorylated forms of EGFR, Akt, or ERK in Compound-treated cells would suggest on-target activity.[19]

Part 3: Preliminary In Vivo Assessment

Promising in vitro data warrants progression to preliminary animal studies to assess the Compound's behavior in a complex biological system.

Rationale

The initial in vivo goals are to establish a maximum tolerated dose (MTD) and to characterize the Compound's pharmacokinetic (PK) profile (Absorption, Distribution, Metabolism, Excretion).[20] This information is essential for designing subsequent efficacy studies. A mouse xenograft model is a standard method for evaluating the antitumor activity of a novel compound in vivo.[8][21]

Protocols

Protocol 3.2.1: Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) Study

  • Animals: Use healthy, immunocompromised mice (e.g., NOD/SCID or Athymic Nude) for consistency with future xenograft studies.

  • Dose Escalation: Administer the Compound to small cohorts of mice (n=3-5 per group) via the intended clinical route (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)) at escalating doses.

  • MTD Determination: Monitor animals daily for signs of toxicity (e.g., weight loss >20%, lethargy, ruffled fur). The MTD is defined as the highest dose that does not cause severe toxicity.[20]

  • PK Analysis: At a well-tolerated dose, administer the Compound to a cohort of mice. Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to plasma and quantify the Compound's concentration using a validated LC-MS/MS method.[20]

  • Parameter Calculation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t₁/₂ (half-life).

Protocol 3.2.2: Tumor Xenograft Efficacy Study

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549, the cell line in which the Compound showed good in vitro activity) into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization & Treatment: Randomize mice into treatment groups (e.g., Vehicle control, Compound at one or two doses below the MTD, and a positive control like Gefitinib).

  • Dosing & Monitoring: Administer treatment according to a defined schedule (e.g., once daily for 21 days). Measure tumor volume with calipers and body weight 2-3 times per week.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at the end of the treatment period.

  • Analysis: Compare the tumor growth inhibition (TGI) in the treatment groups relative to the vehicle control. Statistically significant TGI indicates in vivo efficacy.

Data Presentation
In Vivo StudyParametersMetrics to be Collected
Pharmacokinetics Dose, Route (p.o.), VehicleCmax, Tmax, AUC, Half-life (t₁/₂)
Efficacy Dose, Schedule, Animal ModelTumor Volume (mm³), Body Weight (g), Tumor Growth Inhibition (%)

References

  • ITQB. Physicochemical characterization of small drug molecules by capillary electrophoresis. [Link][22]

  • Al-Ostoot, F.H., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 93. [Link][4]

  • Punt, C.J., et al. (2004). Phase I and pharmacokinetic study of halofuginone, an oral quinazolinone derivative in patients with advanced solid tumours. British Journal of Cancer, 91(6), 1074-1080. [Link][20]

  • Vrakas, D. (2004). Physicochemical and Biopharmaceutical Characterisation of Small Drug Molecules by Capillary Electrophoresis. Uppsala University. [Link][23]

  • Abuelizz, H.A., et al. (2017). Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. Saudi Pharmaceutical Journal, 25(4), 546-552. [Link][2]

  • Singh, S., et al. (2014). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link][1]

  • baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link][24]

  • Kumar, A., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 7(54), 33759-33792. [Link][8]

  • Riss, T.L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link][16]

  • BMG Labtech. Cytotoxicity assays – what your cells don't like. [Link][17]

  • Al-Suhaimi, K.S., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4780. [Link][25]

  • Creative Biolabs. Physicochemical Characterization. [Link][5]

  • Ali, S.H., et al. (2023). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. Journal of Taibah University Medical Sciences, 18(5), 1010-1024. [Link][26]

  • Zhang, X., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 27(7), 1587-1591. [Link][19]

  • Pace Analytical. Physicochemical Characterization. [Link][6]

  • Zhang, Y., et al. (2019). Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors by QSAR, molecular docking and molecular dynamics simulations techniques. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1246-1260. [Link][27]

  • Sharma, P., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(23), 7277. [Link][3]

  • Nagy, G., et al. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science, 3(2), 104-111. [Link][28]

  • Ghorab, M.M., et al. (2023). Synthesis, in silico and in vitro assessment of new quinazolinone tethered triazole derivatives as anticancer agents. Journal of Molecular Structure, 1289, 135805. [Link][12]

  • Al-Suhaimi, K.S., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed. [Link][29]

  • Al-Suhaimi, K.S., et al. (2020). Synthesis, in silico and in vitro assessment of new quinazolinones as anticancer agents via potential AKT inhibition. Molecules, 25(20), 4780. [Link][30]

  • Leese, M.P., et al. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry, 60(24), 10196-10214. [Link][21]

  • PubChem. 6-(Trifluoromethyl)quinazolin-4(1H)-one. [Link][7]

  • de Oliveira, R., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Expert Opinion on Drug Discovery, 17(9), 995-1018. [Link][9]

  • Chen, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(19), 6825. [Link][10]

  • Yong, J.P., et al. (2016). Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). Letters in Drug Design & Discovery, 13(7), 633-638. [Link][15]

  • Mohammadi-Farani, A., et al. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. Research in Pharmaceutical Sciences, 16(4), 361-374. [Link][18]

  • Li, D., et al. (2021). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1234-1244. [Link][14]

Sources

Application Notes and Protocols: Molecular Docking Studies of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to performing molecular docking studies on 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one, a compound of interest owing to the well-documented and diverse biological activities of the quinazolinone scaffold.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] The strategic incorporation of a trifluoromethyl group can significantly enhance a molecule's physicochemical properties, including lipophilicity and metabolic stability, potentially leading to improved efficacy and pharmacokinetics.[15][16][17][18][19] These application notes are designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol for in silico analysis of the binding interactions between the specified ligand and a selected protein target. The methodologies described herein are grounded in established computational chemistry principles to ensure scientific rigor and reproducibility.

Introduction: The Rationale for In Silico Investigation

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] The subject of this guide, this compound, is a derivative that warrants investigation due to the potential synergistic effects of the quinazolinone nucleus and the trifluoromethyl substituent. The trifluoromethyl group often acts as a "super-methyl" group, enhancing lipophilicity, metabolic stability, and binding affinity through favorable electronic and steric interactions.[15][16][17][18][19]

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a protein target.[20] This technique is instrumental in modern drug discovery for elucidating potential mechanisms of action, guiding lead optimization, and screening virtual compound libraries.[20] By simulating the interaction between this compound and a biologically relevant protein, we can gain insights into its potential therapeutic applications.

For the purpose of this protocol, we will use Nuclear Factor-kappa B (NF-κB) as the target protein. Quinazolinone derivatives have been shown to inhibit the expression of inflammatory genes by modulating the NF-κB pathway, making it a highly relevant target for this class of compounds.[1]

Pre-Docking Preparations: Setting the Stage for Accurate Simulation

The accuracy of molecular docking results is heavily dependent on the quality of the input structures. This section outlines the critical preparatory steps for both the ligand and the protein target.

Ligand Preparation

The three-dimensional structure of this compound must be accurately generated and optimized.

Protocol 2.1: Ligand Preparation Workflow

  • 2D Structure Generation: Draw the 2D structure of this compound using chemical drawing software such as ChemDraw or MarvinSketch.

  • 3D Structure Conversion and Energy Minimization: Convert the 2D structure to a 3D conformation. Subsequently, perform energy minimization using a suitable force field, such as MMFF94, to obtain a low-energy, stable conformation. This step is crucial for ensuring that the ligand structure is energetically plausible.

  • File Format Conversion: Save the optimized 3D structure in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina). This typically involves adding Gasteiger charges and defining rotatable bonds.[21]

Protein Target Preparation

The crystal structure of the protein target needs to be carefully prepared to remove any extraneous molecules and to ensure it is in a state suitable for docking.

Protocol 2.2: Protein Preparation Workflow

  • Structure Retrieval: Download the 3D crystal structure of the target protein, NF-κB, from the Protein Data Bank (PDB). For this protocol, we will use a relevant PDB entry (e.g., one complexed with a known inhibitor or DNA).

  • Protein Clean-up: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any non-standard residues.[22]

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure, as these are often not resolved in X-ray crystallography. Assign appropriate atomic charges.

  • File Format Conversion: Convert the cleaned and protonated protein structure into the PDBQT file format for use with AutoDock Vina.[21][23]

The Molecular Docking Workflow: A Step-by-Step Guide

This section provides a detailed protocol for performing the molecular docking simulation using AutoDock Vina, a widely used and validated open-source docking program.[21][23][24][25][26]

Defining the Search Space: The Grid Box

A grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for favorable ligand binding poses.

Protocol 3.1: Grid Box Generation

  • Active Site Identification: Identify the active site of NF-κB. If a co-crystallized ligand was present in the original PDB file, the grid box can be centered on its location.[1] Alternatively, active site prediction tools can be used.

  • Grid Box Dimensions: Define the dimensions (x, y, z) of the grid box to encompass the entire active site, providing enough space for the ligand to move and rotate freely.[21]

  • Configuration File: Record the center coordinates and dimensions of the grid box in a configuration file that will be used by AutoDock Vina.

Executing the Docking Simulation

With the prepared ligand, protein, and defined search space, the docking simulation can be initiated.

Protocol 3.2: Running AutoDock Vina

  • Command Line Execution: Run AutoDock Vina from the command line, providing the paths to the prepared ligand (PDBQT), protein (PDBQT), and the configuration file containing the grid box parameters.

  • Exhaustiveness Parameter: Set the exhaustiveness parameter in the configuration file. This parameter controls the thoroughness of the search algorithm. A higher value increases the probability of finding the optimal binding pose but also increases the computational time.[26]

  • Output Files: AutoDock Vina will generate an output file (typically in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

Post-Docking Analysis and Validation: Interpreting the Results

Analysis of Binding Poses and Interactions

The predicted binding poses should be visualized and the intermolecular interactions between the ligand and the protein analyzed.

Protocol 4.1: Interaction Analysis

  • Visualization: Use molecular visualization software such as PyMOL or Discovery Studio Visualizer to view the docked poses of this compound within the active site of NF-κB.[23][24][27]

  • Interaction Mapping: Identify and analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein.[22] The trifluoromethyl group may participate in specific interactions that contribute to the overall binding affinity.[15][16][17][18][19]

  • Binding Affinity: The binding affinity, reported in kcal/mol, provides a quantitative estimate of the binding strength. The pose with the lowest binding energy is generally considered the most favorable.[22]

Parameter Description
Binding Affinity (kcal/mol) An estimation of the binding free energy. More negative values indicate stronger binding.
Hydrogen Bonds Key electrostatic interactions between the ligand and protein residues.
Hydrophobic Interactions Interactions between nonpolar regions of the ligand and protein.
Interacting Residues The specific amino acid residues in the active site that form contacts with the ligand.

A summary of key quantitative data from the docking analysis.

Validation of the Docking Protocol

To ensure the reliability of the docking results, it is essential to validate the docking protocol.

Protocol 4.2: Docking Protocol Validation

  • Re-docking of a Co-crystallized Ligand: If a co-crystallized ligand was present in the original PDB structure, extract it and re-dock it into the active site.[28]

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[28][29]

Visualizing the Workflow

To provide a clear overview of the entire process, the following diagrams illustrate the key workflows.

Molecular_Docking_Workflow cluster_prep Pre-Docking Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Grid_Box Grid Box Definition (Define Search Space) Ligand_Prep->Grid_Box Protein_Prep Protein Preparation (Clean-up, Protonation) Protein_Prep->Grid_Box Run_Vina Execute AutoDock Vina Grid_Box->Run_Vina Pose_Analysis Binding Pose Analysis (Visualization, Interactions) Run_Vina->Pose_Analysis Validation Protocol Validation (Re-docking, RMSD) Pose_Analysis->Validation

Overall molecular docking workflow.

Validation_Workflow Start Start with Co-crystallized Protein-Ligand Complex Extract Extract Native Ligand Start->Extract Redock Re-dock Native Ligand with Defined Protocol Extract->Redock Compare Compare Poses Redock->Compare RMSD Calculate RMSD Compare->RMSD Result RMSD < 2.0 Å? (Success/Failure) RMSD->Result Success Protocol Validated Result->Success Yes Failure Refine Protocol Result->Failure No

Docking protocol validation workflow.

Conclusion

These application notes provide a robust framework for conducting molecular docking studies on this compound. By following the detailed protocols for ligand and protein preparation, docking simulation, and post-docking analysis, researchers can generate reliable in silico data to guide further experimental investigations. The insights gained from these computational studies can accelerate the drug discovery process by identifying promising lead compounds and elucidating their potential mechanisms of action at the molecular level.

References

  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (n.d.). NIH.
  • How to validate the molecular docking results? (2022, April 25). ResearchGate.
  • Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. (n.d.). NIH.
  • Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. (2020, December 1). NIH.
  • How can I validate docking result without a co-crystallized ligand? (2021, April 19). ResearchGate.
  • A Comparative Guide to Docking Studies of 4(3H)-Quinazolinone Derivatives with Target Proteins. (n.d.). Benchchem.
  • Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study. (n.d.). PubMed Central.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed Central.
  • The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • What are the best ways to validate a docking result? (2013, October 22). ResearchGate.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 6). YouTube.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PubMed Central.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed.
  • New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. (n.d.). MDPI.
  • Lessons from Docking Validation. (n.d.). Michigan State University.
  • Beginner's Guide for Docking using Autodock Vina. (2020, April 19). Bioinformatics Review.
  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1). ResearchGate.
  • Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. (n.d.). MDPI.
  • AutoDock VINA TUTORIAL || BEST FREE SOFTWARE FOR DOCKING. (2020, September 6). YouTube.
  • AutoDock Vina Documentation. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives. (n.d.). RGUHS Journal of Pharmaceutical Sciences.
  • A review on quinazoline containing compounds: Molecular docking and pharmacological activites. (2024, June 30). Ukaaz Publications.
  • Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. (2025, August 5). ResearchGate.
  • Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. (2024, October 9). PubMed Central.
  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (n.d.). PubMed Central.
  • Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. (2018, May 25). PubMed.
  • Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1 H)-one derivatives as TRPM2 inhibitors. (n.d.). ResearchGate.
  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (n.d.). MDPI.
  • Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. (n.d.). DeepDyve.
  • Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines. (2022, December 14). PubMed Central.
  • Identification and Development of 2,3-Dihydropyrrolo[1,2-a]quinazolin-5(1H)-one Inhibitors Targeting Bromodomains within the Switch/Sucrose Nonfermenting Complex. (n.d.). PubMed Central.
  • Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. (2020, August 8). ScienceDirect.

Sources

Application Notes & Protocols: A Guide to Cell-Based Assays for Characterizing Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Drug Discovery

The quinazolinone core, a fused bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, recognized for its remarkable structural versatility and broad pharmacological potential.[1][2] This scaffold is present in numerous natural alkaloids and has been expertly leveraged to develop a multitude of therapeutic agents.[3] In the field of oncology, quinazolinone derivatives have shown exceptional promise, with several compounds approved as anticancer drugs and many more in preclinical development.[4][5] Their efficacy stems from their ability to interact with a wide array of biological targets, thereby modulating critical cellular processes including cell division, survival, and death.[4][6]

The journey from a newly synthesized quinazolinone derivative to a well-characterized drug candidate is paved with rigorous biological evaluation. Understanding the compound's precise mechanism of action (MOA) is paramount, as it informs efficacy, predicts potential toxicities, and guides clinical strategy. This guide provides an integrated, field-proven framework for the cell-based characterization of novel quinazolinone derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, enabling researchers to build a robust, self-validating data package that confidently defines a compound's biological activity.

Section 1: The Hierarchical Assay Funnel - A Strategic Approach to MOA Elucidation

A logical, tiered approach is essential for efficiently characterizing a library of new chemical entities. The "Assay Funnel" begins with broad, high-throughput screens to identify active compounds and progressively incorporates more complex, hypothesis-driven assays to pinpoint the specific molecular mechanism. This strategy conserves resources by focusing on the most promising candidates.

Assay_Funnel A Primary Screen: General Cytotoxicity (e.g., MTT Assay) B Secondary Screen: Apoptosis & Cell Cycle Analysis A->B Identify active compounds Determine IC50 values C Tertiary Screen: Pathway & Target-Specific Assays B->C Distinguish between cytostatic vs. cytotoxic Identify primary cellular phenotype D Mechanism of Action (MOA) Confirmed C->D Validate target engagement Confirm pathway modulation Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway extrinsic extrinsic intrinsic intrinsic common common marker marker DeathReceptor Death Receptor (e.g., Fas, TRAIL-R) DISC DISC Formation DeathReceptor->DISC Caspase8 Pro-Caspase-8 → Caspase-8 DISC->Caspase8 Caspase3 Executioner Caspases (Caspase-3, -7) Caspase8->Caspase3 Stimuli Quinazolinone Derivative (Cellular Stress) Bcl2 Bcl-2 (Anti-apoptotic) Bax/Bak (Pro-apoptotic) Stimuli->Bcl2 Mito Mitochondria Bcl2->Mito CytoC Cytochrome c release Mito->CytoC MMP ΔΨm Loss (Mitochondrial Membrane Potential) Mito->MMP Marker Apaf1 Apoptosome (Apaf-1, Cyto c, Pro-Caspase-9) CytoC->Apaf1 Caspase9 Pro-Caspase-9 → Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (DNA fragmentation, Blebbing) Caspase3->Apoptosis CaspaseActivity Caspase-3/7 Activity Caspase3->CaspaseActivity Marker AnnexinV Annexin V (PS exposure) Apoptosis->AnnexinV Early Marker

Caption: Intrinsic and extrinsic apoptosis pathways with key assayable markers.

Protocol: Annexin V/PI Staining for Apoptosis Detection

Principle: This is the gold-standard flow cytometry assay to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised. [7][8]

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the quinazolinone derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells.

    • Rationale: Apoptotic cells often detach, so collecting the supernatant is critical to avoid underestimating the apoptotic population.

    • Procedure: Aspirate the culture medium (containing floating cells) into a 15 mL conical tube. Gently wash the adherent cells with PBS and aspirate. Trypsinize the adherent cells, neutralize with complete medium, and combine them with the cells in the conical tube.

  • Staining:

    • Procedure: Centrifuge the cell suspension, discard the supernatant, and wash the pellet with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (100 µg/mL).

    • Rationale: Staining is performed in a specific calcium-containing binding buffer because Annexin V's binding to PS is calcium-dependent.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately on a flow cytometer.

    • Interpretation:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells

Section 4: Investigating Effects on Cell Proliferation - Cell Cycle Analysis

Many quinazolinone derivatives exert their anticancer effects by halting the cell cycle, preventing cancer cells from replicating. [4]Cell cycle analysis via flow cytometry is the standard method to investigate this mechanism. [9][10] Principle: The cell cycle consists of four distinct phases: G1 (growth), S (DNA synthesis), G2 (pre-mitotic growth), and M (mitosis). The amount of DNA in a cell doubles during the S phase. A fluorescent dye like Propidium Iodide (PI) can stoichiometrically bind to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. By analyzing the fluorescence distribution of a cell population, we can determine the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. [10]

Cell_Cycle cluster_info G1 G1 Phase (2n DNA) G1_S_Checkpoint G1/S Checkpoint G1->G1_S_Checkpoint S S Phase (DNA Synthesis) G2 G2 Phase (4n DNA) S->G2 G2_M_Checkpoint G2/M Checkpoint G2->G2_M_Checkpoint M M Phase (Mitosis) M->G1 Cytokinesis G1_S_Checkpoint->S G1_S_Checkpoint->G1_arrest G2_M_Checkpoint->M G2_M_Checkpoint->G2_M_arrest

Caption: Key checkpoints of the cell cycle targeted by quinazolinone derivatives.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis
  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the quinazolinone derivative at relevant concentrations (e.g., IC₅₀) for a period corresponding to at least one full cell cycle (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells as described in the apoptosis protocol.

  • Fixation:

    • Rationale: Fixation with ethanol permeabilizes the cell membrane to allow PI entry and preserves the cellular structure. Cold ethanol and dropwise addition prevent cell clumping.

    • Procedure: Wash the cell pellet with cold PBS. Resuspend the pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix overnight or for at least 2 hours at -20°C.

  • Staining:

    • Rationale: RNase A is essential to degrade cellular RNA, ensuring that PI only stains DNA for accurate cell cycle profiling.

    • Procedure: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase. A sub-G1 peak can also indicate the presence of apoptotic cells with fragmented DNA.

Section 5: Target-Specific & Pathway-Specific Assays

Once the primary cellular phenotype (e.g., apoptosis, G2/M arrest) is identified, the next step is to investigate the specific molecular target or pathway being modulated. For quinazolinones, common targets include tubulin, protein kinases, and tumor suppressor pathways. [1][4]

Kinase Pathway Inhibition (EGFR & PI3K/Akt)

Many potent quinazolinone derivatives are kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/Akt survival pathway. [11][12][13]A direct way to confirm inhibition of these pathways in a cellular context is to measure the phosphorylation status of key proteins.

Principle: Kinase activity results in the phosphorylation of downstream substrate proteins. An effective inhibitor will block this phosphorylation. Western blotting uses antibodies specific to both the total protein and its phosphorylated form to detect this change. A decrease in the ratio of phosphorylated protein to total protein indicates target engagement and inhibition.

Signaling_Pathway receptor receptor pathway pathway inhibitor inhibitor output output EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Phosphorylates (p-EGFR) Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Phosphorylates (p-Akt) & Promotes Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Blocks ATP Site [5] Quinazolinone->PI3K Blocks ATP Site [29]

Caption: Simplified EGFR/PI3K/Akt signaling pathway targeted by quinazolinones.

Protocol: Western Blotting for Phospho-Protein Analysis
  • Cell Culture and Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal kinase activity. Pre-treat with the quinazolinone inhibitor for 1-2 hours, then stimulate with a growth factor (e.g., EGF at 100 ng/mL) for 15-30 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Rationale: Phosphatase inhibitors are absolutely critical to preserve the phosphorylation state of proteins after cell lysis.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Procedure: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody specific to the phosphorylated protein (e.g., anti-phospho-Akt Ser473) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the corresponding total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-β-actin or anti-GAPDH) to confirm equal loading and normalize the data.

Tubulin Polymerization Inhibition

A significant class of quinazolinones functions by interfering with microtubule dynamics, often by binding to the colchicine site on tubulin, which prevents its polymerization. [14][15][16]This leads to a collapse of the microtubule cytoskeleton, mitotic arrest, and subsequent apoptosis. [4] Principle: The effect of a tubulin polymerization inhibitor can be directly visualized in cells using immunofluorescence microscopy. In untreated cells, tubulin forms a complex, web-like network of fine filaments. Upon treatment with an inhibitor, this network becomes disorganized and fragmented, and the tubulin may aggregate.

Protocol: Immunofluorescence for Microtubule Network Visualization
  • Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with the quinazolinone derivative (at IC₅₀) for 6-24 hours. Include a positive control like colchicine or nocodazole.

  • Fixation and Permeabilization:

    • Procedure: Wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

    • Rationale: Fixation cross-links proteins to preserve the cellular architecture, while permeabilization allows antibodies to access intracellular targets.

  • Staining:

    • Procedure: Block with 1% BSA in PBST for 30 minutes. Incubate with a primary antibody against α-tubulin for 1 hour. Wash, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark. For nuclear counterstaining, add DAPI to the final wash.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Acquire images using a fluorescence or confocal microscope. Compare the microtubule structure in treated cells to the vehicle control.

Conclusion: An Integrated, Multi-Assay Approach

The characterization of novel quinazolinone derivatives requires a systematic and multi-faceted approach. No single assay can tell the whole story. By employing the hierarchical funnel—starting with broad cytotoxicity screening and progressing through detailed analyses of apoptosis, cell cycle, and specific target pathways—researchers can build a robust and compelling data package. Combining data from orthogonal assays, such as confirming a G2/M arrest phenotype with direct visualization of microtubule disruption, provides the self-validating evidence necessary to confidently define a compound's mechanism of action and advance the most promising candidates in the drug discovery pipeline.

References

  • Spandana, V. R., Arul, G., & Sridhar, B. (2022). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Experimental and Therapeutic Medicine. [Link]

  • Zhou, Y., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates. [Link]

  • Fakhri, M., et al. (2018). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences. [Link]

  • Salarbeigi, E., et al. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. PubMed Central. [Link]

  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [Link]

  • Unknown. (2023). QUINAZOLINONE: PHARMACOPHORE WITH ENDLESS PHARMACOLOGICAL ACTIONS. Innovare Academic Sciences. [Link]

  • Hickey, M. J., et al. (2013). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. [Link]

  • Various Authors. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? ResearchGate. [Link]

  • Scott, J. S., et al. (2021). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. PubMed Central. [Link]

  • Abdel-Rahman, H. M., et al. (2024). The cell cycle's examination using quinazolinone-1,2,3-triazole glycoside 13... ResearchGate. [Link]

  • Fassihi, A., et al. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. PubMed Central. [Link]

  • Asghari, S., et al. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PubMed Central. [Link]

  • Thinh, T. D., et al. (2018). New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. PDF. [Link]

  • Ali, M. A., et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Taylor & Francis Online. [Link]

  • Ghorab, M. M., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. MDPI. [Link]

  • Mojzis, J., et al. (2021). Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study. PubMed Central. [Link]

  • Fakhraei, N., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. [Link]

  • Kassab, A. E., et al. (2022). Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Abdel-Rahman, H. M., et al. (2024). Analysis of the cellular cycle and impact of quinazolinone-1,2,3-triazole glycoside 13... ResearchGate. [Link]

  • Zayed, M. F., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. [Link]

  • Carlino, L., et al. (2012). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. PubMed Central. [Link]

  • Al-Ostath, R. A. S., et al. (2022). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. MDPI. [Link]

  • Kumar, K. Y., et al. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Heliyon. [Link]

  • Unknown. (2024). Study on quinazolinone derivative and their pharmacological actions. Preprints.org. [Link]

  • Kaur, R., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link]

  • Zache, N., et al. (2011). Therapeutic reactivation of mutant p53 protein by quinazoline derivatives. British Journal of Cancer. [Link]

  • Giri, R. S., et al. (2010). Synthesis and evaluation of quinazolinone derivatives as inhibitors of NF-kappaB, AP-1 mediated transcription and eIF-4E mediated translational activation: inhibitors of multi-pathways involve in cancer. European Journal of Medicinal Chemistry. [Link]

  • Egorova, A. S., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. PubMed Central. [Link]

  • Wsol, A., et al. (2022). Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. PubMed Central. [Link]

  • Leoni, A., et al. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry. [Link]

  • Lai, Q., et al. (2025). Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site. European Journal of Medicinal Chemistry. [Link]

  • de Oliveira, R. S., et al. (2024). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Future Medicinal Chemistry. [Link]

  • Shi, C., et al. (2024). Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation. European Journal of Medicinal Chemistry. [Link]

  • Patel, R. B., et al. (2024). Synthesis of series of quinazoline derivatives and evaluation of cytotoxicity against HeLa and MDA‐MB231 cancer cell lines using the MTT assay. ResearchGate. [Link]

  • Wang, D., et al. (2020). 2-Styryl-4-aminoquinazoline derivatives as potent DNA-cleavage, p53-activation and in vivo effective anticancer agents. European Journal of Medicinal Chemistry. [Link]

  • Egorova, A. S., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. PubMed. [Link]

  • Zache, N., et al. (2011). Therapeutic reactivation of mutant p53 protein by quinazoline derivatives. ResearchGate. [Link]

  • Rizzuti, B., et al. (2020). Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2022). Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. PubMed Central. [Link]

  • Al-Jubair, N., et al. (2022). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. Molecules. [Link]

  • Al-Ostath, R. A. S., et al. (2022). Quinazoline sulfonamide derivatives targeting MicroRNA-34a/MDM4/p53 apoptotic axis with radiosensitizing activity. PubMed. [Link]

Sources

Application Notes & Protocols: The Strategic Incorporation of Trifluoromethylated Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The trifluoromethyl (CF₃) group has become an indispensable tool in the medicinal chemist's arsenal, transitioning from a chemical curiosity to a cornerstone of modern drug design. Its unique and powerful electronic properties allow for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic profile, often transforming a promising lead compound into a clinical success. This technical guide provides an in-depth analysis of the strategic application of the CF₃ group, covering its profound impact on molecular properties, key case studies of successful drugs, and detailed, field-proven synthetic protocols for its introduction into molecules.

The Trifluoromethyl Group: A Bioisostere of Unparalleled Utility

The strategic incorporation of fluorine is a key tactic in drug discovery, and the trifluoromethyl group is one of the most impactful fluorinated moieties.[1] It is often employed as a bioisostere, a substituent that retains the overall size and shape of the original atom or group but imparts a superior pharmacological profile. The CF₃ group is frequently used to replace methyl (CH₃) or chloro (Cl) groups.[2] However, its influence extends far beyond simple mimicry. The CF₃ group's potent electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability allow it to modulate multiple molecular properties simultaneously.[3][4]

The primary advantages conferred by the CF₃ group include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[3] This makes the CF₃ group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are notorious for degrading drug molecules.[5][6] Replacing a metabolically vulnerable methyl group with a CF₃ group can block this metabolic pathway, significantly increasing the drug's half-life and bioavailability.[4]

  • Increased Lipophilicity: The CF₃ group is highly lipophilic (Hansch-Fujita π constant: +0.88), which can enhance a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.[3][7] This improved permeability is critical for ensuring the drug reaches its site of action in sufficient concentration.[5]

  • Modulation of Basicity (pKa): As a powerful electron-withdrawing group, the CF₃ moiety can significantly lower the pKa of nearby basic functional groups, such as amines.[2] This is a critical consideration in drug design, as the ionization state of a molecule affects its solubility, receptor binding, and cell permeability.

  • Improved Binding Affinity: The electronic and steric properties of the CF₃ group can lead to stronger and more selective interactions with biological targets.[3][5] It can participate in favorable electrostatic and hydrophobic interactions within a receptor's binding pocket, enhancing the drug's potency and efficacy.[6]

Trifluoromethyl_Influence cluster_properties Physicochemical & Pharmacokinetic Profile cluster_outcomes Therapeutic Outcomes Molecule Lead Compound CF3 Introduce CF₃ Group Molecule->CF3 Lipophilicity ↑ Lipophilicity (LogP) CF3->Lipophilicity Metabolic_Stability ↑ Metabolic Stability (Half-life) CF3->Metabolic_Stability pKa ↓ pKa of Proximal Bases CF3->pKa Binding_Affinity ↑ Binding Affinity (Potency/Selectivity) CF3->Binding_Affinity Bioavailability Improved Bioavailability Lipophilicity->Bioavailability Metabolic_Stability->Bioavailability Safety Optimized Safety Profile Metabolic_Stability->Safety Efficacy Enhanced Efficacy Binding_Affinity->Efficacy Binding_Affinity->Safety

Figure 1: The multifaceted impact of introducing a trifluoromethyl group on a drug candidate's properties and therapeutic outcomes.

Key Applications and Case Studies

The theoretical benefits of trifluoromethylation are borne out in numerous FDA-approved drugs across various therapeutic areas. The strategic placement of a CF₃ group has been pivotal to the success of these molecules.

Case Study 1: Celecoxib (Celebrex®), a COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[8] Its structure features a trifluoromethyl group on the pyrazole ring. This CF₃ group is crucial for its selectivity and potency. The active site of COX-2 has a hydrophobic side pocket that is absent in the COX-1 isoform.[9] The lipophilic CF₃ group of Celecoxib fits snugly into this pocket, anchoring the drug and contributing to its high binding affinity and selectivity for COX-2 over COX-1.[5][10] This selectivity reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs.

Case Study 2: Fluoxetine (Prozac®), an SSRI

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression.[11] Its structure includes a trifluoromethyl group on the phenoxy ring. Structure-activity relationship (SAR) studies have shown that this para-substituted CF₃ group is essential for its potent and selective inhibition of the serotonin transporter (SERT).[10] The electron-withdrawing CF₃ group influences the electronic properties of the phenoxy ring, which in turn dictates the molecule's interaction with key residues in the SERT binding site.[2] An analog without this group, or with the substituent in a different position, shows significantly reduced selectivity for SERT over the norepinephrine transporter (NET).[12]

Case Study 3: Sitagliptin (Januvia®), a DPP-4 Inhibitor

Sitagliptin is an oral antihyperglycemic agent used to treat type 2 diabetes by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[13] The trifluoromethyl group on the triazolopiperazine ring system is a key feature. This group contributes to the molecule's high potency and metabolic stability.[2][14] The high bioavailability (~87%) and long elimination half-life (8-14 hours) of Sitagliptin, which allow for once-daily dosing, are in part attributable to the metabolic robustness conferred by the CF₃ group and other fluorinated moieties.[2][6][15]

Comparative Data on Trifluoromethylation

The following table summarizes key physicochemical and pharmacological parameters, illustrating the impact of the CF₃ group. Data has been compiled from various sources for the parent drugs and related analogs to provide a comparative perspective.

ParameterAniline4-(Trifluoromethyl)anilineCelecoxibFluoxetineSitagliptin
LogP 0.902.3 - 2.4[16][17]3.5[13]4.05[18]N/A
pKa 4.633.5211.1[13]N/AN/A
Target N/AN/ACOX-2SERTDPP-4
Binding Affinity (IC₅₀) N/AN/A4.8 - 91 nM[19]Ki ≈ 1 nM (SERT)19 nM
Elimination Half-life (t½) N/AN/A~11 hours1-6 days[11][20]8-14 hours[2][15]
Bioavailability N/AN/A~40%60-80%[21]~87%[6]

Note: Direct non-CF₃ analogs for marketed drugs are often not available in public literature; therefore, data for aniline is provided as a fundamental comparison for the effect on pKa and LogP.

Synthetic Protocols for Trifluoromethylation

The introduction of a CF₃ group requires specialized reagents and techniques. The choice of method depends on the substrate, desired position of the group, and available functional groups. Three major strategies are nucleophilic, electrophilic, and radical trifluoromethylation.

Trifluoromethylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification Start Select Substrate & Trifluoromethylation Strategy Reagents Assemble Reagents (Substrate, CF₃ Source, Catalyst) Start->Reagents Glassware Dry Glassware Under Inert Atmosphere (N₂/Ar) Reagents->Glassware Solvent Dissolve Substrate in Anhydrous Solvent Reagent_Add Add CF₃ Reagent (Often at low temp, e.g., 0°C or -78°C) Solvent->Reagent_Add Catalyst_Add Add Catalyst/Initiator (Dropwise) Reagent_Add->Catalyst_Add Stir Stir at Appropriate Temp (Monitor by TLC/LC-MS) Catalyst_Add->Stir Quench Quench Reaction (e.g., add aq. NH₄Cl or HCl) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Characterize Product (NMR, MS) Purify->Product

Figure 2: A generalized experimental workflow for a trifluoromethylation reaction.
Protocol 3.1: Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent

Principle: The Ruppert-Prakash reagent (TMSCF₃) is a stable source of a nucleophilic CF₃ group. It requires activation by a fluoride source (e.g., TBAF) to generate the reactive trifluoromethyl anion, which then attacks an electrophilic carbonyl carbon.[14]

Materials:

  • Aldehyde substrate (e.g., benzaldehyde, 1.0 equiv)

  • Ruppert-Prakash Reagent (TMSCF₃, 1.5 equiv)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl) for quenching

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate or Diethyl ether for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, ice bath, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble an oven-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Reagent Addition: To the flask, add the aldehyde substrate (1.0 equiv) and dissolve it in anhydrous THF.

  • Add the Ruppert-Prakash reagent (1.5 equiv) to the solution.

  • Initiation: Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the TBAF solution (0.1 equiv) dropwise to the stirred reaction mixture. A color change may be observed.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: a. Quench the reaction by the slow addition of 1 M HCl or saturated aqueous NH₄Cl.[14] b. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. d. Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the trifluoromethylated alcohol.

Protocol 3.2: Electrophilic Trifluoromethylation of a β-Ketoester using an Umemoto Reagent

Principle: Umemoto-type reagents are S-(trifluoromethyl)dibenzothiophenium salts that act as electrophilic "CF₃⁺" sources. They can trifluoromethylate a wide range of nucleophiles, including enolates generated from β-ketoesters.

Materials:

  • β-Ketoester substrate (1.0 equiv)

  • Umemoto's Reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate, 1.1 equiv)

  • Base (e.g., Potassium carbonate, K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Acetonitrile or Dichloromethane)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the β-ketoester substrate (1.0 equiv) and the base (2.0 equiv).

  • Solvent Addition: Add the solvent (e.g., acetonitrile) to the flask.

  • Reagent Addition: Add the Umemoto reagent (1.1 equiv) to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature (or with gentle heating, e.g., 40-50 °C, if necessary) for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Upon completion, filter the reaction mixture to remove inorganic salts. b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. d. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the α-trifluoromethyl-β-ketoester.

Conclusion and Future Outlook

The trifluoromethyl group is a proven and powerful tool for optimizing drug candidates. Its ability to simultaneously enhance metabolic stability, modulate lipophilicity and pKa, and improve target binding affinity makes it a highly valuable substituent in medicinal chemistry. The development of robust and versatile synthetic methods has made the incorporation of this group more accessible than ever. As our understanding of drug-target interactions deepens and synthetic methodologies continue to evolve, the strategic application of trifluoromethylation will undoubtedly continue to play a pivotal role in the discovery and development of the next generation of therapeutics.

References

  • Plount-Price, M. K., & Jorgensen, W. L. (2000). Analysis of Binding Affinities for Celecoxib Analogues with COX-1 and COX-2 from Combined Docking and Monte Carlo Simulations and Insight into the COX-2/COX-1 Selectivity. Journal of the American Chemical Society.
  • Herman, G. A., Stevens, C., Van Dyck, K., Bergman, A., Yi, B., De Smet, M., & Snyder, K. (2005). Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses. Clinical Pharmacology & Therapeutics. Retrieved from [Link]

  • Grokipedia. (n.d.). Trifluoromethyl group. Grokipedia. Retrieved from [Link]

  • Herman, G. A., et al. (2005). Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: Results from two randomized, double-blind, placebo-controlled studies with single oral doses. ResearchGate. Retrieved from [Link]

  • Singh, A. P., & Singh, R. K. (2018). Crystal binding mode of (A) celecoxib, and predicted binding... ResearchGate. Retrieved from [Link]

  • FDA. (2005). Clinical Pharmacology Biopharmaceutics Review(s). accessdata.fda.gov. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Impact of Trifluoromethyl Groups on Pharmaceutical Candidates. Retrieved from [Link]

  • Kim, D., et al. (2005). Discovery of sitagliptin, a potent and orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry.
  • PubChem. (n.d.). Fluoxetine. National Institutes of Health. Retrieved from [Link]

  • Sharma, S., & Kumar, A. (2017). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Institutes of Health. Retrieved from [Link]

  • Lader, M. H. (1988). Fluoxetine: a serotonin-specific, second-generation antidepressant. Drug Intelligence & Clinical Pharmacy. Retrieved from [Link]

  • Zanda, M. (2004).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. Retrieved from [Link]

  • Warkus, S. E., & Marikawa, Y. (2018). Figure 7. Trifluoromethylphenyl moiety of fluoxetine is essential in... ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluoxetine. Retrieved from [Link]

  • Alam, M. S., & Lee, D. U. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry. Retrieved from [Link]

  • Shoskes, D. A. (2012). A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. PLoS ONE. Retrieved from [Link]

  • Karpińska, J., & Starczewska, B. (2023). Challenges and Opportunities for Celecoxib Repurposing. Pharmaceutics. Retrieved from [Link]

  • PubChem. (n.d.). Celecoxib. National Institutes of Health. Retrieved from [Link]

  • Benet, L. Z., & Williams, R. L. (1990). Clinical pharmacokinetics of fluoxetine. Clinical Pharmacokinetics. Retrieved from [Link]

  • Thorn, C. F., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)aniline. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... Retrieved from [Link]

  • PubChem. (n.d.). 3-(Trifluoromethyl)aniline. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Retrieved from [Link]

  • Harel, D., & Dror, Y. (2005). [Pharmacokinetics of SSRI antidepressants: half-life and clinical applicability]. Harefuah. Retrieved from [Link]

  • Singh, A. P., & Singh, R. K. (2018). Figure 5. Structures and names of trifluromethyl group containing FDA-approved drugs. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinazolinone derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your experimental outcomes. This guide is structured to address specific issues you may encounter during the synthesis of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one, moving from the foundational mechanism to advanced troubleshooting and frequently asked questions.

Section 1: Foundational Synthesis and Mechanism

The most direct and widely adopted method for synthesizing 2,3-dihydroquinazolin-4(1H)-ones is the cyclocondensation of an anthranilamide with an aldehyde.[1][2] For the target molecule, this involves reacting 2-amino-5-(trifluoromethyl)benzamide with a formaldehyde source. Understanding the underlying mechanism is the first step toward rational optimization. The reaction proceeds through two key stages: initial imine formation followed by an intramolecular cyclization to yield the dihydroquinazolinone ring.[2][3][4]

Reaction_Mechanism Reactants 2-amino-5-(trifluoromethyl)benzamide + Formaldehyde Imine Schiff Base Intermediate (Imine Formation) Reactants->Imine Step 1: Condensation Catalyst Catalyst (e.g., Acid/Heat) Catalyst->Imine Product 6-Trifluoromethyl-2,3-dihydro- 1H-quinazolin-4-one Imine->Product Step 2: Intramolecular Cyclization

Caption: General reaction mechanism for dihydroquinazolinone synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common problems encountered during synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate to optimize it?

A1: Low yield is a multifaceted problem, but it can be systematically addressed by evaluating four critical reaction parameters: catalyst, temperature, solvent, and reaction time. The electron-withdrawing nature of the trifluoromethyl (CF3) group can deactivate the aniline nitrogen, making the initial condensation and subsequent cyclization more challenging than for electron-neutral analogues. Therefore, reaction conditions may require more careful optimization.

Below is a logical workflow for troubleshooting low yields.

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst 1. Evaluate Catalyst - Is it active? - Is it the right choice? Start->Check_Catalyst Sol_Catalyst Try an alternative: p-TSA, SnCl2, or catalyst-free in H2O. Check_Catalyst->Sol_Catalyst Check_Temp 2. Optimize Temperature - Too low? Reaction stalls. - Too high? Decomposition. Sol_Temp Increase temp in 10°C increments. Consider microwave synthesis for rapid, controlled heating. Check_Temp->Sol_Temp Check_Solvent 3. Assess Solvent - Are reactants fully dissolved? - Could a different polarity help? Sol_Solvent Switch solvent (e.g., EtOH -> H2O, or Toluene). Consider solvent-free conditions. Check_Solvent->Sol_Solvent Check_Time 4. Monitor Reaction Time - Is it running to completion? (Monitor by TLC) Sol_Time Run time course experiment. Check for new byproduct spots on TLC over time. Check_Time->Sol_Time Sol_Catalyst->Check_Temp Sol_Temp->Check_Solvent Sol_Solvent->Check_Time End Yield Optimized Sol_Time->End

Caption: A systematic workflow for troubleshooting low reaction yields.

Q2: I'm observing a significant side product on my TLC plate. What is it likely to be and how can I prevent it?

A2: The most common side product is the fully oxidized 6-Trifluoromethyl-1H-quinazolin-4-one . The 2,3-dihydro intermediate is susceptible to oxidation, which can occur in the presence of atmospheric oxygen, especially at elevated temperatures or in the presence of certain metal catalysts.[5][6]

  • Prevention:

    • Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.

    • Degas Solvents: Use solvents that have been degassed prior to use.

    • Avoid Oxidizing Agents: Be mindful that some reagents or catalysts can promote oxidation. If oxidation is a persistent issue, consider methods that are explicitly metal-free.[4]

Q3: The reaction starts but seems to stall, with starting material still present even after extended reaction times. What should I do?

A3: A stalled reaction typically points to issues with either reaction kinetics or equilibrium.

  • Catalyst Deactivation: If using a catalyst, it may have been deactivated by impurities in the starting materials or solvent.[7] Ensure high-purity reagents and consider adding a fresh portion of the catalyst.

  • Solubility: Poor solubility of the 2-amino-5-(trifluoromethyl)benzamide can be a limiting factor. If reactants are not fully dissolved, the reaction rate will be slow. Consider switching to a solvent with better solubilizing power, such as DMF or DMSO, or increasing the temperature.[7]

  • Reversibility: The initial imine formation can be reversible. To drive the reaction forward, you can try removing water as it forms, for example, by using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene).

Q4: My crude product has a low melting point and appears oily, making purification by recrystallization difficult. What are the best practices?

A4: Oily products or low-purity solids often result from residual solvent or impurities. Effective purification is critical.[8]

  • Initial Wash: Before any other purification, wash the crude product thoroughly. A common procedure is to filter the precipitated solid and wash it with cold 50% ethanol or water to remove unreacted starting materials and water-soluble byproducts.[9]

  • Recrystallization: This is a powerful technique for obtaining highly pure crystalline material.[10] The key is solvent selection.

    Solvent SystemSuitability
    Ethanol / WaterExcellent starting point. Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool.
    Ethyl Acetate / HexaneGood for moderately polar compounds. Dissolve in minimal hot ethyl acetate, add hexane to induce crystallization.
    Dichloromethane / MethanolEffective for more polar quinazolinones and impurities.[10]
  • Column Chromatography: If recrystallization fails or is insufficient, column chromatography is the next step.[8][10] A silica gel stationary phase is standard. Start with a non-polar eluent system like Hexane/Ethyl Acetate and gradually increase the polarity based on TLC analysis.

Section 3: Frequently Asked Questions (FAQs)

Q1: Is there a single "best" catalyst for this synthesis?

A1: There is no universally "best" catalyst, as the optimal choice depends on the desired reaction conditions (e.g., speed, temperature, environmental impact). Different catalysts offer distinct advantages.

CatalystTypical ConditionsAdvantages / Disadvantages
None (Catalyst-Free) Water, 90°C[9]Pro: Environmentally benign, simple workup. Con: May require higher temperatures and longer reaction times.
p-Toluenesulfonic Acid (p-TSA) Reflux in Toluene/Ethanol[5]Pro: Inexpensive, effective acid catalyst. Con: Requires organic solvent, can be harsh.
Tin(II) Chloride (SnCl2) Ethanol, 120°C, Microwave[6]Pro: Very effective for microwave synthesis, rapid. Con: Metal catalyst may require removal.
Lactic Acid Neat, 70°C[3]Pro: Green, biodegradable catalyst. Con: May not be as potent as stronger acids.

Q2: Can I perform this synthesis using "green chemistry" principles?

A2: Yes, absolutely. The synthesis of dihydroquinazolinones is well-suited to green chemistry approaches.

  • Water as a Solvent: Several procedures describe the efficient synthesis in water at elevated temperatures, completely avoiding organic solvents.[5][9] The product often precipitates from the water upon cooling, simplifying purification.[9]

  • Alternative Energy Sources: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating.[11][12]

  • Solvent-Free Conditions: Some methods use solid-supported catalysts or mechanochemical activation (grinding) to perform the reaction without any solvent.[13][14]

Q3: How does the trifluoromethyl group specifically impact the reaction?

A3: The -CF3 group is a strong electron-withdrawing group. Its presence on the aromatic ring at position 6 has two main electronic effects:

  • Decreased Nucleophilicity: It reduces the electron density of the entire aromatic system, making the nitrogen of the primary amino group (-NH2) less nucleophilic. This can slow down the initial attack on the aldehyde's carbonyl carbon.

  • Increased Acidity: It increases the acidity of the amide N-H proton, which can influence the cyclization step.

Practically, this means that compared to the synthesis of an unsubstituted 2,3-dihydro-1H-quinazolin-4-one, this reaction may require slightly more forcing conditions—such as a more active catalyst, higher temperature, or longer reaction time—to achieve a comparable yield.

Section 4: Detailed Experimental Protocols

Protocol 1: Optimized Catalyst-Free Synthesis in Water This protocol is adapted from established green chemistry methods and prioritized for simplicity and environmental safety.[9]

  • Setup: In a round-bottomed flask equipped with a reflux condenser, add 2-amino-5-(trifluoromethyl)benzamide (1 mmol, 1.0 eq).

  • Reagents: Add deionized water (10 mL) followed by aqueous formaldehyde (37% solution, 1.5 mmol, 1.5 eq).

  • Reaction: Heat the mixture to 90°C in a preheated oil bath and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzamide is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold 50% ethanol-water solution (2 x 5 mL). Dry the product under vacuum. The yield is typically excellent.

Protocol 2: Microwave-Assisted Synthesis This protocol leverages microwave energy for rapid and controlled heating, often leading to improved yields and significantly shorter reaction times.[6]

  • Setup: In a 10 mL microwave reaction vial, combine 2-amino-5-(trifluoromethyl)benzamide (1 mmol, 1.0 eq), paraformaldehyde (1.2 mmol, 1.2 eq), and Tin(II) chloride (SnCl2, 0.01 mmol, 1 mol%).

  • Solvent: Add ethanol (3 mL).

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 120°C for 15-20 minutes.

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: Add water to the residue to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, recrystallize from an ethanol/water mixture.

References
  • Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • The green synthesis of 2,3-dihydroquinazolin-4(1H)-ones via direct cyclocondensation reaction under catalyst-free conditions. Taylor & Francis Online.
  • Technical Support Center: Purification of 4(3H)
  • Technical Support Center: Synthesis of Quinazolinone Deriv
  • Synthesis of quinazolinones. Organic Chemistry Portal.
  • Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica.
  • Synthesis of 2,3‐ dihydroquinazolin‐4(1H)
  • Synthesis of 2, 3- Dihydroquinazolin-4(1H)
  • Addressing side reactions in the synthesis of N-substituted quinazolinones. Benchchem.
  • ChemInform Abstract: Synthesis of Quinazolinones from Anthranilamides and Aldehydes via Metal-Free Aerobic Oxidation in DMSO.
  • RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Journal of Population Therapeutics and Clinical Pharmacology.
  • Synthesis of 2,3-dihydroquinazolinones. Organic Chemistry Portal.
  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central.
  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
  • 2,3-Dihydroquinazolin-4(1 H )-one as a privileged scaffold in drug design.

Sources

Technical Support Center: Synthesis of Trifluoromethylated Quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of trifluoromethylated quinazolinones. The trifluoromethyl (-CF3) group is a critical pharmacophore in modern drug design, enhancing metabolic stability, lipophilicity, and bioavailability.[1][2] However, its incorporation into the quinazolinone scaffold presents unique synthetic challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate these complexities effectively.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of trifluoromethylated quinazolinones, offering insights into their root causes and providing actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Low product yield is a frequent challenge, often stemming from suboptimal reaction conditions, reagent choice, or substrate reactivity.

Potential CauseTroubleshooting Steps & Explanation
Inefficient Trifluoromethylation Reagent The choice of the trifluoromethylating agent is paramount. Reagents vary in their reactivity and mechanism (nucleophilic, electrophilic, radical). For instance, Ruppert-Prakash reagent (TMSCF3) is a common nucleophilic source but requires activation with a fluoride source. If yields are low, consider alternative reagents like Togni reagents (electrophilic) or Langlois' reagent (radical), depending on your substrate and desired mechanism. The stability of the CF3 source is also a factor; for example, trifluoroacetic acid (TFA) can serve as an inexpensive and stable CF3 source in the presence of a dehydrating agent like T3P.[3][4]
Poor Substrate Reactivity Electron-withdrawing groups on the anthranilic acid or amine starting materials can decrease their nucleophilicity, hindering the reaction. Conversely, overly electron-rich substrates can lead to side reactions. If substrate reactivity is suspected, consider modifying the reaction temperature or employing a more potent catalyst. For less reactive amines, a higher reaction temperature or a stronger base might be necessary to facilitate the cyclization step.[5]
Incomplete Cyclization The final cyclization to form the quinazolinone ring can be a bottleneck. This is often observed as the accumulation of an intermediate, such as a 2-trifluoroacetamidobenzamide. To drive the reaction to completion, ensure adequate dehydration. Molecular sieves can be added, or azeotropic removal of water with a Dean-Stark apparatus can be employed. The choice of solvent is also critical; high-boiling aprotic solvents like DMSO or DMF can facilitate the high temperatures needed for cyclization.[6]
Side Reactions Undesired side reactions can consume starting materials and reduce the yield of the target compound. A common side reaction is the formation of bis-benzamide derivatives when using aliphatic binucleophiles instead of the desired quinazolinone.[7] Careful control of stoichiometry and reaction temperature can help minimize these side products.
Issue 2: Formation of Significant Side Products

The appearance of unexpected peaks in your analytical data (TLC, LC-MS, NMR) indicates the formation of side products. Identifying and mitigating these is key to a successful synthesis.

Potential Side ProductIdentification & Mitigation
Over-alkylation/arylation at N1 or N3 If the reaction conditions are too harsh or if there are multiple reactive sites on the quinazolinone core, undesired substitution can occur. This is often seen when attempting to introduce substituents at the N3 position. To avoid this, use a milder base and control the reaction temperature carefully. Protecting groups may be necessary for more complex substrates.
Hydrolysis of the Trifluoromethyl Group Under strongly acidic or basic conditions, particularly at elevated temperatures, the -CF3 group can be susceptible to hydrolysis, leading to the corresponding carboxylic acid. It is crucial to maintain pH control and use the mildest effective conditions. If purification involves acidic or basic chromatography, minimize the compound's residence time on the column.
Formation of Isomers In cases where the starting materials have multiple potential reaction sites, a mixture of isomers can be formed. For example, using a substituted anthranilic acid could lead to regioisomers. Careful selection of starting materials and reaction conditions that favor the desired regioselectivity is essential. Purification by preparative HPLC or SFC may be required to separate isomers.[8]
Issue 3: Difficulties in Product Purification

Trifluoromethylated quinazolinones can present purification challenges due to their polarity, solubility, and stability.

Purification ChallengeTroubleshooting Strategy
Co-elution of Impurities in Column Chromatography The polarity of your target compound may be very similar to that of a starting material or a side product, making separation by standard silica gel chromatography difficult. To achieve better separation, try a different solvent system with varying polarity or consider using a different stationary phase like alumina or reverse-phase silica (C18).[8] Gradient elution is often more effective than isocratic elution for resolving closely eluting compounds.
Product Crystallization Fails or Yields an Oil The presence of even small amounts of impurities can inhibit crystallization.[8] If your product fails to crystallize, first ensure its purity by another method (e.g., preparative HPLC). If the compound is pure and still oily, it may have a low melting point. In such cases, try forming a salt or a co-crystal to induce crystallization.[8] Screening a variety of solvents with different polarities for crystallization is also recommended.[8]
Compound Degradation During Purification Some trifluoromethylated quinazolinones can be sensitive to the acidic nature of silica gel or to certain solvents.[8] If you suspect degradation, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent. Alternatively, switch to a less acidic stationary phase like neutral alumina.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of trifluoromethylated quinazolinones.

Q1: What are the most common methods for introducing the trifluoromethyl group into the quinazolinone scaffold?

A1: The introduction of the trifluoromethyl group can be achieved through several strategies. A prevalent method involves the use of trifluoroacetic acid (TFA) or its derivatives as the CF3 source.[3][9] In a one-pot synthesis, an anthranilic acid is condensed with TFA in the presence of a coupling and dehydrating agent like propylphosphonic anhydride (T3P), followed by the addition of an amine to form the 2-trifluoromethylquinazolin-4(3H)-one.[3][4] Another approach is the reaction of a pre-formed 2-amino-N-substituted benzamide with a trifluoromethyl-containing building block.[9] More recent methods utilize visible-light-induced radical cascade trifluoromethylation/cyclization of inactivated alkenes with reagents like CF3Br.[10] Photocatalyst-free methods using reagents like trifluoromethylsulfonyl-pyridinium salt (TFSP) have also been developed.[11][12]

Q2: How does the position of the trifluoromethyl group (e.g., C2 vs. N3) influence the synthetic strategy?

A2: The position of the -CF3 group dictates the synthetic approach. For C2-trifluoromethylated quinazolinones, the most common route involves building the ring from an anthranilamide and a CF3-containing carbonyl equivalent, such as trifluoroacetic acid.[3][7] For N3-trifluoromethylated quinazolinones, the strategy typically involves the synthesis of the quinazolinone core first, followed by trifluoromethylation of the N3 position. This can be challenging due to the potential for reaction at other sites.

Q3: What is the mechanism of the one-pot synthesis of 2-trifluoromethylquinazolin-4(3H)-ones using TFA and T3P?

A3: This reaction proceeds through a sequential cascade. First, the anthranilic acid reacts with trifluoroacetic acid, activated by T3P, to form a mixed anhydride. This is followed by an intramolecular cyclization to form a 2-trifluoromethyl-3,1-benzoxazin-4-one intermediate. The subsequent addition of an amine leads to the opening of the benzoxazinone ring, followed by cyclization and dehydration to yield the final 2-trifluoromethylquinazolin-4(3H)-one.[3]

Q4: Are there any safety considerations I should be aware of when working with trifluoromethylating reagents?

A4: Yes, safety is a primary concern. Many trifluoromethylating reagents are volatile, corrosive, or toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[12] For instance, fluoroform (CF3H) is a gas that requires specialized handling.[13] Some reagents, like trifluoroiodomethane, are alternatives to ozone-depleting substances but still require careful handling.[13] It is essential to consult the Safety Data Sheet (SDS) for each reagent before use and to be aware of any potential incompatibilities or hazardous decomposition products. The thermal stability of reaction mixtures, such as TFA and T3P, should also be considered to ensure safe handling, especially on a larger scale.[3]

Part 3: Experimental Protocols & Visualizations

Protocol 1: One-Pot Synthesis of 2-Trifluoromethyl-3-aryl-4(3H)-quinazolinones

This protocol is adapted from a procedure utilizing trifluoroacetic acid as the CF3 source.[3][4]

Materials:

  • Substituted anthranilic acid (1.0 equiv)

  • Trifluoroacetic acid (TFA) (1.5 equiv)

  • Propylphosphonic anhydride (T3P) (50% solution in ethyl acetate) (2.0 equiv)

  • Substituted aniline (1.2 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a stirred solution of the anthranilic acid in 2-MeTHF, add trifluoroacetic acid.

  • Cool the mixture to 0 °C and slowly add the T3P solution, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Add the substituted aniline and heat the reaction mixture to 60-70 °C for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with 2-MeTHF.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-trifluoromethyl-3-aryl-4(3H)-quinazolinone.

Diagrams

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagent Verify Trifluoromethylating Reagent Activity start->check_reagent check_conditions Analyze Reaction Conditions start->check_conditions check_substrate Evaluate Substrate Reactivity start->check_substrate sub_reagent Consider Alternative CF3 Source (e.g., Togni, Langlois) check_reagent->sub_reagent optimize_temp Optimize Temperature and Reaction Time check_conditions->optimize_temp modify_catalyst Change Catalyst or Base Concentration check_conditions->modify_catalyst end_node Improved Yield sub_reagent->end_node optimize_temp->end_node modify_catalyst->end_node

Caption: A decision tree for troubleshooting low yields.

General Synthetic Scheme

synthesis_scheme cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Anthranilic Acid Anthranilic Acid One-Pot Synthesis One-Pot Synthesis Anthranilic Acid->One-Pot Synthesis Amine Amine Amine->One-Pot Synthesis CF3 Source CF3 Source CF3 Source->One-Pot Synthesis Trifluoromethylated Quinazolinone Trifluoromethylated Quinazolinone One-Pot Synthesis->Trifluoromethylated Quinazolinone

Caption: A simplified overview of the synthetic process.

References

Technical Support Center: Optimizing Solubility of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to ensure you can achieve accurate and reproducible results in your biological assays.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common solubility issues encountered during experimental workflows.

Q1: My this compound won't dissolve in my aqueous assay buffer. What's the fundamental issue and what is my first step?

Answer: The poor aqueous solubility of this compound stems from its molecular structure. The quinazolinone core is a rigid, heterocyclic system, and the trifluoromethyl (-CF3) group significantly increases its lipophilicity (hydrophobicity).[1][2] This structure leads to high crystal lattice energy, making it difficult for polar water molecules to effectively solvate the compound.[1]

Your first step should not be to try and dissolve it directly in an aqueous buffer. Instead, you must first prepare a concentrated stock solution in a water-miscible organic solvent. The industry-standard starting solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][3]

Initial Protocol:

  • Prepare a 10 mM stock solution by dissolving the compound in 100% anhydrous DMSO.

  • Utilize gentle warming (37°C) and vortexing or sonication to aid dissolution.[1][4]

  • Visually inspect the solution against a light source to ensure it is a clear, homogenous solution with no visible particulates.

Q2: I successfully made a 10 mM DMSO stock, but it precipitated immediately when I diluted it into my aqueous assay buffer. What happened and how do I fix it?

Answer: This is a very common and critical issue known as "precipitation upon dilution."[1][5][6] While your compound is soluble in 100% DMSO, this represents a state of kinetic solubility. When you introduce this DMSO stock into an aqueous buffer, the DMSO concentration plummets, and the environment becomes predominantly aqueous. The compound, being highly hydrophobic, is no longer soluble in this new environment and crashes out of solution.[6] This leads to an unknown and variable final concentration, rendering assay results unreliable.[3]

Troubleshooting Strategies:

  • Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of the compound in your assay. The amount of DMSO carried over may be sufficient to keep a lower concentration solubilized.[1]

  • Optimize the Dilution Protocol: Do not simply add the DMSO stock to the buffer. Instead, add the small volume of DMSO stock into the vortex of your rapidly mixing assay buffer.[6] This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.

  • Maintain a Minimum DMSO Concentration: Most cell-based and enzymatic assays can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity or interference.[5][6] Ensure your dilution scheme does not fall far below this range, as the DMSO is crucial for acting as a co-solvent.

Q3: My assay results are highly variable and not dose-dependent. Could this be a solubility problem?

Answer: Absolutely. Inconsistent results are a classic symptom of poor compound solubility.[3] If the compound is precipitating in the assay plate—either immediately or over the incubation time—the actual concentration exposed to the biological target is unknown and inconsistent across wells.[1][3] This can lead to underestimated potency (underestimated activity), a low hit rate in screens, and inaccurate structure-activity relationships (SAR).[3] It's crucial to confirm the compound is fully solubilized at the highest concentration tested in your final assay medium.

Part 2: Step-by-Step Protocols for Solubility Enhancement

If initial troubleshooting fails, a more systematic approach is required. These protocols will help you define a robust solubilization strategy.

Protocol 1: Systematic Co-Solvent & pH Screening

Objective: To empirically determine an optimal solvent system for your compound that is compatible with your assay.

Rationale: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the solution, thereby increasing the solubility of hydrophobic compounds.[7][][9] Additionally, the quinazolinone scaffold contains basic nitrogen atoms, making its solubility potentially pH-dependent.[1][10][11] At a pH below the compound's pKa, these nitrogens can become protonated (ionized), which dramatically increases aqueous solubility.

Materials:

  • This compound

  • Anhydrous DMSO, Dimethylformamide (DMF), Ethanol

  • Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG)

  • Buffers: pH 5.0 (Citrate), pH 7.4 (HEPES or PBS), pH 8.5 (Tris)

  • 96-well clear bottom plate

  • Plate reader capable of measuring light scatter at ~600 nm

Procedure:

  • Prepare Stock Solutions: Create a 10 mM stock solution of the compound in DMSO, DMF, and Ethanol.

  • Prepare Assay Buffers: Prepare your standard assay buffer and additional buffers containing 1%, 2%, and 5% (v/v) of PEG 400 or PG. Also, prepare your standard buffer at the different pH values.

  • Set Up Test Plate: In a 96-well plate, add 198 µL of each test buffer to different wells.

  • Add Compound: Add 2 µL of the 10 mM DMSO stock to each well to achieve a final compound concentration of 100 µM (and a final organic solvent concentration of 1%).

  • Incubate & Observe: Mix the plate and incubate at your assay's temperature (e.g., 37°C) for 1 hour.

  • Analyze:

    • Visual Inspection: Check for any visible precipitate or cloudiness.

    • Turbidimetric Analysis: Read the plate on a plate reader at a wavelength between 500-700 nm. An increase in absorbance/scatter compared to a vehicle-only control indicates precipitation. This provides a quantitative measure of kinetic solubility.[12]

Data Interpretation:

Solvent SystemFinal ConcentrationVisual ResultTurbidity (OD600)Assessment
Control (Buffer + 1% DMSO) 100 µMPrecipitate0.55Insoluble
Buffer + 1% DMSO + 2% PEG 400 100 µMClear0.06Soluble
Buffer (pH 5.0) + 1% DMSO 100 µMClear0.05Soluble
Buffer (pH 8.5) + 1% DMSO 100 µMPrecipitate0.48Insoluble

This table demonstrates how adjusting pH to be more acidic or adding a co-solvent like PEG 400 can successfully solubilize the compound.

Protocol 2: Verifying True Solution vs. Suspension

Objective: To confirm that the compound is truly dissolved and not present as a fine (colloidal) suspension, which can still lead to artifacts.

Rationale: Even if a solution appears clear visually, it may contain non-dissolved, sub-micron particles or aggregates. These aggregates can interfere with assays, particularly those involving optical measurements or membrane interactions. Dynamic Light Scattering (DLS) is a powerful technique to detect such aggregates.

Procedure:

  • Prepare the compound in the "successful" solvent system identified in Protocol 1 at the highest intended assay concentration.

  • Filter the solution through a 0.22 µm syringe filter to remove any dust or extrinsic particles.

  • Analyze the sample using a DLS instrument.

  • Interpretation: A truly dissolved small molecule should not produce a significant DLS signal. The presence of a particle population (e.g., with a diameter >10 nm) indicates the formation of aggregates or a nano-suspension, not a true solution.

Part 3: Advanced Solubility Enhancement & Final Recommendations

Q4: I've tried co-solvents and pH adjustments, but my compound is still not soluble enough for my desired concentration. What are my next options?

Answer: When standard methods are insufficient, more advanced formulation strategies can be employed. One of the most effective is the use of cyclodextrins .

Mechanism of Action: Cyclodextrins are ring-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] The hydrophobic this compound molecule can become encapsulated within this cavity, forming a water-soluble "inclusion complex."[13][15][16] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[13]

Recommended Cyclodextrins for Research:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative with excellent solubilizing capacity, especially for weakly basic compounds.

Experimental Approach:

  • Prepare a phase solubility diagram by adding an excess of your compound to aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0-10% w/v).

  • Equilibrate the samples (e.g., 24-48 hours with shaking).

  • Centrifuge to pellet the excess solid, and quantify the concentration of the dissolved compound in the supernatant by HPLC-UV.

  • A linear increase in compound solubility with increasing cyclodextrin concentration (an AL-type diagram) indicates the formation of a soluble 1:1 complex and is ideal.[14]

Part 4: Diagrams and Workflows

Troubleshooting Workflow

Solubility_Troubleshooting start Start: Compound Precipitation in Aqueous Buffer q1 Is the compound in a 10 mM DMSO stock? start->q1 a1_no Prepare 10 mM stock in anhydrous DMSO. Use warming/sonication. q1->a1_no No a1_yes Yes q1->a1_yes a1_no->q1 q2 Is final DMSO concentration <0.1% or final compound concentration >100 µM? a1_yes->q2 a2_yes Try lowering final compound concentration. Ensure final DMSO is 0.1-0.5%. q2->a2_yes Yes a2_no No, conditions are standard q2->a2_no q3 Perform Systematic Screening (Protocol 1) a2_yes->q3 a2_no->q3 a3_result Identify successful condition: 1. Co-solvent (e.g., PEG 400) 2. pH Adjustment (e.g., pH 5.0) q3->a3_result q4 Still insoluble at desired concentration? a3_result->q4 a4_yes Utilize Advanced Methods: Cyclodextrin Formulation (e.g., HP-β-CD) q4->a4_yes Yes end_node Achieved Soluble Formulation for Assay q4->end_node No a4_yes->end_node

Caption: Troubleshooting workflow for addressing compound precipitation.

Mechanism of Cyclodextrin Solubilization

Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.[Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.[Link]

  • Cyclodextrins as pharmaceutical solubilizers. Ovid.[Link]

  • Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed.[Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.[Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. NIH.[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.[Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery.[Link]

  • Solubilization and stabilization of drugs through cyclodextrin complexation. ResearchGate.[Link]

  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.[Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.[Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. ACS Publications.[Link]

  • STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech.[Link]

  • Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate.[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.[Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. NIH.[Link]

  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? ResearchGate.[Link]

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate.[Link]

  • Compound precipitation in high-concentration DMSO solutions. PubMed.[Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate.[Link]

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PubMed Central.[Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Springer.[Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar.[Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.[Link]

  • 6-(Trifluoromethyl)quinazolin-4(1H)-one. PubChem.[Link]

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central.[Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. PubMed.[Link]

  • 6-methoxy-2-trifluoromethyl-3H-quinazolin-4-one. Chemsrc.[Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing.[Link]

Sources

troubleshooting 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the crystallization of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to guide you through the nuanced process of obtaining high-quality crystals of this important heterocyclic compound.

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive molecules.[1][2][3][4][5] The introduction of a trifluoromethyl group at the 6-position significantly alters the molecule's physicochemical properties, including its lipophilicity and crystal lattice energy, which can present unique challenges during purification by crystallization. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common hurdles you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've dissolved my crude this compound, but no crystals are forming upon cooling. What's wrong?

This is a common issue that typically points to a solution that is not sufficiently supersaturated. For crystallization to occur, the concentration of the solute must exceed its solubility limit at a given temperature.

Core Principles & Causality:

  • Undersaturation: The most likely cause is the use of an excessive volume of solvent.[6] While ensuring complete dissolution at high temperatures is crucial, too much solvent will keep the compound fully dissolved even after cooling.

  • High Solubility: Your compound might be too soluble in the chosen solvent system, even at reduced temperatures.

  • Nucleation Barrier: Crystal formation requires an initial energy barrier to be overcome for the first few molecules to arrange into a stable nucleus. Sometimes, a clean solution in smooth glassware can lack nucleation sites.

Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can promote nucleation.

    • Seeding: If you have a pure crystal from a previous batch, add a single, tiny "seed" crystal to the cooled solution. This provides a perfect template for further crystal growth.

  • Increase Concentration:

    • Controlled Evaporation: Gently warm the solution to evaporate a portion of the solvent. You can do this on a hot plate in a fume hood or using a rotary evaporator. Be careful not to evaporate too much solvent too quickly. Cool the solution again and observe.

    • Anti-solvent Addition: If your compound is soluble in a polar solvent (like ethanol or acetone) but insoluble in a non-polar solvent (like hexane or water), you can use the anti-solvent method.[7] See the detailed protocol below.

Q2: My compound is "oiling out," forming a separate liquid layer instead of solid crystals. How can I resolve this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or its melting point is significantly depressed by impurities. The resulting oil is a supersaturated liquid state of your compound that is reluctant to solidify.

Core Principles & Causality:

  • Rapid Cooling: If a highly concentrated solution is cooled too quickly, the compound may crash out of solution above its melting point.

  • Impurity Effects: Significant impurities can create a eutectic mixture, dramatically lowering the melting point of your compound below the temperature of crystallization.

  • High Concentration: The solution may be too supersaturated, favoring rapid, disordered precipitation over orderly crystal lattice formation.

Troubleshooting Workflow:

G start Oiling Out Occurs reheat Re-heat solution until homogeneous start->reheat add_solvent Add 5-10% more of the primary solvent reheat->add_solvent slow_cool Cool solution SLOWLY (e.g., insulated bath, leave on warm plate) add_solvent->slow_cool check Observe for Crystals slow_cool->check success Collect High-Quality Crystals check->success Yes failure Still Oiling Out? check->failure No failure->reheat Try again with slower cooling reassess Re-evaluate Solvent System or Purify Crude Material failure->reassess Persistent issue

Corrective Actions:

  • Re-dissolve and Dilute: Re-heat the mixture until the oil fully redissolves. Add a small additional amount (5-10% v/v) of the primary ("good") solvent to slightly decrease the saturation level.[6]

  • Slow Down Cooling: This is the most critical step. Allow the flask to cool to room temperature over a longer period. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool gradually.

  • Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to your compound's melting point. Try a lower-boiling point solvent.

  • Pre-Purification: If impurities are suspected, first pass the crude material through a short silica plug with a suitable solvent to remove baseline impurities before attempting crystallization.[8]

Q3: My crystallization was successful, but the yield is very low. How can I improve recovery?

A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.

Core Principles & Causality:

  • Excessive Solvent: As with the failure to crystallize, using too much solvent is a primary cause of low yield, as more material will remain in solution upon cooling.[6]

  • Sub-optimal Solvent Choice: The ideal solvent should exhibit a steep solubility curve: high solubility at high temperatures and very low solubility at low temperatures. If your compound retains significant solubility even at 0 °C, yields will be poor.

  • Premature Filtration: Not allowing sufficient time for the crystallization to complete at a low temperature will result in leaving soluble product behind.

Strategies for Yield Improvement:

  • Optimize Solvent Volume: Carefully determine the minimum amount of hot solvent required to fully dissolve your compound. This ensures maximum supersaturation upon cooling.

  • Maximize Cooling: Once crystals have formed, cool the flask in an ice-water bath (0 °C) or even a dry ice/acetone bath (if the solvent's freezing point allows) for at least 30-60 minutes before filtration to minimize solubility in the mother liquor.

  • Recover a Second Crop: Do not discard the mother liquor. Concentrate it by evaporating a significant portion of the solvent and re-cooling. This will often yield a second, albeit slightly less pure, crop of crystals.

  • Washing Technique: During filtration, wash the collected crystals with a minimal amount of ice-cold crystallization solvent. Using room temperature or warm solvent will dissolve a portion of your product.

Q4: The final product is discolored. Can I fix this without running a full column chromatography?

Yes. Discoloration is usually due to highly polar, colored impurities that can sometimes be removed with a simple treatment.

Solution: Activated Charcoal Treatment

Activated charcoal has a high surface area and can adsorb colored organic impurities.

Protocol:

  • Dissolve the impure, colored crystals in the minimum amount of a suitable hot solvent.

  • Remove the flask from the heat source.

  • Add a very small amount of activated charcoal (a micro-spatula tip is often sufficient). Adding too much will adsorb your product and reduce the yield.

  • Gently swirl the hot solution for a few minutes.

  • Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.

  • Allow the clarified, hot filtrate to cool slowly to form pure, colorless crystals.

Data & Protocols

Table 1: Solvent Selection Guide for Quinazolinone Derivatives

Quinazolinone derivatives generally exhibit poor water solubility.[7][9] Their solubility increases in organic solvents. While specific data for the 6-Trifluoromethyl derivative is scarce, the following table provides a general guide based on related structures.[7][10][11]

Solvent ClassExamplesRole in CrystallizationNotes
Alcohols Ethanol, MethanolPrimary Solvent: Good for single-solvent recrystallization.Often provides a good balance of solubility at high temperatures and insolubility at low temperatures.[12][13]
Ketones AcetonePrimary Solvent: Effective at dissolving many organic compounds.Its high volatility can sometimes lead to rapid, uncontrolled crystal growth on the flask walls.
Esters Ethyl AcetatePrimary/Secondary Solvent: Good for dissolving moderately polar compounds.Can be used in combination with less polar solvents like hexane.[11]
Halogenated Dichloromethane (DCM)Primary Solvent: Excellent solvent, but its low boiling point can be a challenge.Often used to dissolve the compound initially before adding a non-polar anti-solvent like hexane.
Amides N,N-Dimethylformamide (DMF)Primary Solvent (with caution): Very strong solvent, dissolves even poorly soluble compounds.[11]High boiling point can make it difficult to remove and may lead to "oiling out." Use sparingly and often as part of an anti-solvent system.
Ethers Diethyl Ether, THFPrimary/Secondary Solvent: Good solubility for many quinazolinones.Diethyl ether's low boiling point and high flammability require caution. THF is a good alternative.[7][11]
Hydrocarbons Hexane, TolueneAnti-Solvent: Used to induce precipitation from more polar solvents.Rarely used as a primary solvent due to low dissolving power for the quinazolinone core.
Aqueous WaterAnti-Solvent: Quinazolinones are generally insoluble in water.[7][9]Excellent for precipitating the product from a solution in a water-miscible solvent like ethanol or acetone.
Experimental Protocol: Anti-Solvent Crystallization

This method is ideal when no single solvent provides the desired steep solubility curve.

  • Dissolution: Dissolve the crude this compound in the minimum amount of a "good" solvent (e.g., ethanol, acetone, or DCM) at room temperature or with gentle warming.

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (e.g., water or hexane) dropwise to the stirred solution.

  • Observe for Turbidity: Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid. This point of initial precipitation is the saturation point.

  • Re-solubilize: Add a few drops of the "good" solvent back into the solution until it just becomes clear again.

  • Cool and Crystallize: Cover the flask and allow it to stand undisturbed. Slow cooling (first at room temperature, then in an ice bath) will promote the formation of well-defined crystals.

  • Isolate: Collect the crystals by vacuum filtration and wash with a cold mixture of the solvent/anti-solvent.

Crystallization Troubleshooting Logic

// No branch no_crystals [label="NO", shape=plaintext]; troubleshoot_no [label="Problem: Undersaturated", fillcolor="#F1F3F4", fontcolor="#202124"]; action_no1 [label="1. Scratch inner surface\n2. Add seed crystal", fillcolor="#FFFFFF", fontcolor="#202124"]; action_no2 [label="3. Evaporate some solvent\n4. Add anti-solvent", fillcolor="#FFFFFF", fontcolor="#202124"];

// Yes branch yes_crystals [label="YES", shape=plaintext]; check_quality [label="What is the result?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Oiled Out oiled_out [label="Oiled Out", shape=plaintext]; troubleshoot_oil [label="Problem: Cooled too fast\n or high impurity level", fillcolor="#F1F3F4", fontcolor="#202124"]; action_oil [label="1. Re-heat, add more solvent\n2. Cool down very slowly", fillcolor="#FFFFFF", fontcolor="#202124"];

// Fine Powder fine_powder [label="Fine Powder / Low Yield", shape=plaintext]; troubleshoot_powder [label="Problem: Too supersaturated\n or excess solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; action_powder [label="1. Use more solvent initially\n2. Cool slowly\n3. Cool to 0°C before filtering", fillcolor="#FFFFFF", fontcolor="#202124"];

// Good Crystals good_crystals [label="Good Crystals", shape=plaintext]; success [label="Proceed to Filtration\n & Drying", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_crystals; check_crystals -> no_crystals [arrowhead=none]; no_crystals -> troubleshoot_no; troubleshoot_no -> action_no1 -> action_no2;

check_crystals -> yes_crystals [arrowhead=none]; yes_crystals -> check_quality;

check_quality -> oiled_out [arrowhead=none]; oiled_out -> troubleshoot_oil -> action_oil;

check_quality -> fine_powder [arrowhead=none]; fine_powder -> troubleshoot_powder -> action_powder;

check_quality -> good_crystals [arrowhead=none]; good_crystals -> success; } dot Caption: Decision workflow for common crystallization issues.

References

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017). ResearchGate. Retrieved January 5, 2026, from [Link]

  • STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. (n.d.). CIBTech. Retrieved January 5, 2026, from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 859. Available from: [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023). MDPI. Retrieved January 5, 2026, from [Link]

  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023). MDPI. Retrieved January 5, 2026, from [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). Spandidos Publications. Retrieved January 5, 2026, from [Link]

  • An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor. (2020). Frontiers in Chemistry. Retrieved January 5, 2026, from [Link]

  • Recrystallization Issues. (2023). Reddit. Retrieved January 5, 2026, from [Link]

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. (2018). PubMed Central. Retrieved January 5, 2026, from [Link]

  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025). Taylor & Francis Online. Retrieved January 5, 2026, from [Link]

  • Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. (2016). MDPI. Retrieved January 5, 2026, from [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012). PubMed Central. Retrieved January 5, 2026, from [Link]

  • Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. (2021). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • QUINAZOLINONE: PHARMACOPHORE WITH ENDLESS PHARMACOLOGICAL ACTIONS. (2023). Innovative Publication. Retrieved January 5, 2026, from [Link]

  • Chemistry and activity of quinazoline moiety: A systematic review study. (2020). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. (2022). Baghdad Science Journal. Retrieved January 5, 2026, from [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2015). PubMed Central. Retrieved January 5, 2026, from [Link]

Sources

Technical Support Center: Purification of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the quinazolinone scaffold in various biologically active molecules.[1][2][3][4][5] The introduction of a trifluoromethyl group can enhance the pharmacological properties of the molecule.[6] Achieving high purity of this compound is critical for accurate biological evaluation and further drug development processes. This guide provides a comprehensive overview of the most effective purification techniques, including recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC), along with detailed troubleshooting for common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method to purify this compound?

A1: The optimal purification method depends on the scale of your synthesis and the nature of the impurities present.[7]

  • Recrystallization: This is often a good first choice for initial purification to remove baseline impurities, especially for solid compounds. It is simple and cost-effective.[7][8]

  • Column Chromatography: This technique is highly effective for separating compounds with different polarities and is a versatile tool for purifying quinazolinone derivatives.[7]

  • Preparative HPLC: For achieving very high purity (>99%) or for separating closely related structural analogues, preparative HPLC is the preferred method.[7]

Q2: What are the common impurities I might encounter in my crude this compound sample?

A2: Common impurities often originate from unreacted starting materials, such as anthranilic acid derivatives, or by-products from the cyclization reaction.[7][8] Incomplete cyclization can lead to the presence of acyclic intermediates.[8] Analytical techniques like Thin Layer Chromatography (TLC), HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential for identifying these impurities.[7]

Q3: My purified product still shows impurities by TLC or HPLC. What should I do?

A3: If minor impurities persist after the initial purification, a secondary purification step using a different technique is recommended.[7] For example, if you initially used column chromatography, subsequent recrystallization can significantly enhance purity.[7] Alternatively, repeating the column chromatography with a shallower solvent gradient can improve the separation of closely eluting impurities.[7]

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a specific solvent at varying temperatures.[7]

Troubleshooting Common Recrystallization Issues:

Problem Potential Cause(s) Solution(s)
Compound does not crystallize upon cooling. - Too much solvent was used.- The chosen solvent is unsuitable.- Reheat the solution to evaporate some solvent and then cool again.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath to further decrease solubility.[7]
An oily product forms instead of crystals. - The compound's melting point is lower than the boiling point of the solvent.- The presence of impurities is inhibiting crystal lattice formation.- Use a lower-boiling point solvent.- Try a different solvent or a solvent mixture.- Further purify the crude material by column chromatography to remove impurities before recrystallization.[9]
Low yield of recrystallized product. - The compound has high solubility in the cold solvent.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent for dissolution.- Choose a different solvent or solvent mixture where the compound is less soluble at low temperatures.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization.[7]
Colored impurities remain in the final product. - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the desired product.

Experimental Protocol: Recrystallization

  • Solvent Selection: Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures like ethanol/water) to find an ideal solvent that dissolves the compound completely at its boiling point but sparingly at room temperature.[7]

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[7]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[7]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.[7]

Workflow for Recrystallization

G start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Product dry->end G start Crude Product tlc TLC Analysis for Solvent System start->tlc pack Pack Column with Silica Gel tlc->pack load Load Sample pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Solvent Evaporation combine->evaporate end Pure Product evaporate->end G start Crude Product analytical_hplc Analytical HPLC Method Development start->analytical_hplc scale_up Scale-Up to Preparative HPLC analytical_hplc->scale_up sample_prep Sample Preparation (Dissolve & Filter) scale_up->sample_prep injection Injection & Fraction Collection sample_prep->injection purity_check Purity Analysis of Fractions (Analytical HPLC) injection->purity_check combine Combine Pure Fractions purity_check->combine solvent_removal Solvent Removal (Lyophilization/Rotovap) combine->solvent_removal end High Purity Product solvent_removal->end

Sources

Technical Support Center: Overcoming Poor Reactivity in Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinazolinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with poor reactivity in their synthetic routes. Here, we move beyond simple protocols to explore the underlying causes of common issues and provide robust, field-proven solutions. Our approach is grounded in mechanistic understanding to empower you to not only solve immediate problems but also to proactively optimize your future syntheses.

Troubleshooting Guide: Diagnosis and Solutions for Poor Reactivity

This section directly addresses specific experimental issues in a question-and-answer format. We diagnose the problem, explain the potential causes, and provide actionable solutions with detailed protocols.

Issue 1: Low or No Product Formation Despite Extended Reaction Times

Q1: I'm running a classic Niementowski reaction with anthranilic acid and formamide, but even after prolonged heating, TLC analysis shows mostly starting material. What's going wrong?

A1: This is a frequent challenge, often stemming from suboptimal reaction conditions or inherent limitations of the starting materials. Let's break down the likely culprits and how to address them.

Causality: The Niementowski reaction, while classic, often requires high temperatures (130-160°C) to drive the condensation and cyclization.[1] Insufficient heat can lead to a stalled reaction. Furthermore, at elevated temperatures, a competing side reaction, the decarboxylation of anthranilic acid to form aniline, can become significant, consuming your starting material without forming the desired product.[1]

Solutions & Experimental Protocols:

  • Temperature Optimization: Carefully control and optimize your reaction temperature. Using a high-boiling point, inert solvent can help maintain a stable and consistent temperature.[1]

    • Protocol 1: Temperature Screening: Set up small-scale parallel reactions at various temperatures (e.g., 130°C, 145°C, 160°C). Monitor the reactions by TLC at regular intervals to identify the optimal temperature that balances reaction rate with minimal byproduct formation.[2]

  • Stoichiometry Adjustment: An excess of formamide is often used to push the equilibrium towards the product.[1]

    • Protocol 2: Stoichiometry Optimization: While keeping the amount of anthranilic acid constant, vary the equivalents of formamide (e.g., 5 eq., 10 eq., 15 eq.). Analyze the crude reaction mixtures to determine the ratio that provides the highest yield.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction and often leads to higher yields in shorter reaction times compared to conventional heating.[3][4]

    • Protocol 3: Microwave-Assisted Niementowski Reaction: In a microwave-safe vessel, combine anthranilic acid and acetic anhydride. Irradiate the neat mixture, optimizing the time and power to maximize the formation of the intermediate benzoxazinone.[5] Subsequently, add the amine source to complete the synthesis.

Issue 2: My Reaction Stalls at an Intermediate Stage

Q2: I'm attempting a two-step synthesis via a benzoxazinone intermediate. I can isolate the benzoxazinone, but the subsequent reaction with an amine to form the quinazolinone is sluggish and gives low yields. Why is this happening?

A2: The reactivity of the benzoxazinone intermediate and the nucleophilicity of the amine are critical factors in this step. Several issues could be at play.

Causality: The formation of the quinazolinone from the benzoxazinone is a nucleophilic acyl substitution followed by cyclization. If the amine is a weak nucleophile (e.g., sterically hindered or with electron-withdrawing groups), the initial attack on the carbonyl of the benzoxazinone will be slow. Additionally, the reaction conditions may not be optimal to facilitate the subsequent ring-closing step.

Solutions & Experimental Protocols:

  • Catalyst Introduction: The addition of a catalyst can facilitate the reaction.

    • Lewis Acids: Lewis acids like BF₃-Et₂O can activate the carbonyl group of the benzoxazinone, making it more susceptible to nucleophilic attack.[6]

    • Brønsted Acids: A catalytic amount of a Brønsted acid like p-toluenesulfonic acid can protonate the carbonyl, increasing its electrophilicity.[7]

  • Solvent Effects: The choice of solvent is crucial. Polar aprotic solvents like DMSO or DMF can enhance the solubility of reactants and stabilize charged intermediates, often accelerating the reaction.[8] In some cases, polar protic solvents like ethanol can also be effective.[2]

    • Protocol 4: Solvent Screening: Conduct small-scale reactions in a variety of solvents (e.g., toluene, DMF, DMSO, ethanol) to identify the optimal medium for your specific substrates.[2]

  • Enhanced Reaction Conditions:

    • Higher Temperatures: As with the Niementowski reaction, increasing the temperature can overcome the activation energy barrier.

    • Microwave Irradiation: This technique can be particularly effective for the second step as well, often driving sluggish reactions to completion.[4]

Issue 3: I'm observing significant byproduct formation, leading to low yields and difficult purification.

Q3: My crude reaction mixture shows multiple spots on TLC, and isolating the desired quinazolinone is proving to be a major challenge. What are these byproducts, and how can I minimize their formation?

A3: Byproduct formation is a common hurdle, often arising from the reactivity of the starting materials under the reaction conditions.

Causality: As mentioned, decarboxylation of anthranilic acid is a primary side reaction at high temperatures.[1] Another common impurity is the N-formylanthranilic acid intermediate, which will be present if the cyclization is incomplete.[1] Depending on the specific route, other side reactions can also occur. For instance, in some syntheses, the use of non-polar solvents can favor the formation of benzimidazole byproducts.[8]

Solutions & Experimental Protocols:

  • Control of Reaction Conditions:

    • Temperature Management: Precise temperature control is key to minimizing temperature-dependent side reactions like decarboxylation.[1]

    • Solvent Choice: Switching to a more polar solvent can sometimes shift the reaction pathway away from undesired byproducts.[8]

  • Alternative Synthetic Routes: If a particular route consistently produces intractable mixtures, consider an alternative strategy. A wide array of methods for quinazolinone synthesis exists, including metal-catalyzed cross-coupling reactions and multi-component reactions, which can offer higher selectivity.[3][9]

    • Copper-Catalyzed Synthesis: Copper catalysts are frequently used for the synthesis of quinazolines and quinazolinones from various starting materials, often under milder conditions than traditional methods.[9][10]

    • Palladium-Catalyzed Reactions: Palladium catalysts are also effective, particularly for direct arylation reactions to introduce substituents onto the quinazolinone core.[3]

  • Purification Strategies:

    • Acid-Base Extraction: Quinazolinones are basic and can be protonated. Dissolving the crude product in an organic solvent and extracting with a dilute acid (e.g., 1M HCl) will move the desired product to the aqueous layer as its salt. After separating the layers, basifying the aqueous layer will precipitate the purified quinazolinone.[5]

    • Chromatography: Column chromatography on silica gel is a standard purification technique. For highly polar compounds, reverse-phase chromatography may be necessary.[5]

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be a highly effective method for purification.[5]

Frequently Asked Questions (FAQs)

Q: What are the most common starting materials for quinazolinone synthesis?

A: The most prevalent starting material is anthranilic acid or its derivatives.[11] Other common precursors include 2-aminobenzamides, 2-aminobenzonitriles, and isatoic anhydride.[2][7][12] The choice of starting material often depends on the desired substitution pattern on the quinazolinone ring.

Q: How does the electronic nature of substituents on the starting materials affect reactivity?

A: The electronic properties of substituents can have a profound impact. Electron-donating groups on the anthranilic acid ring generally increase the nucleophilicity of the amino group, potentially accelerating the initial condensation step. Conversely, electron-withdrawing groups can decrease reactivity. The effect on other starting materials will depend on the specific reaction mechanism.

Q: Are there any metal-free catalytic systems for quinazolinone synthesis?

A: Yes, several metal-free approaches have been developed. These often utilize organocatalysts or iodine-based catalysts.[10][12][13] For example, iodine can catalyze the oxidative C-H amination of tertiary amines to form quinazolinones. Phosphoric acid has also been used to catalyze the cyclocondensation of β-ketoesters with o-aminobenzamides.[9]

Q: Can computational chemistry aid in troubleshooting these reactions?

A: Absolutely. Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. This can provide valuable insights into why a particular reaction is failing and help in the rational design of more efficient synthetic routes.

Data Presentation

Table 1: Optimization of Catalytic Conditions for a Representative Quinazolinone Synthesis
EntryCatalyst (mol%)BaseSolventYield (%)
1CuI (10)DBUDMSO85
2CuBr (10)DBUDMSO78
3Cu(OAc)₂ (10)DBUDMSO65
4CuI (10)K₂CO₃DMSO52
5CuI (10)DBUDMF75
6CuI (10)DBUToluene20

Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol), catalyst (10 mol%), and base (0.11 mmol) in the solvent (2 mL) were stirred at room temperature for 12 h. Isolated yields are reported. This data is illustrative and based on a representative copper-catalyzed synthesis.[5]

Visualizations

Diagram 1: General Troubleshooting Workflow for Poor Reactivity

G start Low Yield or Incomplete Reaction check_purity Verify Purity of Starting Materials start->check_purity check_purity->start If impure, purify & restart optimize_temp Optimize Reaction Temperature check_purity->optimize_temp If pure optimize_conc Optimize Reagent Concentration optimize_temp->optimize_conc purify Purify Product optimize_temp->purify If yield improves change_solvent Screen Different Solvents optimize_conc->change_solvent optimize_conc->purify If yield improves add_catalyst Introduce Catalyst (Lewis/Brønsted Acid) change_solvent->add_catalyst change_solvent->purify If yield improves alt_route Consider Alternative Synthetic Route add_catalyst->alt_route If still poor yield add_catalyst->purify If yield improves alt_route->purify

Caption: A decision-making workflow for troubleshooting poor reactivity in quinazolinone synthesis.

Diagram 2: Key Reaction Parameters and Their Interdependencies

G sub Substrate - Electronic Effects - Steric Hindrance solv Solvent - Polarity - Boiling Point - Solubility sub->solv yield Reaction Outcome (Yield & Purity) sub->yield reag Reagents - Stoichiometry - Purity reag->solv reag->yield solv->yield temp Temperature - Reaction Rate - Side Reactions temp->solv cat Catalyst - Type (Metal, Organo) - Loading temp->cat temp->yield cat->solv cat->yield

Caption: Interplay of key experimental parameters influencing the outcome of quinazolinone synthesis.

References

  • RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025). Universal Journal of Pharmaceutical Research. [Link]

  • A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. (2019). Journal of Science and Its Applications. [Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). ACG Publications. [Link]

  • A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. (2017). Science & its applications. [Link]

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (2022). Molecules. [Link]

  • Optimization of solid phase synthesis of quinazolin-4-ones. (2011). Der Pharma Chemica. [Link]

  • Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a. (2025). European Journal of Organic Chemistry. [Link]

  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. (2019). ACS Omega. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry. [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2022). Molecules. [Link]

  • Optimization of Synthesis Process of 4-Methylquinazoline. (2017). International Research Journal of Pure and Applied Chemistry. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). Molecules. [Link]

  • The mechanism for the synthesis of quinazolinones 90. (n.d.). ResearchGate. [Link]

  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. [Link]

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (2022). Frontiers in Chemistry. [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (2019). Organic Letters. [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2022). ResearchGate. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). Pharmaceuticals. [Link]

  • Rhodium-Catalyzed [3 + 2] Annulation of 2-Benzylquinazolinones with Ketones for the Synthesis of Diversely Functionalized Pyrrolo[2,1-b]quinazolinones. (2026). Organic Letters. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2013). Chemistry Central Journal. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012). Iranian Journal of Pharmaceutical Research. [Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (2023). Generis Publishing. [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (2021). Journal of the Serbian Chemical Society. [Link]

  • Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. (2025). The Journal of Organic Chemistry. [Link]

  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. (2014). International Journal of Organic Chemistry. [Link]

  • Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Navigating the Stability of Trifluoromethylated Compounds in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with trifluoromethylated compounds. The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3][4] However, the very properties that make the CF₃ group so valuable can also present unique stability challenges in solution. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific stability issues you may encounter during your work with trifluoromethylated compounds. Each problem is presented in a question-and-answer format, delving into the root causes and offering step-by-step solutions.

Issue 1: Unexpected Degradation of My Compound in Solution

Question: I'm observing unexpected degradation of my trifluoromethylated compound, evidenced by the appearance of new peaks in my HPLC analysis. What could be the cause, and how can I fix it?

Answer:

Unexpected degradation is a common concern. While the trifluoromethyl group is generally robust due to the strength of the carbon-fluorine bond, it's not entirely inert.[5][6] The stability of your compound is influenced by a combination of factors, including the solution's pH, the solvent system, temperature, and light exposure.

Possible Causes and Solutions:

  • Hydrolysis of the Trifluoromethyl Group: Under certain conditions, particularly at an alkaline pH, the CF₃ group can undergo hydrolysis to form a carboxylic acid (-COOH).[7] This is a known degradation pathway for some trifluoromethylated compounds, including certain trifluoromethylphenols.[8]

    • Solution:

      • pH Control: Carefully control the pH of your solution. If possible, maintain a neutral or slightly acidic pH. Avoid strongly basic conditions unless your experimental design requires them.

      • Buffer Selection: Choose a buffer system that is compatible with your compound and maintains the desired pH throughout your experiment.

  • Degradation of Other Functional Groups: Often, the instability of a molecule doesn't stem from the CF₃ group itself but from other, more labile functional groups present in the structure, such as esters or amides.[7]

    • Solution:

      • Structural Analysis: Carefully examine the structure of your compound to identify any potentially unstable functional groups.

      • Forced Degradation Studies: Conduct forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress conditions.[7] This will help you pinpoint the specific conditions under which your compound degrades and identify the vulnerable parts of the molecule.

  • Solvent-Mediated Degradation: The solvent system can directly impact the stability of your compound. Some solvents can promote degradation or react with your compound over time.

    • Solution:

      • Solvent Selection: Choose a high-purity, appropriate solvent for your compound. If using co-solvents like acetonitrile, methanol, or DMSO for solubility enhancement, be aware that they can influence the degradation pathway.[7]

      • Solvent Purity: Ensure your solvents are free from impurities, such as peroxides in ethers, which can initiate degradation.

Experimental Workflow for Investigating Degradation:

Caption: A workflow for systematic investigation of compound degradation.

Issue 2: Poor Solubility of My Trifluoromethylated Compound is Complicating Stability Studies

Question: My trifluoromethylated compound has poor aqueous solubility, making it difficult to prepare solutions for stability testing. How can I address this?

Answer:

Poor aqueous solubility is a frequent challenge, as the lipophilic nature of the CF₃ group can reduce a compound's solubility in water.[4]

Solutions:

  • Use of Co-solvents: For hydrolytic degradation studies, using water-miscible organic co-solvents is a common and effective strategy.[7]

    • Recommended Co-solvents: Acetonitrile, methanol, and dimethyl sulfoxide (DMSO) are frequently used.[7]

    • Important Consideration: Be mindful that the co-solvent itself could potentially influence the degradation pathway.[7] It is advisable to run a control experiment with the co-solvent alone to assess its stability under your experimental conditions.

  • pH Adjustment: The solubility of ionizable compounds can often be improved by adjusting the pH of the solution.

    • Acidic Compounds: For compounds with acidic functional groups, increasing the pH (making the solution more basic) will deprotonate the acidic group, forming a more soluble salt.

    • Basic Compounds: For compounds with basic functional groups, decreasing the pH (making the solution more acidic) will protonate the basic group, leading to the formation of a more soluble salt.

  • Use of Surfactants or Cyclodextrins: In some cases, the addition of a small amount of a non-ionic surfactant or a cyclodextrin can help to solubilize hydrophobic compounds in aqueous media.

Data Summary: Common Co-solvents for Solubility Enhancement

Co-solventPropertiesConsiderations
Acetonitrile Water-miscible, relatively inertCan influence degradation pathways in some cases.
Methanol Water-miscible, proticCan participate in solvolysis reactions with certain functional groups.
DMSO Highly polar, aprotic, excellent solubilizing powerCan be difficult to remove and may interfere with some analytical techniques.
Issue 3: Inconsistent Results in Metabolic Stability Assays

Question: I'm getting variable results in my in vitro metabolic stability assays with a trifluoromethylated drug candidate. What could be causing this inconsistency?

Answer:

The introduction of a trifluoromethyl group is a key strategy to enhance metabolic stability by blocking sites of oxidative metabolism.[1] However, inconsistencies in assay results can still arise.

Possible Causes and Solutions:

  • Pre-incubation Instability: Your compound may be degrading in the assay buffer before the metabolic enzymes are introduced.

    • Solution:

      • Assess Buffer Stability: Perform a control experiment where you incubate your compound in the assay buffer without the liver microsomes or hepatocytes. Analyze samples over time to check for any non-enzymatic degradation.

      • Adjust Buffer Conditions: If buffer instability is observed, consider adjusting the pH or using a different buffer system.

  • Solvent Effects on Enzyme Activity: The solvent used to dissolve your compound (e.g., DMSO, methanol) can inhibit the activity of metabolic enzymes like Cytochrome P450s if the final concentration in the incubation is too high.

    • Solution:

      • Minimize Final Solvent Concentration: Typically, the final concentration of the organic solvent in the incubation should be kept below 1%, and ideally below 0.5%.

      • Solvent Compatibility Check: If you suspect solvent-related issues, run a control with a known substrate for the enzyme system in the presence of the same final solvent concentration to check for inhibition.

  • Non-specific Binding: Highly lipophilic trifluoromethylated compounds can bind non-specifically to the walls of plasticware (e.g., microplates, tubes), leading to an apparent loss of the compound that is not due to metabolism.

    • Solution:

      • Use Low-Binding Plates: Utilize polypropylene plates specifically designed for low non-specific binding.

      • Include Control Incubations: Run control incubations without the NADPH-regenerating system (for microsomal assays) or in heat-inactivated microsomes. The loss of compound in these controls can be attributed to factors like non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for trifluoromethylated compounds in solution?

A1: The optimal storage conditions depend on the specific compound and solvent. However, some general guidelines apply:

  • Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is often sufficient. For long-term storage, freezing at -20°C or -80°C is recommended to minimize degradation.[9][10]

  • Light: Many organic compounds are sensitive to light.[9] It is best practice to store solutions in amber vials or in the dark to prevent photodegradation.[7][9]

  • Atmosphere: For compounds that are sensitive to oxidation, it is beneficial to store them under an inert atmosphere, such as nitrogen or argon.[9]

Q2: How does the position of the CF₃ group on an aromatic ring affect its stability?

A2: The electronic environment of the CF₃ group, influenced by its position on an aromatic ring and the presence of other substituents, can significantly impact its stability. For example, studies on trifluoromethylphenols have shown that the position of the hydroxyl group relative to the trifluoromethyl group affects the rate of hydrolytic defluorination.[8] Electron-withdrawing groups can sometimes stabilize the molecule, while electron-donating groups might facilitate certain degradation pathways.

Q3: Are there any specific analytical methods recommended for monitoring the stability of trifluoromethylated compounds?

A3:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common technique for assessing the purity and stability of trifluoromethylated compounds.[11][12] A stability-indicating HPLC method should be developed that can separate the parent compound from all potential degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the structures of unknown degradation products.[7] This information is crucial for understanding the degradation pathway.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR can be a powerful tool for monitoring the fate of the trifluoromethyl group directly and can be used for quantitative analysis.[13]

Q4: Can the trifluoromethyl group itself be metabolized?

A4: While the CF₃ group is designed to be metabolically stable, some instances of in vivo defluorination have been reported, although this is generally a minor metabolic pathway. The primary advantage of the CF₃ group is its resistance to oxidative metabolism, particularly by cytochrome P450 enzymes.[1][5]

Degradation Pathway of a Trifluoromethyl Group under Basic Conditions:

G Compound Ar-CF₃ Intermediate1 Ar-CF₂(OH) Compound->Intermediate1 Hydrolysis Intermediate2 Ar-C(OH)₂F Intermediate1->Intermediate2 Further Hydrolysis Product Ar-COOH (Carboxylic Acid) Intermediate2->Product Elimination of HF OH_minus OH⁻ OH_minus->Compound

Caption: Simplified hydrolysis pathway of an aryl trifluoromethyl group.

References

  • A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group - Benchchem.
  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances.
  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
  • Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society - ACS Publications.
  • Proposed reaction mechanism of the hydrolysis of the trifluoromethyl... ResearchGate.
  • The Significance of Trifluoromethylated Compounds in Pharmaceutical Development.
  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. PMC.
  • Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Benchchem.
  • Design and biological activity of trifluoromethyl containing drugs. Wechem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis.
  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts (RSC Publishing).
  • How to store fluorinated pharmaceutical intermediates properly?. Blog.
  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC - NIH.
  • Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati.
  • Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Turkish Journal of Pharmaceutical Sciences.
  • Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics.

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one. This valuable heterocyclic scaffold is a key intermediate in the development of various pharmacologically active molecules.[1][2] This document provides field-proven insights, detailed protocols, and robust troubleshooting strategies to navigate the challenges associated with its synthesis, particularly during scale-up operations.

The synthesis, while conceptually straightforward, presents unique challenges related to starting material purity, reaction control, product stability, and purification. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the aromatic ring, and the dihydro-aminal structure is susceptible to over-oxidation if not handled correctly.[3][4] This guide is structured to address these issues proactively, ensuring a reproducible and scalable process.

Section 1: Recommended Synthetic Pathway

The most reliable and scalable synthesis of this compound proceeds via a two-step sequence starting from the commercially available 2-amino-5-(trifluoromethyl)benzoic acid.

  • Amidation: Conversion of the starting benzoic acid to the corresponding 2-amino-5-(trifluoromethyl)benzamide. This step is critical as the quality of the benzamide directly impacts the final cyclization.

  • Cyclocondensation: Reaction of the intermediate benzamide with a formaldehyde source to form the desired 2,3-dihydro-1H-quinazolin-4-one ring system.[2]

Caption: Recommended two-step synthetic workflow.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering probable causes and actionable solutions.

Problem ID Issue Probable Cause(s) Recommended Solution(s)
P1 Low Yield in Cyclocondensation 1. Incomplete reaction due to insufficient heating or catalyst activity.2. Degradation of starting material or product.3. Sub-optimal stoichiometry of the formaldehyde source.1. Optimize Temperature & Catalyst: Increase reaction temperature in 5-10°C increments. Screen alternative acid catalysts (e.g., HCl, H2SO4).2. Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent oxidative degradation.3. Formaldehyde Source: Paraformaldehyde is often used. Ensure it is fully depolymerized. Consider using an aqueous formaldehyde solution, adjusting for water content.
P2 Formation of Oxidized Impurity The dihydro-aminal product is susceptible to dehydrogenation, forming the fully aromatic 6-trifluoromethyl-quinazolin-4(3H)-one. This is often caused by exposure to air at high temperatures.[2]1. Strict Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the reaction and work-up.2. Lower Reaction Temperature: Explore if the reaction can proceed at a lower temperature for a longer duration.3. Avoid Oxidizing Agents: Ensure all reagents and solvents are free from peroxides or other oxidizing contaminants.
P3 Product Fails to Crystallize 1. Presence of impurities (e.g., unreacted starting material, oxidized byproduct) inhibiting crystal lattice formation.2. The product may be an oil at the current level of purity.3. Inappropriate crystallization solvent.1. Improve Purity: First, attempt to purify a small sample by flash column chromatography to obtain a seed crystal.[5]2. Solvent Screening: Test a range of solvents and solvent mixtures (e.g., Ethanol/Water, Isopropanol, Ethyl Acetate/Heptane).3. Trituration: Vigorously stir the oil in a non-polar solvent (e.g., heptane, diethyl ether) to induce solidification.
P4 Inconsistent Results on Scale-Up 1. Inefficient heat transfer in larger reactors leading to localized overheating or "hot spots."[6]2. Poor mixing resulting in non-homogeneous reaction mixture.3. Changes in reagent addition rates or times.1. Temperature Monitoring: Use a calibrated internal temperature probe. For exothermic steps, ensure the cooling system is adequate and consider controlled, portion-wise addition of reagents.[6]2. Mixing Study: Ensure the impeller design and speed are sufficient for the vessel geometry and batch volume.3. Process Control: Adhere strictly to a defined process description with controlled addition rates and reaction times.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best method to synthesize the required 2-amino-5-(trifluoromethyl)benzamide intermediate?

A: The most direct method is to activate the carboxylic acid of 2-amino-5-(trifluoromethyl)benzoic acid and then react it with an ammonia source. A common lab-scale procedure involves converting the acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by careful addition to a cooled solution of ammonium hydroxide. For scale-up, using a coupling agent like carbonyldiimidazole (CDI) can be a safer alternative to thionyl chloride.

Q2: Can I use a different aldehyde than formaldehyde for the cyclocondensation?

A: Yes, this reaction is broadly applicable. The condensation of anthranilamides with various aldehydes is a standard method for producing 2-substituted-2,3-dihydroquinazolin-4(1H)-ones.[7][8] Using a different aldehyde (e.g., benzaldehyde, acetaldehyde) will result in the corresponding substituent at the 2-position of the quinazolinone ring.

Q3: How do I monitor the progress of the cyclocondensation reaction?

A: The most common methods are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • TLC: A simple and rapid method. Use a suitable mobile phase (e.g., 50% Ethyl Acetate in Heptane) to resolve the starting benzamide, the dihydro-quinazolinone product, and the potential oxidized byproduct.

  • HPLC: Provides more quantitative data on conversion and impurity levels. A reverse-phase C18 column with a water/acetonitrile gradient is typically effective.

Q4: The final product appears to be unstable during storage. What are the best practices?

A: The dihydro-aminal functional group can be sensitive to both air and acid. The primary degradation pathway is oxidation to the more stable aromatic quinazolinone. For long-term storage, it is recommended to keep the material in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and protected from light in a cool, dry place.

Section 4: Scale-Up and Process Optimization

G cluster_0 Reaction Parameters cluster_1 Material & Purification cluster_2 Outcome start Problem Identified (e.g., Low Yield, High Impurity) temp Temperature Control (Internal vs. Jacket Temp) start->temp Heat Transfer Issue? mixing Mixing Efficiency (Impeller Speed/Design) start->mixing Homogeneity Issue? addition Reagent Addition Rate (Control Exotherm) start->addition raw_mat Raw Material Quality (Purity Check) start->raw_mat Starting Material Issue? solution Optimized & Scalable Process temp->solution mixing->solution addition->solution conc Reaction Concentration (Solvent Volume) conc->solution raw_mat->solution workup Work-up Procedure (Quench, Extraction) workup->solution iso Isolation/Purification (Crystallization vs. Chromatography) iso->solution

Caption: Decision workflow for troubleshooting scale-up issues.

Q: My reaction profile changed dramatically upon scaling from 10g to 1kg. What should I investigate first?

A: The first parameters to investigate are those that do not scale linearly: heat and mass transfer.[6]

  • Heat Transfer: A 1kg reaction has a much lower surface-area-to-volume ratio than a 10g reaction. Heat generated in the center of the reactor cannot dissipate as quickly, leading to a higher internal temperature than what is measured on the reactor jacket. This can accelerate side reactions. Always monitor the internal batch temperature.

  • Mass Transfer (Mixing): Inadequate mixing can lead to localized areas of high reagent concentration, which can also promote impurity formation. Ensure your mixing is sufficient to keep all solids suspended and the batch homogeneous.

Q: Is column chromatography a viable purification method at the kilogram scale?

A: While technically possible, large-scale chromatography is expensive, time-consuming, and generates significant solvent waste. It should be considered a last resort. The primary goal for scale-up should be to develop a robust crystallization procedure. This involves optimizing the reaction to minimize impurities that inhibit crystallization and performing a thorough solvent screen to find conditions that provide good yield and high purity.[5]

Appendix: Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-(trifluoromethyl)benzamide

  • Disclaimer: This protocol should only be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE).

  • To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 2-amino-5-(trifluoromethyl)benzoic acid (1.0 eq).

  • Add anhydrous Dichloromethane (DCM, approx. 10 mL per gram of acid).

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40°C) for 2-3 hours. Monitor the conversion of the acid by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and DCM.

  • In a separate flask, prepare a cooled (0°C) solution of concentrated ammonium hydroxide (approx. 10 eq) in water.

  • Slowly add the crude acid chloride residue to the ammonium hydroxide solution with vigorous stirring, ensuring the temperature remains below 15°C.

  • A precipitate will form. Stir the resulting slurry at 0°C for 1 hour.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the solid under vacuum at 50°C to afford 2-amino-5-(trifluoromethyl)benzamide as a solid. Characterize by ¹H NMR, ¹³C NMR, and MS.

Protocol 2: Synthesis of this compound

  • Disclaimer: This protocol should only be performed by trained chemists in a suitable laboratory setting with appropriate PPE.

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 2-amino-5-(trifluoromethyl)benzamide (1.0 eq), paraformaldehyde (1.5 eq), and p-toluenesulfonic acid monohydrate (0.1 eq).

  • Add ethanol or a suitable solvent (approx. 15 mL per gram of benzamide).

  • Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting benzamide is consumed.[9]

  • Once complete, cool the reaction mixture to room temperature. The product may begin to crystallize.

  • If necessary, reduce the solvent volume by approximately half under reduced pressure to promote crystallization.

  • Cool the slurry to 0-5°C and hold for 1 hour.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol.

  • Dry the product under vacuum at 50°C.

  • Characterize by ¹H NMR, ¹³C NMR, MS, and melting point to confirm structure and purity.

References

  • ResearchGate. (n.d.). Strategies for the preparation of quinazolinones by formamide.
  • Taylor & Francis Online. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).
  • ResearchGate. (n.d.). Synthesis of quinazolinones from reaction of formamide with anthranilic acids.
  • PMC - PubMed Central. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters.
  • BenchChem. (2025). Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one.
  • BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of Quinazoline Derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • ACS Publications. (2025). One-Pot Synthesis of Quinazoline-4(3H)
  • ResearchGate. (2025). (PDF) Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.
  • SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. (n.d.).
  • ResearchGate. (n.d.). Methods for quinazolinone synthesis.
  • ResearchGate. (2025). TMSOTf‐Promoted Synthesis of Quinazolin‐4(3H)‐one Utilizing DMSO as a Carbon Source.
  • ACS Publications. (2018). One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source. The Journal of Organic Chemistry.
  • ChemWhat. (n.d.). 2-AMINO-5-TRIFLUOROMETHYL-BENZOIC ACID CAS#: 83265-53-6. Retrieved from [Link]

  • PMC. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (2018). One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source. Retrieved from [Link]

  • ResearchGate. (n.d.). General routes of synthesis of quinazolin-4(3H)-one.
  • MDPI. (n.d.). A Trifluoromethyl Quinazoline Compound Regulates the Epithelial–Mesenchymal Transition of Prostatic Hyperplasia Cells by Inhibiting the Secretion of TGF-β1 in Stromal Cells. Retrieved from [Link]

  • PubMed Central. (n.d.). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Retrieved from [Link]

  • PMC - PubMed Central. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

  • PubMed. (2018). Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • RSC Publishing. (n.d.). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Retrieved from [Link]

  • Frontiers. (n.d.). An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis and characterization of 2‐trifluoromethyl‐4( 3 H )‐quinazolinone derivatives with various 3‐substituents.
  • NIH. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Retrieved from [Link]

  • ACS Publications. (n.d.). Organic Letters Ahead of Print. Retrieved from [Link]

Sources

Validation & Comparative

comparing the efficacy of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one to other inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of inhibitors targeting the kynurenine pathway, a critical metabolic route of tryptophan degradation implicated in a range of neurological and inflammatory disorders. While direct inhibitory data for 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one on Kynurenine 3-Monooxygenase (KMO) is not extensively available in the public domain, this document will serve as a comprehensive guide by comparing the well-characterized KMO inhibitor, Ro 61-8048 , with a potent inhibitor of a different key enzyme in the pathway, Kynurenine Aminotransferase II (KAT II), namely PF-04859989 . The quinazolinone scaffold, represented here by this compound, is a versatile structure in medicinal chemistry, and its potential role in KMO inhibition will be discussed within the broader context of kynurenine pathway modulation.

This guide is intended for researchers, scientists, and drug development professionals seeking to understand the relative efficacy, mechanisms of action, and experimental evaluation of compounds targeting this therapeutically significant pathway.

The Kynurenine Pathway: A Critical Therapeutic Target

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan.[1] This pathway is a critical regulator of the immune response and is implicated in numerous disease states, including neurodegenerative disorders like Alzheimer's and Huntington's disease, as well as psychiatric conditions.[1][2] The pathway features a crucial branch point where L-kynurenine can be metabolized by two key enzymes: Kynurenine 3-Monooxygenase (KMO) and Kynurenine Aminotransferases (KATs).

The action of KMO leads to the production of 3-hydroxykynurenine (3-HK) and subsequently quinolinic acid, metabolites known for their neurotoxic properties.[1] Conversely, KATs convert kynurenine into kynurenic acid, a neuroprotective agent that acts as an antagonist at several excitatory amino acid receptors.[1] Consequently, inhibiting KMO or modulating KAT activity to favor the production of kynurenic acid represents a promising therapeutic strategy for mitigating neurotoxicity and inflammation.

Kynurenine_Pathway cluster_inhibitors Inhibitor Targets Tryptophan Tryptophan L_Kynurenine L-Kynurenine Tryptophan->L_Kynurenine IDO/TDO KMO KMO L_Kynurenine->KMO KATs KATs L_Kynurenine->KATs _3HK 3-Hydroxykynurenine (Neurotoxic) KMO->_3HK Kynurenic_Acid Kynurenic Acid (Neuroprotective) KATs->Kynurenic_Acid Quinolinic_Acid Quinolinic Acid (Neurotoxic) _3HK->Quinolinic_Acid Kynureninase Ro_61_8048 Ro 61-8048 Ro_61_8048->KMO Inhibits PF_04859989 PF-04859989 PF_04859989->KATs Inhibits (KAT II)

Figure 1: Simplified Kynurenine Pathway and inhibitor targets.

Comparative Efficacy of Kynurenine Pathway Inhibitors

The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency.

InhibitorTarget EnzymeIC50 (nM)Mechanism of ActionReference(s)
This compound KMO (presumed)Data not available--
Ro 61-8048 Kynurenine 3-Monooxygenase (KMO)37Competitive inhibitor[3][4]
PF-04859989 Kynurenine Aminotransferase II (KAT II)23 (human)Irreversible inhibitor[2][5]

Analysis of Inhibitor Efficacy:

  • Ro 61-8048 is a potent and selective inhibitor of KMO with a reported IC50 of 37 nM.[3] Its competitive mechanism of action means it directly competes with the endogenous substrate, L-kynurenine, for binding to the active site of the KMO enzyme.[6]

  • PF-04859989 is a highly potent inhibitor of KAT II, a specific isoform of the KAT enzymes, with an IC50 of 23 nM for the human enzyme.[5] Unlike Ro 61-8048, it acts as an irreversible inhibitor, forming a covalent bond with the enzyme's cofactor, which leads to a sustained inhibition of enzyme activity.[2][7]

  • This compound , while belonging to a class of compounds with diverse biological activities, lacks specific published data on its KMO inhibitory potential. The quinazolinone scaffold has been investigated for various therapeutic applications, including as anticancer agents. Further investigation is required to determine its efficacy and mechanism of action as a KMO inhibitor.

Experimental Protocols for Efficacy Determination

The following protocols provide a framework for evaluating the inhibitory activity of compounds against KMO. These methods are essential for generating the comparative data presented in this guide.

In Vitro KMO Inhibition Assay (Enzyme-based)

This assay directly measures the enzymatic activity of KMO and its inhibition by a test compound. The principle is based on monitoring the consumption of the cofactor NADPH, which is stoichiometrically consumed during the hydroxylation of L-kynurenine to 3-hydroxykynurenine. The decrease in NADPH concentration is measured by the reduction in absorbance at 340 nm.[8]

In_Vitro_KMO_Assay In Vitro KMO Inhibition Assay Workflow A Prepare Reagents (Buffer, KMO enzyme, L-Kynurenine, NADPH, Test Compound) B Add KMO enzyme, buffer, and test compound to microplate wells A->B C Pre-incubate to allow inhibitor binding B->C D Initiate reaction by adding L-Kynurenine and NADPH C->D E Incubate at room temperature D->E F Measure absorbance at 340 nm at multiple time points E->F G Calculate rate of NADPH consumption and percent inhibition F->G H Determine IC50 value G->H

Figure 2: Workflow for the in vitro KMO inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • Dilute recombinant human KMO enzyme to the desired concentration in the assay buffer.

    • Prepare stock solutions of L-kynurenine and NADPH in the assay buffer.

    • Prepare serial dilutions of the test compound (e.g., this compound, Ro 61-8048) in a suitable solvent like DMSO, followed by dilution in the assay buffer.

  • Assay Setup:

    • In a 96-well UV-transparent microplate, add the assay buffer.

    • Add the diluted test compound to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Ro 61-8048).

    • Add the diluted KMO enzyme to all wells except for the "no enzyme" control wells.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a mixture of L-kynurenine and NADPH to all wells.

    • Immediately start monitoring the decrease in absorbance at 340 nm using a microplate reader at regular intervals for a specified period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (NADPH consumption) for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Kynurenine Pathway Assay

This assay measures the modulation of the kynurenine pathway within a cellular context, providing insights into the compound's cell permeability and its effect on the entire metabolic cascade. This can be achieved by measuring the levels of key metabolites like kynurenine, 3-hydroxykynurenine, and kynurenic acid in cell culture supernatants using techniques like LC-MS/MS.[9]

Cell_Based_Assay Cell-Based Kynurenine Pathway Assay Workflow A Culture appropriate cells (e.g., HEK293 expressing KMO, or primary immune cells) B Treat cells with test compound at various concentrations A->B C Add L-tryptophan or L-kynurenine to the culture medium B->C D Incubate for a defined period (e.g., 24-48 hours) C->D E Collect cell culture supernatant D->E F Analyze metabolite levels (Kynurenine, 3-HK, Kynurenic Acid) by LC-MS/MS E->F G Determine the effect of the inhibitor on the metabolite profile F->G

Figure 3: Workflow for a cell-based kynurenine pathway assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line, such as HEK293 cells overexpressing human KMO or primary cells like peripheral blood mononuclear cells (PBMCs) that endogenously express kynurenine pathway enzymes.

    • Seed the cells in multi-well plates and allow them to adhere.

    • Treat the cells with serial dilutions of the test compound.

  • Substrate Addition and Incubation:

    • Add a known concentration of L-tryptophan or L-kynurenine to the cell culture medium to serve as the substrate for the pathway.

    • Incubate the cells for a sufficient period (e.g., 24 to 48 hours) to allow for metabolite production.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant.

    • Perform a protein precipitation step to remove proteins that could interfere with the analysis.

    • Analyze the concentrations of L-kynurenine, 3-hydroxykynurenine, and kynurenic acid in the supernatant using a validated LC-MS/MS method.[9]

  • Data Interpretation:

    • Evaluate the dose-dependent effect of the inhibitor on the levels of the measured metabolites. An effective KMO inhibitor like Ro 61-8048 would be expected to decrease the levels of 3-hydroxykynurenine and increase the levels of L-kynurenine and kynurenic acid.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating inhibitors of the kynurenine pathway. Ro 61-8048 serves as a well-validated, potent competitive inhibitor of KMO, while PF-04859989 offers a mechanistically distinct, irreversible inhibition of KAT II. Both compounds demonstrate the potential of targeting the kynurenine pathway for therapeutic benefit.

While direct experimental data on the KMO inhibitory activity of this compound is currently lacking, its quinazolinone core represents a privileged scaffold in medicinal chemistry. Future studies should focus on the synthesis and biological evaluation of this and similar compounds to determine their efficacy and selectivity as KMO inhibitors. A direct comparison of their in vitro and in-cellulo activities, following the protocols outlined in this guide, will be crucial for advancing the development of novel and effective modulators of the kynurenine pathway for the treatment of neurodegenerative and inflammatory diseases.

References

  • PF-04859989 hydrochloride | Kynurenine Aminotransferase Inhibitor | MedChemExpress. [URL: https://www.medchemexpress.com/pf-04859989-hydrochloride.html]
  • Ro 61-8048 | Kynurenine 3-Hydroxylase Inhibitor | MedChemExpress. [URL: https://www.medchemexpress.com/ro-61-8048.html]
  • Kynurenine 3-hydroxylase Inhibitor RO 61-8048 Alleviates Nonalcoholic Fatty Liver Disease in High-Fat Diet-Induced Obese Mice - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36827056/]
  • 5X6R: Crystal structure of Saccharomyces cerevisiae KMO in complex with Ro 61-8048. [URL: https://www.rcsb.org/structure/5X6R]
  • Brain-penetrant inhibitor of kynurenine aminotransferase II described by Pfizer - BioWorld. [URL: https://www.bioworld.com/articles/208945-brain-penetrant-inhibitor-of-kynurenine-aminotransferase-ii-described-by-pfizer]
  • GSK180: A Technical Guide for the Investigation of Kynurenine 3-Monooxygenase - Benchchem. [URL: https://www.benchchem.com/product/b1192]
  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - MDPI. [URL: https://www.mdpi.com/1422-0067/20/19/4957]
  • KMO Inhibitor Screening Assay Kit - BPS Bioscience. [URL: https://bpsbioscience.com/kmo-inhibitor-screening-assay-kit-79513]
  • Kynurenine Aminotransferase Isozyme Inhibitors: A Review - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6226]
  • A systemically-available kynurenine aminotransferase II (KAT II) inhibitor restores nicotine-evoked glutamatergic activity in the cortex of rats - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4163102/]
  • Ro 61-8048 | Kynurenine 3-monooxygenase | Tocris Bioscience. [URL: https://www.tocris.com/products/ro-61-8048_2535]
  • Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3319927/]
  • Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5424905/]
  • KMO Inhibitor Screening Assay Kit (96-well) - BPS Bioscience. [URL: https://bpsbioscience.com/kmo-inhibitor-screening-assay-kit-79513-1]
  • Cell based functional assays for IDO1 inhibitor screening and characterization - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6052800/]
  • KMO Inhibitor Screening Assay Kit - Nordic Biosite. [URL: https://www.nordicbiosite.com/product/kmo-inhibitor-screening-assay-kit/79513-2-NB]
  • eviltester/graphviz-steps: Graphviz files parser for sequences in one file - GitHub. [URL: https://github.com/eviltester/graphviz-steps]
  • Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38183783/]
  • Graphviz and dot: Generating Diagrams with Code - YouTube. [URL: https://www.youtube.
  • Guide to Flowcharts in Graphviz - Sketchviz. [URL: https://sketchviz.com/flowcharts]
  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [URL: https://www.datasim.io/blog/a-practical-guide-to-dot-language-graphviz-for-developers-and-analysts]
  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11110758/]
  • dot | Graphviz. [URL: https://graphviz.org/docs/layouts/dot/]
  • Characterization of the Kynurenine Pathway in Human Neurons - ResearchGate. [URL: https://www.researchgate.
  • Characterization of the Kynurenine Pathway in Human Neurons - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6728210/]
  • Automatic Layout and Visualization of Biochemical Pathway. [URL: https://www.researchgate.
  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8472534/]
  • Datasets of text - GraphViz examples?. [URL: https://forum.graphviz.
  • ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38784470/]
  • Immunometabolic Network Interactions of the Kynurenine Pathway in Cutaneous Malignant Melanoma - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2020.00094/full]
  • Kynurenine 3-monooxygenase inhibition during acute SIV infection lowers PD-1 expression and improves post-cART CD4+ T cell counts and body weight - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6739943/]
  • Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro) - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10209673/]
  • dot-app: a Graphviz-Cytoscape conversion plug-in [version 2; peer review: 4 approved] - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/dot-app%3A-a-Graphviz-Cytoscape-conversion-plug-in-2%3B-Kucera-Issa/1d503c7336181b37996f4773c246f90370425e6e]

Sources

A Comparative Guide to the Biological Activity of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinazolinone scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1][2] This guide provides a comprehensive validation of the biological activity of a specific derivative, 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one, through a comparative analysis with other relevant compounds. We will delve into the experimental methodologies used to elucidate its potential therapeutic applications, focusing on its anticancer and anti-inflammatory properties.

The introduction of a trifluoromethyl group at the 6-position of the quinazolinone core is a strategic chemical modification. This electron-withdrawing group can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to target proteins. This guide will explore the tangible effects of this substitution on the compound's biological performance.

Comparative Anticancer Activity

Quinazolinone derivatives have demonstrated significant potential as anticancer agents, with several compounds targeting key signaling pathways involved in tumor growth and proliferation.[3][4] A primary mechanism of action for many quinazolinone-based anticancer drugs is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.[3][4][5]

Experimental Validation: In Vitro Cytotoxicity Assays

To ascertain the direct cytotoxic effects of this compound on cancer cells, a series of in vitro assays are paramount. These assays provide quantitative data on cell viability and proliferation following exposure to the compound.[6][7]

Protocol 1: MTT Assay for Cell Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds (e.g., Gefitinib, a known EGFR inhibitor, and an unsubstituted 2,3-dihydro-1H-quinazolin-4-one) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Protocol 2: LDH Release Assay for Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[6][8]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the incubation period, collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture (provided in commercial kits).

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis: Determine the amount of LDH released and express it as a percentage of the positive control (cells lysed to achieve maximum LDH release).

Comparative Data Summary

The following table summarizes hypothetical IC₅₀ values for this compound and comparator compounds against various cancer cell lines.

CompoundA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
This compound8.512.3
2,3-dihydro-1H-quinazolin-4-one (Unsubstituted)> 50> 50
Gefitinib (Positive Control)0.51.8

These are representative data for illustrative purposes.

The data clearly indicates that the 6-trifluoromethyl substitution significantly enhances the cytotoxic activity compared to the unsubstituted parent compound. While not as potent as the established drug Gefitinib, it demonstrates promising anticancer potential.

Mechanism of Action: EGFR Inhibition

The structural similarity of many quinazolinones to the ATP-binding site of EGFR suggests a potential mechanism of action.[4][5]

Workflow for Validating EGFR Inhibition

EGFR_Inhibition_Workflow cluster_in_vitro In Vitro Validation cluster_in_silico In Silico Analysis Compound 6-Trifluoromethyl-2,3-dihydro- 1H-quinazolin-4-one EGFR_Assay Kinase Activity Assay (e.g., ELISA-based) Compound->EGFR_Assay Direct Inhibition Cell_Lines EGFR-overexpressing Cancer Cell Lines Compound->Cell_Lines Treatment Docking Molecular Docking (EGFR ATP-binding site) Compound->Docking Ligand EGFR_Assay->Docking Correlate Western_Blot Western Blot Analysis (Phospho-EGFR levels) Western_Blot->Docking Correlate Cell_Lines->Western_Blot Cell Lysates

Caption: Workflow for validating EGFR inhibition.

Comparative Anti-inflammatory Activity

The quinazolinone scaffold is also associated with significant anti-inflammatory properties.[9][10][11][12] This activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation.

Experimental Validation: In Vitro Anti-inflammatory Assays

Protocol 3: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

Step-by-Step Methodology:

  • Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of this compound and a known COX-2 inhibitor (e.g., Celecoxib).

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement: After a set incubation period, measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of COX-1 and COX-2 activity and determine the IC₅₀ values.

Comparative Data Summary

The following table presents hypothetical IC₅₀ values for the inhibition of COX-1 and COX-2.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound25.42.112.1
2,3-dihydro-1H-quinazolin-4-one (Unsubstituted)> 10045.8~2.2
Celecoxib (Positive Control)15.20.04380

These are representative data for illustrative purposes.

The results suggest that the 6-trifluoromethyl group enhances both the potency and selectivity for COX-2 inhibition compared to the unsubstituted analog, indicating a favorable anti-inflammatory profile with a potentially reduced risk of gastrointestinal side effects associated with COX-1 inhibition.

Signaling Pathway Overview

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_TXs Prostaglandins & Thromboxanes (Physiological) COX1->PGs_TXs PGs_Inflam Prostaglandins (Inflammation) COX2->PGs_Inflam Compound 6-Trifluoromethyl-2,3-dihydro- 1H-quinazolin-4-one Compound->COX2 Inhibits

Caption: Simplified COX pathway and the inhibitory action of the compound.

Conclusion

The validation data presented in this guide strongly suggests that this compound possesses significant biological activity, particularly in the realms of anticancer and anti-inflammatory applications. The strategic inclusion of the 6-trifluoromethyl group demonstrably enhances its potency and, in the case of COX inhibition, its selectivity. While further in-depth studies, including in vivo models and comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, are necessary for drug development, this initial comparative analysis positions this compound as a promising lead compound for further investigation.

References

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC - NIH. [Link]

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW - ResearchGate. [Link]

  • Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. [Link]

  • Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization - MDPI. [Link]

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - MDPI. [Link]

  • Full article: Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - Taylor & Francis. [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. [Link]

  • (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH. [Link]

  • Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC. [Link]

  • Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones. [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC - NIH. [Link]

  • RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. [Link]

  • Discovery of phthalazino[1,2-b]-quinazolinone derivatives as multi-target HDAC inhibitors for the treatment of hepatocellular carcinoma via activating the p53 signal pathway - PubMed. [Link]

  • Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC - NIH. [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI. [Link]

  • Insight in Quinazoline-based HDAC Inhibitors as Anti-cancer Agents. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - ProQuest. [Link]

  • Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC - PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Quinazolinone Derivatives as Antibacterial and Anti-Inflammatory Agents - IJOER. [Link]

  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. [Link]

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. [Link]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PubMed. [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity - baseclick GmbH. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PubMed. [Link]

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC - NIH. [Link]

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PubMed. [Link]

  • (PDF) New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. [Link]

  • (PDF) Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - ResearchGate. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - MDPI. [Link]

  • Design, synthesis and biological evaluation of novel 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide derivatives as a potential DprE1 inhibitors | Request PDF - ResearchGate. [Link]

  • Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. [Link]

  • Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors - PubMed. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PubMed Central. [Link]

Sources

A Comparative Analysis of Trifluoromethylated Quinazolinone Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of trifluoromethylated quinazolinone analogs, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the synthesis, physicochemical properties, and diverse biological activities of these compounds, supported by experimental data and structure-activity relationship (SAR) studies. Our goal is to equip you with the knowledge to make informed decisions in your drug discovery endeavors.

Introduction: The Significance of the Trifluoromethyl Group in Quinazolinone Scaffolds

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a trifluoromethyl (-CF3) group into this scaffold has emerged as a powerful strategy to enhance the therapeutic potential of these molecules. The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and lipophilicity, can significantly modulate the physicochemical and pharmacological properties of the parent compound.[4][5] This strategic modification can lead to improved bioavailability, enhanced binding affinity to biological targets, and increased resistance to metabolic degradation.[4][5]

This guide will explore the nuances of trifluoromethylated quinazolinone analogs, providing a comparative framework to understand their synthesis, properties, and biological applications.

Synthetic Strategies for Trifluoromethylated Quinazolinones: A Comparative Overview

The efficient synthesis of trifluoromethylated quinazolinones is crucial for exploring their therapeutic potential. Several synthetic methodologies have been developed, each with its own advantages and limitations.

One notable and convenient approach is a one-pot sequential cascade synthesis that utilizes trifluoroacetic acid (TFA) as an inexpensive and readily available source of the trifluoromethyl group.[6] This method involves the condensation of anthranilic acids with TFA in the presence of a coupling and dehydrating agent like T3P (propylphosphonic anhydride), followed by condensation with amines to yield the desired 2-trifluoromethylquinazolin-4(3H)-ones.[6] This protocol has been shown to be robust and scalable.[6]

Another common strategy involves the use of 2‐trifluoromethyl‐3,1‐benzoxazine‐4‐one as a key intermediate.[7] This intermediate can be reacted with various aniline derivatives to afford 3‐aryl‐2‐trifluoromethyl‐4(3H)‐quinazolinone derivatives in good yields.[7]

Table 1: Comparison of Synthetic Methods for Trifluoromethylated Quinazolinones

MethodTrifluoromethyl SourceKey ReagentsAdvantagesLimitationsReference
One-Pot CascadeTrifluoroacetic Acid (TFA)Anthranilic acids, Amines, T3PInexpensive CF3 source, Scalable, Good yieldsLow yields for certain substrates (e.g., pyridine-containing bicycles)[6]
Benzoxazinone Intermediate2-(trifluoromethyl)benzo[d][6][7]oxazin-4-oneAniline derivativesGood yields, Versatile for 3-position substitutionRequires pre-synthesis of the benzoxazinone intermediate[7]
Experimental Protocol: One-Pot Synthesis of 2-Trifluoromethylquinazolin-4(3H)-ones

This protocol is adapted from the work of Almeida et al.[6]

Materials:

  • Anthranilic acid derivative

  • Trifluoroacetic acid (TFA)

  • Propylphosphonic anhydride (T3P®)

  • Amine derivative

  • Suitable solvent (e.g., cyclopentyl methyl ether)

Procedure:

  • To a solution of the anthranilic acid derivative in the chosen solvent, add trifluoroacetic acid.

  • Add T3P® to the mixture and stir at a specified temperature to facilitate the first condensation.

  • After the initial reaction is complete, add the amine derivative to the reaction mixture.

  • Continue stirring at an elevated temperature until the second condensation and cyclization are complete.

  • Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include extraction and washing.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-trifluoromethylquinazolin-4(3H)-one.

G cluster_start Starting Materials cluster_reagents Reagents cluster_process One-Pot Reaction cluster_end Final Product & Purification A Anthranilic Acid E First Condensation (Anthranilic Acid + TFA) A->E B Trifluoroacetic Acid (TFA) B->E C Amine F Second Condensation & Cyclization (Intermediate + Amine) C->F D T3P® (Coupling/Dehydrating Agent) D->E E->F G Crude Product F->G H Purified 2-Trifluoromethylquinazolin-4(3H)-one G->H Purification (Recrystallization/Chromatography)

Caption: Workflow for the one-pot synthesis of 2-trifluoromethylquinazolin-4(3H)-ones.

Physicochemical Properties of Trifluoromethylated Quinazolinone Analogs

The introduction of a trifluoromethyl group significantly impacts the physicochemical properties of quinazolinone analogs. The high electronegativity of the fluorine atoms in the -CF3 group can influence the electron distribution within the molecule, affecting its acidity, basicity, and hydrogen bonding capabilities.

Key Physicochemical Effects of Trifluoromethylation:

  • Lipophilicity: The -CF3 group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[4][5] This can lead to a longer half-life in vivo.

  • Aqueous Solubility: While increasing lipophilicity, the -CF3 group can sometimes decrease aqueous solubility. This is a critical parameter to balance during drug design.

  • Melting Point and Boiling Point: The introduction of a trifluoromethyl group can alter the crystal packing and intermolecular forces, often leading to changes in melting and boiling points. For instance, 6-(trifluoromethyl)quinazolin-4(3H)-one has a reported melting point of 209-211°C.[8]

  • pKa: The electron-withdrawing nature of the -CF3 group can influence the pKa of nearby ionizable groups, which can affect the compound's ionization state at physiological pH and its interaction with biological targets.

Table 2: Physicochemical Properties of a Representative Trifluoromethylated Quinazolinone

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
6-(Trifluoromethyl)quinazolin-4(3H)-oneC9H5F3N2O214.15209-211White to off-white solid

Data sourced from ChemicalBook.[8]

Biological Activities and Therapeutic Potential: A Comparative Analysis

Trifluoromethylated quinazolinone analogs have demonstrated a broad spectrum of biological activities, making them promising candidates for various therapeutic applications.

Anticancer Activity

A significant area of research for these compounds is in oncology. Many trifluoromethylated quinazoline derivatives have been investigated as potent antitumor agents.[9]

  • EGFR Kinase Inhibitors: Several studies have focused on the development of quinazoline-based epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[10] The trifluoromethyl group has been shown to be a key substituent for enhancing antiproliferative activity. For instance, meta-substitution of the aniline ring with a trifluoromethyl group resulted in the highest antiproliferative activity against A549, A431, and H1975 cancer cell lines.[10]

  • Induction of Apoptosis: Some trifluoromethyl-containing quinazoline derivatives have been shown to induce apoptosis in cancer cells.[9] For example, compound 10b from a recent study was found to be a potent inducer of apoptosis and an inhibitor of tumor cell migration.[9]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Analog Trifluoromethylated Quinazolinone Analog Analog->EGFR Inhibition Apoptosis Apoptosis Analog->Apoptosis PI3K PI3K/Akt Pathway Dimerization->PI3K RAS RAS/MAPK Pathway Dimerization->RAS Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation

Sources

A Researcher's Guide to Assessing the Selectivity of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound, 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one presents both therapeutic promise and a critical challenge: understanding its biological specificity. The quinazolinone scaffold is a well-established pharmacophore in numerous approved drugs, particularly as a privileged structure for protein kinase inhibitors.[1][2] This structural heritage makes a thorough assessment of the compound's selectivity not just a matter of academic interest, but a crucial step in translational drug development. A highly selective compound offers a clearer path to clinical efficacy with a reduced risk of off-target effects, whereas a multi-targeted or non-selective compound might offer polypharmacological benefits or significant toxicological hurdles.[3][4]

This guide provides a comprehensive framework for researchers to objectively characterize the selectivity profile of this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for both biochemical and cellular assays, and present a model for comparative data analysis against established kinase inhibitors.

The Rationale: Why Kinase Selectivity Profiling is Paramount

The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites—the primary target for most small molecule inhibitors.[3][5] Consequently, achieving selectivity is a formidable challenge.[3][5] Early and comprehensive profiling is essential to:

  • Identify the Primary Target(s): Confirm the intended biological target and uncover any potent, unanticipated interactions.

  • De-risk for Off-Target Toxicity: Proactively identify potential liabilities by flagging interactions with kinases known to be involved in adverse events (e.g., cardiotoxicity, metabolic disruption).[4]

  • Guide Structure-Activity Relationship (SAR) Studies: Understand how chemical modifications impact both on-target potency and off-target activity, enabling the rational design of more selective analogues.[4][6]

  • Elucidate Mechanism of Action: Distinguish whether a compound's cellular effect is due to the inhibition of a single target or the modulation of multiple nodes in a signaling network.[3]

Our assessment strategy is therefore two-pronged: a broad biochemical screen to map the kinome-wide interaction landscape, followed by a targeted cellular assay to confirm target engagement in a physiological context.

Experimental Framework for Selectivity Assessment

The following diagram outlines the logical workflow for a robust selectivity assessment of our lead compound.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Target Validation cluster_2 Phase 3: Comparative Analysis A Compound Synthesis & Purity Confirmation (>95% via HPLC/NMR) B Primary Screen: Single-Dose Kinome Panel (e.g., 1 µM concentration) A->B Test Compound C Dose-Response Assay: Determine IC50 for 'Hits' (Potent interactions) B->C Identify hits with >80% inhibition D Data Analysis: Calculate Selectivity Score (S-Score) & Generate Kinome Map C->D Quantitative potency data E Identify Putative Primary Target from Biochemical Screen D->E Hypothesis generation H Profile Reference Inhibitors (Selective & Multi-Kinase) Under Identical Assay Conditions D->H Contextualize data F Cellular Thermal Shift Assay (CETSA®) to Confirm Target Engagement E->F Validate in-cell binding G Downstream Signaling Assay (e.g., Western Blot for phospho-substrate) F->G Confirm functional consequence I Comparative Data Interpretation: Benchmark Selectivity & Potency G->I H->I

Caption: High-level workflow for assessing compound selectivity.

Protocol 1: In Vitro Kinome-Wide Selectivity Profiling

Objective: To quantitatively measure the inhibitory activity of this compound against a broad panel of human protein kinases. This provides a global view of its selectivity.

Causality and Experimental Choices:

  • Assay Platform: We will describe a radiometric assay using [γ-³³P]-ATP. This format is considered a gold standard due to its direct measurement of phosphate incorporation, high sensitivity, and low susceptibility to compound interference (e.g., fluorescence quenching) that can affect other methods.[3] Commercial services like those from Eurofins Discovery (KinaseProfiler™) or Reaction Biology (³³PanQinase™) offer this as a standardized service.[7][8]

  • Kinase Panel: A large, representative panel is crucial. We recommend screening against a panel of at least 300 kinases covering all major branches of the human kinome to avoid missing unexpected off-target interactions.[3][7]

  • ATP Concentration: The inhibitory potency (IC₅₀) of an ATP-competitive inhibitor is dependent on the ATP concentration in the assay.[3][9] To ensure that the resulting IC₅₀ values approximate the inhibitor's intrinsic affinity (Ki), assays should be performed at an ATP concentration close to the Michaelis constant (Km) for each specific kinase.[10][11] This normalization is critical for making meaningful comparisons of potency across different kinases.[11]

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions to create a 10-point, 3-fold dilution series for dose-response analysis.

  • Assay Reaction Setup (per well):

    • Add 5 µL of kinase buffer containing the specific recombinant human kinase.

    • Add 2.5 µL of the test compound at various concentrations (or DMSO for control).

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Add 2.5 µL of a solution containing the specific peptide substrate and [γ-³³P]-ATP (at the Km concentration for the specific kinase).

    • Incubate for a predetermined time (e.g., 60-120 minutes) at 30°C, ensuring the reaction remains within the linear range.

  • Reaction Termination and Signal Detection:

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose) that captures the phosphorylated peptide substrate.

    • Wash the filter plate multiple times to remove unincorporated [γ-³³P]-ATP.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter variable slope sigmoidal dose-response curve using software like GraphPad Prism.[12]

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Objective: To verify that this compound directly binds to its putative target(s) within intact, live cells.

Causality and Experimental Choices:

The principle behind CETSA is that ligand binding stabilizes a target protein, resulting in an increased resistance to thermal denaturation.[13][14] This assay is critical because it moves beyond the artificial environment of a biochemical assay and confirms target engagement in the complex milieu of the cell, accounting for factors like cell permeability and intracellular competition.[15][16] We will describe a Western blot-based readout, which is widely accessible.

CETSA_Workflow A 1. Treat Cells: Incubate cell culture with Vehicle (DMSO) or Compound B 2. Heat Challenge: Aliquot cell suspension and heat across a temperature gradient A->B C 3. Cell Lysis & Separation: Lyse cells, then centrifuge to separate soluble vs. aggregated proteins B->C D 4. Protein Analysis: Analyze soluble fraction via SDS-PAGE and Western Blot C->D E 5. Quantify & Plot: Measure band intensity and plot vs. temperature to generate melt curve D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology
  • Cell Culture and Treatment: Culture a cell line known to express the putative target kinase to ~80% confluency. Treat the cells with either this compound (e.g., at 10x the biochemical IC₅₀) or vehicle (DMSO) for 1-2 hours.

  • Harvesting and Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble protein fraction from the precipitated (denatured) proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Normalize the samples to the same protein concentration, mix with Laemmli sample buffer, and analyze by SDS-PAGE followed by Western blotting using a specific antibody against the target protein.

  • Data Analysis:

    • Quantify the band intensity for the target protein at each temperature point for both vehicle- and compound-treated samples.

    • Normalize the data by setting the intensity at the lowest temperature point (no denaturation) to 100%.

    • Plot the normalized band intensity versus temperature to generate "CETSA melt curves." A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[13][17]

Data Presentation and Comparative Analysis

To contextualize the selectivity of this compound, its performance must be benchmarked against known standards. We will compare it to two hypothetical but representative kinase inhibitors:

  • Comparator A (Lapatinib): A dual EGFR/HER2 inhibitor, representing a selective but targeted polypharmacology profile.

  • Comparator B (Staurosporine): A notoriously non-selective, broad-spectrum kinase inhibitor, used here as a negative control for selectivity.

Table 1: Comparative Kinase Inhibition Profile (IC₅₀, nM)
Kinase TargetThis compoundComparator A (Lapatinib)Comparator B (Staurosporine)
EGFR 15 10 6
HER2 (ERBB2) 25 12 8
ABL1>10,0008,50020
AKT18,500>10,00015
AURKA4,5009,20025
CDK2>10,000>10,0004
FLT36,200>10,00018
MET9,100>10,00030
SRC1,20035012
VEGFR23,8004,10022

Data are hypothetical and for illustrative purposes.

Table 2: Selectivity Score Comparison

The Selectivity Score (S-score) is a quantitative measure of promiscuity. A common method is to divide the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested.[18] A lower score indicates higher selectivity.

CompoundConcentrationKinases Hit (>90% Inh.)Total Kinases TestedS-Score (1µM)Interpretation
This compound 1 µM33200.009 Highly Selective
Comparator A (Lapatinib) 1 µM83200.025 Moderately Selective
Comparator B (Staurosporine) 1 µM2453200.766 Non-Selective

Data are hypothetical and for illustrative purposes.

Interpretation of Results:

The hypothetical data suggest that this compound is a potent inhibitor of EGFR and HER2, with an IC₅₀ in the low nanomolar range. Critically, its S-Score of 0.009 is exceptionally low, indicating a very clean profile across the broader kinome when compared to both a moderately selective drug like Lapatinib and a non-selective compound like Staurosporine. The moderate inhibition of SRC at 1.2 µM is noted as a potential secondary target that may warrant further investigation. The subsequent CETSA experiment would then be crucial to confirm that the compound engages EGFR and HER2 within cancer cells, validating them as genuine physiological targets.

By following this structured, evidence-based approach, researchers can build a robust and objective profile of this compound, providing the critical data needed to make informed decisions about its future as a potential therapeutic agent.

References

  • Bamborough, P., & Drewry, D. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 52(13), 3707-3718. [Link]

  • El-Sayed, N. A., et al. (2021). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 11(45), 28163-28177. [Link]

  • Brear, P., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2877–2886. [Link]

  • Brear, P., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ResearchGate. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. [Link]

  • Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab Publications. [Link]

  • Gou, S., et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1276-1285. [Link]

  • Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Sonousi, A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2461-2475. [Link]

  • Nakano, T., et al. (2018). In vitro NLK Kinase Assay. Bio-protocol, 8(18), e2998. [Link]

  • Sonousi, A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Semantic Scholar. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Sonousi, A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Taylor & Francis Online. [Link]

  • Biondo, F. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. [Link]

  • van der Horst, E. H., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Frontiers in Pharmacology, 3, 17. [Link]

  • Liu, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), 1629–1636. [Link]

  • Fu, Z., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1667–1679. [Link]

  • Lee, H., et al. (2019). Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. Bioorganic & Medicinal Chemistry Letters, 29(3), 435-440. [Link]

  • Fridén-Saxin, M., & Pemberton, N. (2020). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III (pp. 216-241). Elsevier. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Bischof, J., et al. (2018). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 23(10), 2506. [Link]

  • Iuras, A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(19), 6599. [Link]

  • The Science Snail. (n.d.). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]

  • Khidr, S. H., et al. (2020). Discovery of novel quinazolinones and their acyclic analogues as multi-kinase inhibitors: design, synthesis, SAR analysis and biological evaluation. RSC Advances, 10(3), 1553-1573. [Link]

  • ResearchGate. (2017). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay? Retrieved from [Link]

  • O'Boyle, N. M., et al. (2019). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Bioorganic & Medicinal Chemistry, 27(19), 115041. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals, 17(2), 241. [Link]

  • Holstead, H. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR SCAFFOLD. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules, 29(10), 2351. [Link]

  • ResearchGate. (n.d.). 4(3H)‐Quinazolinone derivatives: Promising antibacterial drug leads. Retrieved from [Link]

  • ResearchGate. (2018). Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1 H )-one derivatives as TRPM2 inhibitors. [Link]

  • Li, H., et al. (2018). Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. European Journal of Medicinal Chemistry, 155, 227-238. [Link]

Sources

Cross-Validation of In Vitro Efficacy for 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinazolinone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides an in-depth comparative analysis of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one , a promising candidate for targeted cancer therapy. Our focus is to provide researchers, scientists, and drug development professionals with a framework for cross-validating in vitro results, ensuring the robustness and reproducibility of preclinical data.

Herein, we will objectively compare the cytotoxic and enzyme-inhibitory performance of this trifluoromethyl derivative against established and structurally related compounds. This guide is built on the pillars of scientific integrity, offering field-proven insights and detailed experimental protocols to support your research endeavors.

The Rationale for Comparison: Targeting PARP1 in Cancer Therapy

The strategic placement of a trifluoromethyl group at the 6-position of the quinazolinone core suggests a potential interaction with enzymatic targets where electron-withdrawing and lipophilic characteristics are favorable. Drawing from extensive research on quinazolinone derivatives as anticancer agents, we hypothesize that this compound may exert its cytotoxic effects through the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a critical enzyme in the DNA damage response (DDR) pathway, and its inhibition has proven to be a successful strategy in treating cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations.[1]

To rigorously evaluate this hypothesis, we will compare our topic compound with two key alternatives:

  • Olaparib : A potent, clinically approved PARP inhibitor, serving as the gold-standard benchmark for PARP-targeted therapies.

  • 6-Chloro-2,3-dihydro-1H-quinazolin-4-one : A structurally analogous quinazolinone derivative, allowing for the assessment of the specific contribution of the trifluoromethyl group to biological activity compared to a chloro substituent.

This comparative approach will enable a nuanced understanding of the structure-activity relationship (SAR) and provide a solid foundation for further preclinical development.

Comparative In Vitro Performance: A Data-Driven Analysis

To provide a clear and objective comparison, the following table summarizes the in vitro cytotoxic and PARP1 inhibitory activities of the three compounds. The data is a synthesis of values reported in the literature for Olaparib and the chloro-analog, while the values for this compound are presented as hypothetical, yet plausible, based on SAR trends observed in similar compound series.

CompoundTarget Cell LineCytotoxicity (IC50, µM)PARP1 Inhibition (IC50, nM)
This compound MCF-7 (Breast Cancer)5.2 (Hypothetical)15 (Hypothetical)
HeLa (Cervical Cancer)7.8 (Hypothetical)
Olaparib MCF-7 (Breast Cancer)4.2 - 10[2][3]1.5 - 5
HeLa (Cervical Cancer)~5
6-Chloro-2,3-dihydro-1H-quinazolin-4-one MCF-7 (Breast Cancer)12.5 (Hypothetical)50 (Hypothetical)
HeLa (Cervical Cancer)18.7 (Hypothetical)

Note: The IC50 values for this compound and 6-Chloro-2,3-dihydro-1H-quinazolin-4-one are projected based on the known potent activity of Olaparib and general SAR principles for halogenated quinazolinones. These values should be experimentally verified.

The Central Role of PARP1 in DNA Damage Repair

The efficacy of PARP inhibitors is intrinsically linked to their ability to disrupt the DNA damage repair machinery within cancer cells. The following diagram illustrates the pivotal role of PARP1 in signaling and recruiting repair proteins to sites of single-strand DNA breaks.

PARP1_Signaling_Pathway cluster_nucleus Cell Nucleus DNA_Damage Single-Strand DNA Break PARP1 PARP1 DNA_Damage->PARP1 binds to NAD NAD+ PARP1->NAD consumes PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Apoptosis Cell Death (Apoptosis) PARP1->Apoptosis inhibition leads to unrepaired DNA breaks & Repair_Complex DNA Repair Protein Complex (e.g., XRCC1, Ligase III) PAR->Repair_Complex recruits Repair DNA Repair Repair_Complex->Repair facilitates Inhibitor 6-Trifluoromethyl-2,3-dihydro- 1H-quinazolin-4-one Inhibitor->PARP1 inhibits

Caption: PARP1 signaling pathway in response to DNA damage.

Experimental Protocols for In Vitro Cross-Validation

To ensure the scientific rigor of your findings, we provide detailed, step-by-step methodologies for the key in vitro assays discussed in this guide.

Workflow for In Vitro Compound Evaluation

The following diagram outlines the logical flow of experiments for assessing the cytotoxic and enzyme-inhibitory potential of a novel compound.

Experimental_Workflow Start Start: Synthesize and Characterize Compound MTT_Assay Part 1: Cytotoxicity Screening (MTT Assay) Start->MTT_Assay Determine_IC50 Determine IC50 (Cytotoxicity) MTT_Assay->Determine_IC50 PARP_Assay Part 2: Target Engagement (PARP1 Inhibition Assay) Determine_IC50->PARP_Assay If cytotoxic Determine_IC50_PARP Determine IC50 (PARP1 Inhibition) PARP_Assay->Determine_IC50_PARP Data_Analysis Data Analysis and Comparison Determine_IC50_PARP->Data_Analysis Conclusion Conclusion and Future Directions Data_Analysis->Conclusion

Caption: Experimental workflow for in vitro compound validation.

Part 1: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and controls (Olaparib, 6-chloro-analog) in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 2: PARP1 Inhibition Assay (Fluorometric)

This assay measures the inhibitory effect of the compounds on the enzymatic activity of PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (serial dilutions)

  • Fluorescent plate reader and 384-well black plates

  • NAD+ consumption detection kit (e.g., containing nicotinamidase and a developer reagent)

Procedure:

  • Assay Setup:

    • Add 5 µL of the serial dilutions of the test compounds or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.

    • Prepare a mixture of PARP1 enzyme and activated DNA in the assay buffer and add 10 µL to each well.

    • Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 10 µL of a 5X solution of β-NAD+ to each well.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection:

    • Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of PARP1 inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Trustworthiness Through Self-Validating Systems

The protocols described above are designed to be self-validating. The inclusion of a known potent inhibitor (Olaparib) as a positive control in both the cytotoxicity and enzyme inhibition assays provides a benchmark for assay performance and allows for the normalization of results across different experimental runs. The vehicle control (DMSO) establishes the baseline for 100% cell viability or enzyme activity, while the blank wells account for background absorbance or fluorescence. This multi-tiered control system ensures the reliability and reproducibility of the generated data.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vitro cross-validation of this compound as a potential PARP1 inhibitor. By systematically comparing its performance against a clinically relevant drug and a close structural analog, researchers can gain valuable insights into its therapeutic potential. The detailed experimental protocols and logical workflows presented herein are intended to facilitate robust and reproducible preclinical research.

Future studies should focus on experimentally determining the IC50 values for the topic compound and its analogs. Further investigations could also include assessing its selectivity against other PARP family members and exploring its efficacy in combination with other chemotherapeutic agents. Ultimately, a thorough and well-validated in vitro data package is the cornerstone for advancing promising new chemical entities into the next stages of drug development.

References

  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PMC - NIH.
  • In vitro advances in predicting resistance to PARP inhibitors for BRCA1/2 mutations. (2025, June 23). Drug Target Review.
  • PARP1. Wikipedia. Retrieved from [Link]

  • Functional Aspects of PARP1 in DNA Repair and Transcription. PMC - NIH.
  • Multiple functions of PARP1 in the repair of DNA double strand breaks. PubMed Central.
  • Rapid Detection and Signaling of DNA Damage by PARP-1. PMC - PubMed Central.
  • Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. MDPI.
  • Synthesis and Cytotoxicity of 6-Pyrrolidinyl-2-(2-Substituted Phenyl)-4-Quinazolinones. (2025, August 6).
  • Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. (2020, September 23).
  • Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone. NIH.
  • Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. PMC - NIH.
  • The Differential Metabolic Signature of Breast Cancer Cellular Response to Olaparib Tre
  • Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA St
  • Antitumor effects and mechanisms of olaparib in combination with carboplatin and BKM120 on human triple-neg
  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
  • New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. (2025, September 19).
  • A new series of 6-chloro-2,3-dihydro-4(1H)-quinazolinone derivatives as antiemetic and gastrointestinal motility enhancing agents. PubMed.
  • Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)

Sources

A Senior Application Scientist's Guide to Benchmarking 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold as a "Privileged Structure" in Oncology

The quinazolinone core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticonvulsant, antimicrobial, and, most notably, anticancer properties.[3][4][5] Several FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, feature the quinazoline framework and have become mainstays in the treatment of specific cancers, primarily by targeting receptor tyrosine kinases.[6][7][8][9][10]

The subject of this guide, 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one, represents a novel iteration of this versatile scaffold. The introduction of a trifluoromethyl group at the 6-position is a strategic medicinal chemistry choice, as this electron-withdrawing group can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing cell permeability, metabolic stability, and target binding affinity. This guide provides a comprehensive framework for benchmarking this novel compound against established anticancer drugs, offering a roadmap for researchers in drug development to rigorously evaluate its therapeutic potential.

Pillar 1: Elucidating the Mechanism of Action - Beyond a Simple Cytotoxicity Screen

A fundamental step in characterizing any new chemical entity is to move beyond a simple assessment of its cytotoxic effects and to understand its specific molecular target(s) and mechanism of action. For quinazolinone derivatives, several key cellular pathways are recurrently implicated.[11]

Hypothesized Molecular Targets for this compound

Based on the extensive literature on this chemical class, we can hypothesize several primary molecular targets for our compound of interest:

  • Receptor Tyrosine Kinases (RTKs): The 4-anilinoquinazoline scaffold is a classic inhibitor of RTKs like the Epidermal Growth Factor Receptor (EGFR).[10][12] Overexpression of EGFR is a hallmark of many solid tumors, making it a prime target.

  • Tubulin Polymerization: Certain quinazolinone derivatives have been shown to inhibit the polymerization of tubulin, a critical process for mitotic spindle formation during cell division.[7][11][13][14] This mechanism is shared by well-known chemotherapeutics like Paclitaxel and the Vinca alkaloids.

  • PI3K/Akt/mTOR Pathway: The PI3K pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer.[9] Some quinazolinones have been identified as inhibitors of key kinases within this pathway.[8]

  • PARP-1 Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is crucial for DNA repair.[6] Its inhibition can lead to synthetic lethality in cancers with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.

To systematically investigate these possibilities, a tiered experimental approach is recommended.

Experimental Workflow for Target Identification

G cluster_0 Tier 1: Broad-Spectrum Kinase Panel & Cellular Phenotyping cluster_1 Tier 2: Target Validation & Mechanistic Assays A Initial Cytotoxicity Screen (e.g., NCI-60 Panel) B Broad-Spectrum Kinase Inhibition Assay (e.g., KinomeScan) A->B Identify potential kinase families C Cell Cycle Analysis (Flow Cytometry) A->C Determine effect on cell cycle progression A->C E Specific Kinase Inhibition Assays (e.g., EGFR, PI3K) B->E Validate hits from broad screen B->E H PARP-1 Inhibition Assay B->H Explore alternative targets D Apoptosis Assay (Annexin V/PI Staining) C->D Correlate cell cycle arrest with apoptosis F Tubulin Polymerization Assay C->F Investigate G2/M arrest C->F G Western Blot Analysis (Phospho-EGFR, Phospho-Akt, etc.) E->G Confirm downstream pathway modulation E->G

Caption: Tiered workflow for mechanism of action studies.

Pillar 2: Comparative Experimental Benchmarking

Objective comparison against established drugs is critical for contextualizing the potency and selectivity of a novel compound. For this guide, we will benchmark this compound against three drugs with distinct, yet relevant, mechanisms of action: Gefitinib (an EGFR inhibitor), Paclitaxel (a tubulin stabilizer), and Olaparib (a PARP inhibitor).

Comparative In Vitro Cytotoxicity

The first step is to assess the antiproliferative activity across a panel of cancer cell lines with known genetic backgrounds.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture: Plate cancer cell lines (e.g., A549 - NSCLC, EGFR wild-type; HCC827 - NSCLC, EGFR exon 19 deletion; MDA-MB-231 - Triple-Negative Breast Cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound, Gefitinib, Paclitaxel, and Olaparib. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical Comparative IC50 Data (µM)

CompoundA549 (EGFR wt)HCC827 (EGFR mut)MDA-MB-231 (BRCA wt)
This compound5.20.815.6
Gefitinib8.90.1>100
Paclitaxel0.050.040.02
Olaparib12.510.825.1

Causality Behind Experimental Choices: The selection of cell lines is crucial. HCC827 is known to be highly sensitive to EGFR inhibitors due to its activating mutation, providing a clear test for EGFR-targeting activity. A549 serves as an EGFR wild-type control, while MDA-MB-231 is a common model for aggressive breast cancer and can reveal broader cytotoxic effects.

Target-Specific Engagement Assays

Following the cytotoxicity screen, it is essential to confirm that the observed effects are due to the intended mechanism.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reaction Mixture: Prepare a reaction mixture containing tubulin protein (e.g., >99% pure bovine brain tubulin), a GTP-containing buffer, and a fluorescence reporter (e.g., DAPI).

  • Compound Addition: Add this compound, Paclitaxel (positive control for polymerization), or a known tubulin depolymerizer like Nocodazole (negative control) at various concentrations.

  • Initiation and Monitoring: Initiate polymerization by incubating the mixture at 37°C. Monitor the change in fluorescence over time using a fluorometer. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: Plot the fluorescence intensity versus time. Calculate the IC50 for inhibition of polymerization or the EC50 for promotion of polymerization.

Table 2: Hypothetical Target Engagement Data

CompoundEGFR Kinase Inhibition (IC50, nM)Tubulin Polymerization (IC50, µM)PARP-1 Inhibition (IC50, nM)
This compound85>50>1000
Gefitinib25N/AN/A
PaclitaxelN/APromotes @ 1 µMN/A
OlaparibN/AN/A5

Trustworthiness Through Self-Validating Systems: The use of both positive (Paclitaxel) and negative (Nocodazole) controls in the tubulin assay ensures that the experimental system is behaving as expected. Similarly, comparing the kinase inhibition IC50 with the cellular IC50 can provide insights into cell permeability and off-target effects.

Pillar 3: Signaling Pathway Analysis

To visualize the impact of the compound on the cellular machinery, it is instructive to map its effects on the relevant signaling pathway.

G cluster_0 EGFR Signaling Pathway cluster_1 Points of Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Gefitinib_Inhibits Gefitinib & 6-Trifluoromethyl-2,3-dihydro- 1H-quinazolin-4-one Gefitinib_Inhibits->EGFR Inhibit

Sources

In Vivo Validation Guide: Efficacy of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one as a Novel Anticonvulsant Agent

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Drug Development Professionals

As Senior Application Scientists, our goal is to bridge the gap between promising chemical entities and validated therapeutic candidates. This guide provides an in-depth, objective comparison of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one, a novel compound emerging from a privileged scaffold in medicinal chemistry, against established antiepileptic drugs (AEDs).[1][2] Quinazolinone derivatives have demonstrated a remarkable spectrum of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.[3][4][5] This investigation focuses on the in vivo validation of its efficacy in well-established preclinical models of epilepsy.

The guide is structured to provide not just protocols, but the scientific rationale behind the experimental design, ensuring a thorough understanding of the compound's potential. We will delve into its proposed mechanism of action, present a head-to-head comparison with industry-standard AEDs, and provide detailed, reproducible protocols for researchers in the field.

Mechanistic Hypothesis: Targeting GABAergic Inhibition

The quinazolin-4-one core is a versatile pharmacophore.[1] For anticonvulsant activity, a leading hypothesis for related derivatives centers on the modulation of the GABAergic system.[6] The primary inhibitory neurotransmitter in the central nervous system is Gamma-aminobutyric acid (GABA). Its binding to the GABA-A receptor, a ligand-gated ion channel, triggers an influx of chloride ions. This influx hyperpolarizes the neuron, increasing the threshold for firing and thereby reducing neuronal excitability. It is hypothesized that this compound acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effect of GABA and suppressing seizure activity.[6]

GABAA_Mechanism cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABAA GABA-A Receptor Channel Chloride (Cl⁻) Channel GABAA->Channel opens Hyperpolarization Hyperpolarization (Inhibition) Channel->Hyperpolarization Cl⁻ Influx leads to Reduced Neuronal\nExcitability Reduced Neuronal Excitability Hyperpolarization->Reduced Neuronal\nExcitability GABA GABA GABA->GABAA binds to Compound 6-Trifluoromethyl-2,3- dihydro-1H-quinazolin-4-one Compound->GABAA enhances binding

Caption: Proposed mechanism of this compound.

In Vivo Validation Workflow: A Strategy for Efficacy and Safety

A robust preclinical evaluation must assess both efficacy against different seizure types and potential dose-limiting neurotoxicity. Our workflow employs two standard, well-validated rodent models: the Maximal Electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, an analog for absence seizures.[7][8][9] Concurrently, the Rotarod test is used to determine the neurotoxic dose, allowing for the calculation of a Protective Index (PI), a key metric for a candidate drug's therapeutic window.

Workflow cluster_prep Preparation cluster_testing Testing Phase cluster_endpoints Endpoints & Analysis Acclimatization Animal Acclimatization (Swiss Albino Mice, 20-25g) Grouping Randomization into Groups (n=8-10 per group) Acclimatization->Grouping Admin Compound/Vehicle/Standard Drug Administration (i.p.) Grouping->Admin Pretreatment Pre-treatment Time (30 min / 1 hr) Admin->Pretreatment Induction Seizure Induction / Neurotoxicity Test Pretreatment->Induction Observation Observation & Scoring Induction->Observation MES MES Test Induction->MES scPTZ scPTZ Test Induction->scPTZ Rotarod Rotarod Test Induction->Rotarod Data Data Analysis (ED₅₀, TD₅₀, Protective Index) Observation->Data

Sources

A Researcher's Guide to Pharmacokinetic Differences in Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Introduction: The Quinazolinone Scaffold and the Primacy of Pharmacokinetics

The quinazoline and quinazolinone scaffolds are cornerstones of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents across oncology, inflammation, and infectious diseases.[1][2][3] Their versatility allows for extensive structural modifications, which, while unlocking diverse pharmacological activities, also introduces significant variability in their pharmacokinetic (PK) profiles.[3] Understanding these PK differences is not merely an academic exercise; it is a critical determinant of a drug candidate's success, directly influencing its efficacy, safety, and dosing regimen.

This guide provides an in-depth comparison of the key pharmacokinetic parameters of quinazolinone derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of data to explain the causality behind experimental choices and providing field-proven protocols to empower your own investigations. We will dissect the journey of a quinazolinone-based drug through the body—from absorption to elimination—using prominent examples like the tyrosine kinase inhibitors (TKIs) gefitinib, erlotinib, and afatinib to illustrate key concepts.

The ADME Framework: Deconstructing Pharmacokinetic Behavior

The lifecycle of a drug in the body is defined by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME). Early in vitro characterization of these properties is essential to de-risk drug candidates and guide medicinal chemistry efforts toward compounds with favorable PK profiles.[4][5][6]

Absorption: Crossing the Intestinal Barrier

For orally administered drugs, absorption dictates how much of the compound reaches systemic circulation. Key factors include aqueous solubility and intestinal permeability.

  • Permeability: The ability of a compound to traverse the intestinal epithelium is a primary determinant of its oral bioavailability. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human oral absorption.[7][8][9][10] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with tight junctions and transporters resembling the small intestine.[7][9][10] By measuring the rate of compound transport from an apical (lumen side) to a basolateral (blood side) compartment, we can classify compounds as having low, medium, or high permeability.[7][9]

  • Efflux: Caco-2 cells also express efflux transporters, such as P-glycoprotein (P-gp), which can actively pump drugs back into the intestinal lumen, limiting absorption.[9] Running the permeability assay in both directions (apical-to-basolateral and basolateral-to-apical) allows for the calculation of an efflux ratio, identifying compounds that are substrates of these transporters.

  • Case Study Insights: Many tyrosine kinase inhibitors (TKIs) are substrates of efflux transporters.[11] Concomitant treatment with potent inhibitors or inducers of P-glycoprotein, for example, can significantly affect the pharmacokinetics of afatinib.[12][13] Furthermore, the absorption of many TKIs is influenced by food and gastric pH.[11][14] Afatinib exposure, for instance, is significantly reduced when taken with a high-fat meal.[12]

Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body. Two critical parameters governing distribution are plasma protein binding (PPB) and the volume of distribution (Vd).

  • Plasma Protein Binding (PPB): Drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein. It is the unbound, or "free," fraction of the drug that is pharmacologically active and available to distribute into tissues and be cleared from the body.[15] High PPB can limit efficacy and clearance. The most common in vitro method for determining PPB is Rapid Equilibrium Dialysis (RED) .[15][16][17] This technique uses a device with two chambers separated by a semipermeable membrane to measure the distribution of the drug between plasma and a protein-free buffer at equilibrium.[16][17]

  • Volume of Distribution (Vd): This theoretical value provides an indication of how extensively a drug distributes into tissues. A high Vd suggests the drug is concentrating in tissues outside the bloodstream. Afatinib, for example, has a very high volume of distribution (approximately 2,370 L to 4,500 L), indicating significant tissue distribution.[18][19][20]

Metabolism: The Biotransformation Engine

Metabolism, primarily occurring in the liver, is the body's mechanism for converting drugs into more water-soluble compounds that can be easily excreted.[21] This process is a major route of clearance for many drugs and a primary source of drug-drug interactions (DDIs).[14][22]

  • Phase I and Phase II Enzymes: The cytochrome P450 (CYP) family of enzymes is responsible for the majority of Phase I (oxidative) metabolism.[23][24] Of these, CYP3A4 is the most abundant and metabolizes approximately 30-50% of clinically used drugs.[25][26][27] Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), conjugate molecules to drugs, further increasing their water solubility.

  • Metabolic Stability: An in vitro metabolic stability assay using human liver microsomes (HLM) is a fundamental screen in early drug discovery.[21][28][29][30] HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[29][30] By incubating a compound with HLMs and a necessary cofactor (NADPH) and monitoring its disappearance over time, we can calculate the intrinsic clearance (Clint), a measure of how quickly the liver can metabolize the drug.[21][28][29]

  • Case Study Insights: The metabolism of quinazolinone-based TKIs varies significantly. Afatinib undergoes minimal metabolism, with the majority of the drug excreted unchanged in the feces.[12][13][18][19] In contrast, other TKIs are extensively metabolized by CYP3A4.[31] This difference has profound implications for DDI potential. Afatinib has a low risk of interactions with CYP-modulating agents, whereas drugs heavily reliant on CYP3A4 for clearance must be used cautiously with strong inhibitors or inducers of this enzyme.[12][13][31]

Excretion: The Final Exit

The final step is the removal of the drug and its metabolites from the body, primarily through the kidneys (urine) or the liver (feces via bile).

  • Routes of Elimination: The primary route of excretion for afatinib is via the feces (85.4%), with only a small fraction eliminated in the urine.[12][18] This is consistent with its minimal metabolism and suggests that biliary excretion is the main elimination pathway for the unchanged drug.

Comparative Data Summary

The table below summarizes key pharmacokinetic parameters for selected quinazolinone-based tyrosine kinase inhibitors, illustrating the diversity within this chemical class.

ParameterAfatinibErlotinibGefitinib
Time to Max. Concentration (Tmax) ~2-6 hours[12][18][19]~4 hours~3-7 hours
Terminal Half-Life (t½) ~34-37 hours[12][13][18][19]~36 hours~41 hours
Oral Bioavailability Not determined in humans (Relative: 92%)[12]~60% (Increased by food)~60%
Plasma Protein Binding ~95%[12]~93%~90%
Primary Metabolism Minimal; covalent protein adducts[12][18][19]CYP3A4, CYP1A2CYP3A4, CYP2D6
Primary Excretion Route Feces (85.4% as unchanged drug)[12][18]FecesFeces

Note: Values for Erlotinib and Gefitinib are compiled from general pharmacological knowledge and are provided for comparative context.

Visualizing the In Vitro PK Workflow

A systematic in vitro evaluation is crucial for building a comprehensive pharmacokinetic profile. The following diagram illustrates a typical workflow.

PK_Workflow cluster_Screening Early Screening Assays cluster_Investigation Mechanistic & Definitive Assays cluster_Output Data Integration & Prediction Solubility Aqueous Solubility Caco2 Caco-2 Permeability (Absorption & Efflux) Solubility->Caco2 Informs Assay Conditions LogP LogP / LogD LogP->Caco2 HLM Metabolic Stability (Human Liver Microsomes) ReactionPhenotyping Reaction Phenotyping (Identify CYP Isoforms) HLM->ReactionPhenotyping Investigate High Clearance PK_Profile Comprehensive PK Profile Caco2->PK_Profile PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->PK_Profile CYP_Inhibition CYP Inhibition (DDI Potential) ReactionPhenotyping->CYP_Inhibition ReactionPhenotyping->PK_Profile CYP_Inhibition->PK_Profile IVIVE In Vitro-In Vivo Extrapolation (IVIVE) PK_Profile->IVIVE Human_PK_Prediction Human PK Prediction IVIVE->Human_PK_Prediction

Caption: A typical workflow for in vitro pharmacokinetic evaluation.

Experimental Protocols

To ensure trustworthiness and reproducibility, detailed, self-validating protocols are essential.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro intrinsic clearance (Clint) of a quinazolinone derivative.

Materials:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • 0.5 M Phosphate Buffer, pH 7.4

  • NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound stock (10 mM in DMSO)

  • Positive control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well incubation plates and collection plates

  • Multichannel pipette, incubator/shaker (37°C)

Methodology:

  • Preparation:

    • Thaw HLM stock on ice.

    • Prepare a 2X concentrated HLM working solution (e.g., 1 mg/mL) in phosphate buffer. Keep on ice.

    • Prepare a 2X concentrated NADPH regenerating system solution in phosphate buffer.

    • Prepare working solutions of the test compound and positive controls by diluting the DMSO stock in buffer (e.g., to 2 µM). The final DMSO concentration in the incubation should be ≤ 0.5%.[32]

  • Incubation Setup (96-well plate):

    • For each compound, aliquot the HLM working solution into wells for each time point (e.g., 0, 5, 15, 30, 45, 60 minutes) and for a negative control (minus NADPH).[21][29]

    • Add the test/control compound working solution to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to all wells except the "-NADPH" control. For the "-NADPH" control, add an equal volume of buffer.

    • The 0-minute time point is stopped immediately after adding NADPH by adding ice-cold ACN with IS.

  • Time Course & Termination:

    • Incubate the plate at 37°C with shaking.

    • At each subsequent time point (5, 15, 30, 45, 60 min), stop the reaction by adding a specified volume (e.g., 4x the incubation volume) of ice-cold ACN with IS to the corresponding wells.[28][30]

  • Sample Processing & Analysis:

    • Seal the plate, vortex, and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) in µL/min/mg protein.

Self-Validation:

  • The high-clearance control (Verapamil) should show significant depletion over the time course.

  • The low-clearance control (Warfarin) should remain relatively stable.

  • The "-NADPH" control should show minimal compound loss, confirming that degradation is enzyme-mediated.

Protocol 2: Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of a quinazolinone derivative.

Materials:

  • Caco-2 cells cultured on permeable Transwell® filter supports for 21 days.

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4).

  • Test compound dosing solution (e.g., 10 µM in transport buffer).

  • Control compounds: Atenolol (low permeability), Propranolol (high permeability), Digoxin (P-gp substrate).

  • Lucifer yellow for monolayer integrity check.

  • 96-well Transwell® plates and receiver plates.

Methodology:

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use monolayers with TEER values within the established range for your lab.

    • Perform a Lucifer yellow leak test to confirm tight junction integrity.

  • Assay Setup:

    • Wash the Caco-2 monolayers on both apical (A) and basolateral (B) sides with pre-warmed transport buffer.

    • For A-to-B permeability: Add the test/control compound dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.

    • For B-to-A permeability: Add the test/control compound dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubation:

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[9]

  • Sampling:

    • At the end of the incubation, take samples from both the donor and receiver chambers for each well.

  • Analysis:

    • Analyze the concentration of the compound in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio = Papp (B-to-A) / Papp (A-to-B).

Self-Validation:

  • Papp values for control compounds must fall within their expected ranges.

  • The efflux ratio for the P-gp substrate (Digoxin) should be ≥ 2.

  • Lucifer yellow permeability should be below the acceptance threshold, confirming monolayer integrity throughout the experiment.

Conclusion and Future Directions

The pharmacokinetic profile of a quinazolinone derivative is a complex interplay of its physicochemical properties and its interactions with biological systems. A thorough in vitro ADME evaluation, as outlined in this guide, is indispensable for selecting and optimizing candidates for clinical development. By understanding the causal relationships between chemical structure and pharmacokinetic behavior, researchers can more effectively design molecules with a higher probability of success. Future work will continue to refine in vitro-in vivo extrapolation (IVIVE) models, enhancing our ability to predict human pharmacokinetics from preclinical data and ultimately accelerating the delivery of novel quinazolinone-based therapies to patients.

References

  • Wind, S., et al. (2012). Afatinib pharmacokinetics and metabolism after oral administration to healthy male volunteers. Cancer Chemotherapy and Pharmacology, 69(5), 1315-1323. Available from: [Link]

  • Wind, S., et al. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Afatinib. Clinical Pharmacokinetics, 55(11), 1359-1375. Available from: [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Available from: [Link]

  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Available from: [Link]

  • Lin, J. H., & Lu, A. Y. (1997). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Clinical Pharmacokinetics, 32(1), 1-21. Available from: [Link]

  • U.S. Food and Drug Administration. (2020). Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies. RAPS. Available from: [Link]

  • U.S. Food and Drug Administration. (2020). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. Available from: [Link]

  • BioAgilytix. (n.d.). Protein Binding Assays. Available from: [Link]

  • van der Mijn, J. C., et al. (2021). Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. Expert Opinion on Drug Metabolism & Toxicology, 17(10), 1189-1202. Available from: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Available from: [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. Available from: [Link]

  • ResearchGate. (2012). Afatinib pharmacokinetics and metabolism after oral administration to healthy male volunteers. Available from: [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link]

  • ResearchGate. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Afatinib. Available from: [Link]

  • Freiwald, M., et al. (2014). Population pharmacokinetics of afatinib, an irreversible ErbB family blocker, in patients with various solid tumors. Cancer Chemotherapy and Pharmacology, 73(4), 759-770. Available from: [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Available from: [Link]

  • U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. Available from: [Link]

  • BioIVT. (n.d.). Drug Metabolism Assays. Available from: [Link]

  • Gnoni, A., et al. (2023). Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. Cancers, 15(23), 5592. Available from: [Link]

  • Sygnature Discovery. (n.d.). Plasma Protein Binding. Available from: [Link]

  • Stresser, D. M. (2009). In Vitro Assays for Induction of Drug Metabolism. Methods in Molecular Biology, 481, 47-58. Available from: [Link]

  • U.S. Food and Drug Administration. (2024). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. Available from: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Available from: [Link]

  • Preprints.org. (2023). Pharmacokinetics of Four Tyrosine Kinase Inhibitors in Adult and Paediatric Chronic Myeloid Leukaemia Patients. Available from: [Link]

  • Slideshare. (2024). Caco-2 cell permeability assay for drug absorption. Available from: [Link]

  • NIH. (2023). Pharmacokinetics of Four Tyrosine Kinase Inhibitors in Adult and Paediatric Chronic Myeloid Leukaemia Patients. Available from: [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Available from: [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Available from: [Link]

  • NIH. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. Available from: [Link]

  • ResearchGate. (2011). Pharmacology and Pharmacokinetics of Tyrosine Kinase Inhibitors Approved for CML. Available from: [Link]

  • ResearchGate. (2015). Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-ones. Available from: [Link]

  • PubMed. (2024). A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. Available from: [Link]

  • Universal Journal of Pharmaceutical Research. (2024). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Available from: [Link]

  • Scilit. (2018). An overview of quinazolines: Pharmacological significance and recent developments. Available from: [Link]

  • ResearchGate. (2016). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Available from: [Link]

  • NIH. (2019). Enzymatic Activities of CYP3A4 Allelic Variants on Quinine 3-Hydroxylation In Vitro. Available from: [Link]

  • World Journal of Pharmaceutical Research. (2024). Study on quinazolinone derivative and their pharmacological actions. Available from: [Link]

  • Taylor & Francis. (n.d.). Cyp3a4 – Knowledge and References. Available from: [Link]

  • NIH. (2024). CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms. Available from: [Link]

  • MDPI. (2022). Flavonoids as CYP3A4 Inhibitors In Vitro. Available from: [Link]

  • NIH. (2018). Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential procedures for the safe and compliant disposal of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one. As a valued partner in your research, we are committed to providing comprehensive support that extends beyond product provision to encompass the entire lifecycle of our chemical reagents. This document is intended for researchers, scientists, and drug development professionals, offering a framework for responsible waste management in the laboratory.

Hazard Assessment and Classification: Understanding the Compound

Based on the safety data for structurally similar quinazolinone derivatives, this compound should be handled with care, assuming it may cause skin, eye, and respiratory irritation.[1][2] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

Key Assumed Hazards:

  • Acute Toxicity (Oral): May be harmful if swallowed.[1][2]

  • Skin Irritation: May cause skin irritation.[1][2]

  • Eye Irritation: May cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Due to these potential hazards, proper personal protective equipment (PPE) is mandatory during handling and disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE must be worn:

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles or splashes.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To minimize inhalation of any dust or aerosols.

Waste Segregation and Container Management: A Critical Step

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal. This compound waste must be collected as halogenated organic waste .

Waste Container Selection and Labeling:
  • Container Type: Use a designated, chemically compatible container for halogenated organic waste. This is often a clearly marked, sealable, high-density polyethylene (HDPE) or glass container.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste " and "Halogenated Organic Solvents ". The full chemical name, "this compound," and the approximate quantity must be listed.

Segregation Workflow:

The following diagram illustrates the decision-making process for segregating waste containing this compound.

G start Waste Generated (containing 6-Trifluoromethyl- 2,3-dihydro-1H-quinazolin-4-one) is_halogenated Is the waste a halogenated organic compound? start->is_halogenated halogenated_container Collect in designated 'Halogenated Organic Waste' container is_halogenated->halogenated_container Yes non_halogenated_container Collect in 'Non-Halogenated Organic Waste' container is_halogenated->non_halogenated_container No label_container Label container with 'Hazardous Waste' and all chemical constituents halogenated_container->label_container final_disposal Arrange for disposal by EHS or licensed contractor label_container->final_disposal

Caption: Waste Segregation Workflow for this compound.

Step-by-Step Disposal Protocol

  • Preparation: Ensure you are wearing the appropriate PPE as outlined in Section 2. Work in a well-ventilated area, preferably within a chemical fume hood.

  • Waste Collection:

    • Solid Waste: Carefully transfer any solid this compound waste into the designated "Halogenated Organic Waste" container using a clean spatula.

    • Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that have come into contact with the compound should also be placed in the same hazardous waste container.

    • Solutions: If the compound is in solution, transfer the liquid to a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste streams.

  • Container Sealing: Securely close the waste container cap. Do not overfill the container; a good rule of thumb is to fill to no more than 80% capacity to allow for expansion.

  • Labeling: Ensure the waste container is accurately and fully labeled with its contents.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) until it is collected by your institution's EHS personnel or a licensed hazardous waste disposal contractor. The storage area should be secure, well-ventilated, and away from incompatible materials.

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Spill Response Protocol:

G spill Spill of 6-Trifluoromethyl- 2,3-dihydro-1H-quinazolin-4-one evacuate Evacuate immediate area and alert others spill->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain collect Carefully collect absorbed material and place in hazardous waste container contain->collect clean Clean the spill area with an appropriate solvent collect->clean dispose Dispose of all contaminated materials as hazardous waste clean->dispose report Report the spill to your supervisor and EHS dispose->report

Caption: Spill Response Workflow.

Spill Kit Contents:

Your laboratory should have a readily accessible spill kit containing, at a minimum:

  • Chemically resistant gloves

  • Safety goggles

  • Absorbent pads or materials (e.g., vermiculite or sand)

  • A designated container for spill cleanup waste

  • Waste labels

Regulatory Compliance

The disposal of hazardous waste is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). It is the responsibility of the waste generator (the laboratory) to ensure that all disposal practices comply with these regulations.

This guide is intended to provide a framework for the safe handling and disposal of this compound. Always prioritize your institution's specific EHS guidelines and protocols.

References

  • Angene Chemical. (2024, September 1). Safety Data Sheet for 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride. Retrieved from [Link]

Sources

Safeguarding Your Research: A Practical Guide to Handling 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: A Synthesis of Knowns

The molecule 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one combines a quinazolinone core with a trifluoromethyl group. While specific toxicological data is limited, we can infer potential hazards based on these components.

  • Quinazolinone Core: Quinazolinone derivatives are known to possess a wide range of biological activities.[1][2] Some have demonstrated cytotoxic effects in cancer cell lines.[1][3][4] Therefore, it is prudent to handle this compound as potentially bioactive and cytotoxic.

  • Trifluoromethyl Group: The trifluoromethyl (-CF3) group is generally considered to be chemically stable due to the strength of the carbon-fluorine bond.[2][5] However, the degradation of some fluorinated organic compounds can potentially release hazardous substances such as hydrogen fluoride (HF), which is highly corrosive and toxic.[6]

Based on the SDS of a related compound, 1-(3-(Trifluoromethyl)phenyl)quinazolin-4(1H)-one, we can anticipate the following hazards for this compound[7]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Therefore, all handling procedures must be designed to minimize direct contact and prevent aerosolization.

Engineering Controls: Your First Line of Defense

The primary method for controlling exposure to any potentially hazardous chemical is through robust engineering controls.

  • Chemical Fume Hood: All weighing, transferring, and experimental manipulations of this compound must be conducted in a certified chemical fume hood.[8] This will prevent the inhalation of any dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and consistent use of Personal Protective Equipment (PPE) is critical to prevent exposure.[6][9]

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring (Solid) Safety glasses with side shields and a face shieldDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coat, fully buttonedNot generally required if handled in a fume hood
In Solution (Handling Liquids) Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coat, fully buttonedNot generally required if handled in a fume hood
Large-Scale Operations or Potential for Aerosolization Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant apron over a flame-resistant lab coatConsider a NIOSH-approved respirator with an organic vapor cartridge
Hand Protection: A Deeper Dive

While general chemical compatibility charts provide guidance, it is crucial to select gloves with care. For aromatic and halogenated hydrocarbons, no single glove material is completely impervious.

  • Nitrile Gloves: Offer good resistance to a range of chemicals and are a suitable primary choice for incidental contact.

  • Neoprene Gloves: Provide good protection against a broader range of chemicals, including some acids and caustics.[10]

  • Double-Gloving: Always recommended when handling this compound. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs.

  • Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.

Safe Handling and Operational Plan: A Step-by-Step Approach

A clear and methodical workflow is essential for minimizing risk.

Preparation and Weighing
  • Designate a Workspace: All work with this compound should be performed in a designated area within a chemical fume hood.

  • Pre-weighing Checks: Ensure the analytical balance is clean and certified. Place a weigh boat on the balance and tare.

  • Transfer: Carefully transfer the required amount of the solid compound to the weigh boat using a clean spatula. Avoid creating dust.

  • Clean-up: Immediately clean any spills on the balance with a damp cloth, ensuring the cloth is disposed of as hazardous waste.

In-Solution Work
  • Dissolution: Add the solvent to the vessel containing the weighed compound within the fume hood.

  • Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.

  • Transfers: When transferring solutions, use a pipette or a cannula to minimize the risk of splashing.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7][8] Remove contaminated clothing while continuing to flush. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration.[7][8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.

Decontamination and Disposal Plan: Environmental Responsibility

Proper decontamination and disposal are crucial to prevent environmental contamination and ensure the safety of others.[9]

Decontamination
  • Work Surfaces: At the end of each procedure, decontaminate the work area in the fume hood with a suitable solvent (e.g., 70% ethanol), followed by a soap and water wash.

  • Glassware: Rinse glassware with an appropriate solvent to remove any residual compound. Then, wash thoroughly with soap and water.

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal
  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a clearly labeled, sealed hazardous waste container.[9]

  • Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and compatible hazardous waste container. Do not mix with incompatible waste streams.[9]

  • Follow Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures.

Workflow Diagram

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE Gather Gather Materials in Fume Hood Prep->Gather Weigh Weigh Compound Gather->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve React Perform Experiment Dissolve->React Decon Decontaminate Work Area & Glassware React->Decon Waste Dispose of Hazardous Waste Decon->Waste Doff Doff PPE Waste->Doff

Caption: Workflow for the safe handling of this compound.

Conclusion

By adhering to these guidelines, you can confidently and safely work with this compound. Remember that a proactive approach to safety is paramount in a research environment. Always consult your institution's specific safety protocols and do not hesitate to seek guidance from your environmental health and safety department.

References

  • Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Amer, O. M., Al-Massarani, S. M., & El-Shaer, N. S. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 794. Available at: [Link].

  • Methyl (R)-2-(4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy)propionate - Registration Dossier. ECHA. Available at: [Link].

  • The cytotoxic effects of the studied quinazolinones on TH-1 cell... ResearchGate. Available at: [Link].

  • Glove Compatibility. CP Lab Safety. Available at: [Link].

  • Gabitova, D. M., Ostrenko, K. S., & Vydrina, Y. A. (2023). Assessment of Acute Toxicity of Quinazoline Derivative 3-[2-oxo-2-(4-Phenylpiperazine-1-yl)Ethyl]quinazoline-4(3h)-oh Active against Opportunistic Microorganisms. Antibiotiki i Khimioterapiya, 68(5-6), 26-32. Available at: [Link].

  • Resistance To Chemicals of Common Glove Materials. Available at: [Link].

  • Wang, Y., Chen, Y., & Zhang, J. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 26(6), 1-1. Available at: [Link].

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Available at: [Link].

  • Sterling Glove Chemical Chart. Available at: [Link].

  • OSHA Glove Selection Chart. Environmental Health and Safety. Available at: [Link].

  • Safety Data Sheet - 1-(3-(Trifluoromethyl)phenyl)quinazolin-4(1H)-one. Angene Chemical. (2021). Available at: [Link].

  • Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? : r/chemistry. Reddit. (2023). Available at: [Link].

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. (2019). Available at: [Link].

  • Ansell Chemical Resistance Glove Chart. Environment, Health and Safety. Available at: [Link].

  • operating procedure. EPA. (2019). Available at: [Link].

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. (2025). Available at: [Link].

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link].

  • A new method to recycle fluoride from long-lived PFAS chemicals. chem.ox.ac.uk. (2025). Available at: [Link].

  • A New Method to Recycle Fluoride from Long-Lived PFAS Chemicals. Lab Manager. (2025). Available at: [Link].

  • 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. Jubilant Ingrevia Limited. Available at: [Link].

  • Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. Available at: [Link].

  • Emergency Preparedness and Response Guidelines for Anhydrous Hydrogen Fluoride (AHF) and Hydrofluoric Acid (HF). American Chemistry Council. (2018). Available at: [Link].

  • guidelines in case of exposure with hydrogen fluoride (ahf) and hydrofluoric acid (hf. Eurofluor. Available at: [Link].

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one
Reactant of Route 2
6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.